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  • Product: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid
  • CAS: 1038374-86-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid For Researchers, Scientists, and Drug Development Professionals This technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and potential applications of the novel compound, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. Given the absence of existing literature on this specific molecule, this document serves as a foundational and exploratory guide, drawing upon established principles of organic synthesis and analytical chemistry, and leveraging data from structurally analogous compounds.

Introduction and Rationale

Hydroxybenzoic acids and their derivatives are a class of compounds with significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and analgesic properties.[1][2][3] The introduction of an ethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, potentially enhancing its solubility, bioavailability, and target engagement. This guide outlines a proposed pathway for the synthesis and subsequent analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a molecule that combines the structural features of salicylic acid and ethylene glycol, suggesting a unique potential for novel applications.

Proposed Synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

The synthesis of the target compound can be approached through the Williamson ether synthesis, a robust and well-established method for forming ethers. The proposed starting material is 2,3-Dihydroxybenzoic acid, which is commercially available.

Reaction Principle: The synthesis involves the selective O-alkylation of the hydroxyl group at the 3-position of 2,3-Dihydroxybenzoic acid with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions. The phenolic hydroxyl group at the 3-position is expected to be more nucleophilic than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the carboxylic acid group, thus favoring mono-alkylation at the desired position.

Experimental Protocol: Synthesis Workflow

A detailed, step-by-step methodology for the proposed synthesis is provided below.

Materials:

  • 2,3-Dihydroxybenzoic acid (≥98%)[4]

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

  • Acidification (if esterification occurs): If the carboxylic acid is esterified during the reaction, the resulting ester can be hydrolyzed by treatment with aqueous NaOH followed by acidification with 1M HCl to yield the desired carboxylic acid.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 2,3-Dihydroxybenzoic_acid 2,3-Dihydroxybenzoic acid Reaction_Vessel Reaction at Reflux (Acetone) 2,3-Dihydroxybenzoic_acid->Reaction_Vessel K2CO3 K2CO3 (Base) K2CO3->Reaction_Vessel 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling Extraction Extraction (EtOAc/Water) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbons of the ethoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the broad O-H stretch of the carboxylic acid, the O-H stretch of the phenolic and alcoholic hydroxyl groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and alcohol functionalities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of the final compound. A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts.[5][6]

Table 1: Predicted Analytical Data for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Technique Expected Observations
¹H NMR Signals for aromatic protons (3H), methylene protons of -OCH₂CH₂OH (4H), phenolic OH (1H), alcoholic OH (1H), and carboxylic acid OH (1H).
¹³C NMR Signals for carbonyl carbon (~170 ppm), aromatic carbons (6C), and methylene carbons of the ethoxy group (2C).
HRMS (ESI-) Calculated m/z for [M-H]⁻ corresponding to the molecular formula C₉H₉O₅⁻.
IR (KBr) Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O stretch (~1250 cm⁻¹).

Potential Applications and Biological Activity

While the biological activity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid has not been reported, we can infer potential applications based on the known properties of related compounds.

  • Anti-inflammatory and Analgesic Agent: Many derivatives of salicylic acid exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[1] The synthesized compound could be investigated for similar activities.

  • Antioxidant: Phenolic compounds are known for their antioxidant properties. The presence of the phenolic hydroxyl group suggests that this molecule may act as a free radical scavenger.

  • Drug Delivery and Formulation: The introduction of the hydroxyethoxy group may improve the water solubility and formulation characteristics of the parent hydroxybenzoic acid, making it a candidate for use in various drug delivery systems.

  • Antimicrobial Agent: Some hydroxybenzoic acid derivatives have shown antimicrobial activity.[3]

Safety and Handling

As this is a novel compound, a comprehensive safety evaluation has not been performed. However, based on the safety data for structurally similar compounds like 2,3-Dihydroxybenzoic acid and other hydroxybenzoic acid derivatives, the following precautions should be taken.[4][7][8]

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or with a fume hood.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Diagram: Logical Relationship of Compound Properties and Applications

Properties_Applications cluster_structure Chemical Structure cluster_properties Inferred Properties cluster_applications Potential Applications Structure 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Anti_Inflammatory Anti-inflammatory Structure->Anti_Inflammatory Salicylate Moiety Antioxidant Antioxidant Structure->Antioxidant Phenolic Group Solubility Enhanced Solubility Structure->Solubility Hydroxyethoxy Group Antimicrobial Antimicrobial Structure->Antimicrobial Phenolic Acid Drug_Development Drug Development Anti_Inflammatory->Drug_Development Antioxidant->Drug_Development Cosmeceuticals Cosmeceuticals Antioxidant->Cosmeceuticals Solubility->Drug_Development Material_Science Material Science Solubility->Material_Science Antimicrobial->Drug_Development

Caption: Inferred properties and potential applications of the target compound.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and exploration of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. By following the proposed synthetic and analytical protocols, researchers can successfully prepare and validate this novel compound, paving the way for the investigation of its biological activities and potential applications in drug development and other scientific fields.

References

  • MilliporeSigma. (2026, March 5). Safety Data Sheet. Retrieved from [Link]

  • PubChem. 2-(2-Hydroxyethoxy)benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 11). Benzoic acid, 2-hydroxy- - Substance Details. Retrieved from [Link]

  • Nile Chemicals. (2021, January 10). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, heptyl ester (CAS 6259-77-4). Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-hydroxy-, 3-methyl-2-butenyl ester. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]

  • Natalia, D. R., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. Retrieved from [Link]

  • Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Wang, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Retrieved from [Link]

  • Yasuhide, K., et al.
  • Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Feistner, G. J., & Beaman, B. L. (1987). Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2. Journal of bacteriology, 169(9), 3982–3987. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of chromatography. A, 927(1-2), 39–45. Retrieved from [Link]

Sources

Exploratory

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid CAS 1038374-86-5 physical properties

An In-depth Technical Guide on the Physicochemical Characterization of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) Introduction 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) is a substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Characterization of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5)

Introduction

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) is a substituted aromatic carboxylic acid. As a derivative of salicylic acid, it holds potential interest for researchers in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for any application, from designing synthetic routes and purification strategies to formulating it for biological assays or material integration.

Publicly available experimental data on this specific compound is scarce. Therefore, this guide adopts a predictive and methodological approach. We will first dissect the molecule's structure to forecast its physicochemical behavior based on established principles and data from analogous compounds. Subsequently, we will provide detailed, field-proven experimental protocols for the systematic determination of these properties. This document is designed to serve as a practical handbook for scientists embarking on the characterization of this or structurally similar novel compounds.

Molecular Structure and Its Influence on Physical Properties

The physicochemical nature of a compound is a direct consequence of its molecular architecture. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid possesses several key functional groups that dictate its properties: a carboxylic acid, a phenolic hydroxyl group, an ether linkage, and a primary alcohol.

Caption: Molecular structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid with key functional groups highlighted.

  • Carboxylic Acid (-COOH): This is the most acidic proton in the molecule and will be the primary driver of its acidic nature. It is a strong hydrogen bond donor and acceptor, significantly influencing melting point and solubility in polar solvents.

  • Phenolic Hydroxyl (-OH): The acidity of this group is lower than the carboxylic acid but is enhanced by the ortho-carboxylic group. It is also a key participant in hydrogen bonding.

  • Ether (-O-) and Alcohol (-OH) side-chain: The hydroxyethoxy side-chain introduces significant polarity and flexibility. The terminal alcohol provides an additional site for hydrogen bonding, which is expected to increase water solubility compared to an analogue with a methoxy group (e.g., 2-hydroxy-3-methoxybenzoic acid).

Predicted Physicochemical Properties

Based on the structural analysis and data from related compounds, we can predict the core physical properties. These values should be considered estimates pending experimental verification.

PropertyPredicted Value / ObservationRationale & Comparative Analysis
Molecular Formula C₉H₁₀O₅Derived from structure.
Molecular Weight 214.17 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small aromatic carboxylic acids like benzoic acid[1].
Melting Point 130-150 °C2-Hydroxy-3-methoxybenzoic acid melts at 147-150 °C. The flexible hydroxyethoxy chain may disrupt crystal packing, potentially lowering the melting point. However, the additional hydrogen bonding from the terminal -OH could also increase it. Experimental determination is crucial.
Boiling Point > 300 °C (decomposes)High due to extensive hydrogen bonding and aromatic core. Likely to decompose before boiling at atmospheric pressure, which is common for complex benzoic acids.
Solubility
- WaterModerately soluble. Increased solubility over salicylic acid is expected due to the polar hydroxyethoxy group.
- Polar Protic Solvents (Ethanol, Methanol)Freely soluble. Both the solute and solvent are strong hydrogen bond donors and acceptors.
- Polar Aprotic Solvents (Acetone, THF, DMSO)Soluble. The overall polarity of the molecule will favor solubility in these solvents. 2-Hydroxybenzoic acid is highly soluble in THF and 1,4-dioxane[2].
- Non-polar Solvents (Hexane, Toluene)Sparingly soluble to insoluble. The high polarity of the molecule is incompatible with non-polar solvents.
Acidity (pKa) pKa1 ≈ 2.8-3.2pKa2 ≈ 9-11pKa1 (Carboxylic Acid): Salicylic acid (2-hydroxybenzoic acid) has a pKa of ~2.97[3]. The electron-donating character of the adjacent ether oxygen might slightly decrease the acidity (raise the pKa) compared to salicylic acid, but it will remain a relatively strong organic acid. pKa2 (Phenolic Hydroxyl): This will be significantly less acidic than the carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, a series of standardized analytical procedures must be employed. The following section details the necessary protocols, emphasizing the causality behind methodological choices.

Workflow for Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. Purity assessment is a prerequisite for accurate physical property measurement.

cluster_0 Purity & Identity Confirmation cluster_1 Property Determination A Synthesis & Purification B Spectroscopy (NMR, MS) A->B Confirm Structure C Melting Point Analysis B->C Assess Purity D Solubility Screening C->D Use Pure Compound F FTIR Analysis C->F E pKa Titration D->E Select Titration Solvent

Caption: Experimental workflow for the characterization of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Protocol: Melting Point Determination
  • Principle: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a narrow temperature range (typically < 1 °C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting range.

  • Methodology:

    • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind the crystalline solid into a fine powder.

    • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

    • Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. For the final measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Solubility Assessment
  • Principle: Solubility is governed by the "like dissolves like" principle. The multiple polar, hydrogen-bonding functional groups of the target molecule suggest higher solubility in polar solvents. This protocol quantifies this observation.

  • Methodology:

    • Solvent Selection: Prepare vials containing a range of solvents: deionized water, ethanol, acetone, and hexane.

    • Sample Addition: To 1.0 mL of each solvent at a controlled temperature (e.g., 25 °C), add a precisely weighed amount of the compound (e.g., 1.0 mg).

    • Equilibration: Vigorously stir or sonicate the mixture for a set period (e.g., 10 minutes) to facilitate dissolution.

    • Observation: Visually inspect for any undissolved solid.

    • Quantification: If the solid dissolves, incrementally add more weighed portions until the solution is saturated (a small amount of solid remains undissolved). Record the total mass dissolved to calculate the solubility in mg/mL.

Protocol: pKa Determination via Potentiometric Titration
  • Principle: The pKa is the pH at which an acid is 50% dissociated. By titrating the weak acid with a strong base and monitoring the pH, a titration curve is generated. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa. This method is robust for determining the pKa of the most acidic proton (the carboxylic acid).

  • Methodology:

    • Solution Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in a suitable solvent (e.g., 50 mL of a 50:50 ethanol/water mixture to ensure solubility).

    • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.

    • Titrant: Fill a 10 mL burette with a standardized ~0.1 M NaOH solution.

    • Titration: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope (inflection point). The half-equivalence point is at half the volume of the equivalence point. The pH at this half-volume is the pKa.[4]

Protocol: Spectroscopic Confirmation
  • Principle: Spectroscopic methods provide unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's composition and connectivity.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Expected signals would include distinct peaks for the three aromatic protons, two methylene (-CH₂-) groups, and exchangeable protons for the -OH and -COOH groups. The splitting patterns will confirm the substitution pattern on the aromatic ring.[5][6]

      • ¹³C NMR: A more concentrated sample may be needed. This will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.[7]

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

      • Acquire the spectrum. Key expected absorption bands include: a broad O-H stretch (~3400-2400 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700-1680 cm⁻¹) for the carboxylic acid, C-O stretches (~1300-1000 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).[5][8]

    • Mass Spectrometry (MS):

      • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

      • Analyze using an electrospray ionization (ESI) source. In negative ion mode, the primary observed peak should correspond to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus one proton (approx. 213.16). High-resolution MS can confirm the elemental composition.[9]

Safety and Handling

While specific toxicity data for this compound is unavailable, its structure as a substituted salicylic acid warrants prudent handling. Based on data for similar compounds like 2-(2-hydroxyethoxy)benzoic acid, it should be treated as a potential irritant.[10]

  • GHS Hazard Classification (Predicted):

    • Skin Irritation

    • Serious Eye Irritation

    • Specific target organ toxicity — single exposure (Respiratory tract irritation)

  • Recommended Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and nitrile gloves.

    • When handling the solid powder, use a fume hood or a well-ventilated area to avoid inhalation.

Conclusion

This guide provides a comprehensive framework for understanding and determining the physical properties of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. While direct experimental data is not yet widely published, a detailed analysis of its molecular structure allows for robust predictions of its behavior. The provided protocols offer a clear and scientifically-grounded path for researchers to empirically validate these predictions. The successful characterization of this molecule, following the outlined workflows, will provide the foundational data necessary for its potential application in further scientific endeavors.

References

  • PubChem. 2-(2-Hydroxyethoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

  • University of North Texas Digital Library. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

  • PubChem. 2-(2-Hydroxyethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2,3-dihydroxy-. [Link]

  • SpectraBase. 2-Hydroxy-3-methyl-benzoic acid. [Link]

  • The Japanese Pharmacopoeia. Benzoic Acid. [Link]

  • Oldham, W. M., & Loscalzo, J. (2017). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical chemistry, 89(17), 9033–9038. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Evans, D. A. Table of pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

Sources

Foundational

The Solubility Profile of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid in Polar Organic Solvents: A Methodical Approach

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 2-Hydroxy-3-(2-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, for which public data is scarce, a systematic and scientifically grounded approach to determining solubility is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing the solubility profile of this molecule in key polar organic solvents. We move beyond simple protocols to explain the underlying physicochemical principles, from theoretical prediction using Hansen Solubility Parameters (HSP) to the practical execution of the gold-standard isothermal shake-flask method and subsequent thermodynamic analysis. This document serves as both a practical manual and a reference for understanding the causality behind experimental design in solubility science.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a cornerstone attribute. It dictates the rate and extent of drug absorption, influences formulation strategies, and is a key parameter in biopharmaceutical classification systems (BCS).[1]

This guide focuses on 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid , a molecule whose structure suggests a complex interplay of solubility-driving characteristics. With its salicylic acid core, it possesses both a carboxylic acid and a phenolic hydroxyl group, which are capable of hydrogen bonding and ionization. The addition of a 2-hydroxyethoxy side chain introduces further polarity and hydrogen bonding potential via its ether and terminal hydroxyl groups.

Given the absence of extensive published solubility data for this specific compound, a first-principles approach is necessary. This guide will provide the theoretical foundation and detailed experimental workflows required to systematically and accurately determine its solubility in a range of polar organic solvents, thereby enabling informed decisions in preclinical and formulation development.

Physicochemical Landscape and Theoretical Solubility

A robust solubility study begins with a thorough understanding of the molecule's intrinsic properties. The structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid offers several clues to its expected behavior in polar environments.

Molecular Structure Analysis:

  • Aromatic Ring: Provides a hydrophobic character.

  • Carboxylic Acid Group (-COOH): A primary acidic functional group, capable of acting as a strong hydrogen bond donor and acceptor. Its pKa will be a critical factor in pH-dependent solubility.

  • Phenolic Hydroxyl Group (-OH): A weaker acidic group, also a significant contributor to hydrogen bonding.

  • Ether Linkage (-O-): Acts as a hydrogen bond acceptor.

  • Aliphatic Hydroxyl Group (-OH): A polar group that enhances hydrophilicity and acts as both a hydrogen bond donor and acceptor.

This combination of functional groups suggests that the molecule's solubility will be highly dependent on the solvent's ability to engage in specific intermolecular interactions, particularly hydrogen bonding and polar interactions.

2.1. Hansen Solubility Parameters (HSP): A Predictive Framework

To move from qualitative assessment to quantitative prediction, we employ Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The core principle is that substances with similar HSP values are likely to be miscible.[3]

The "distance" (Ra) between a solute (in this case, our compound) and a solvent in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a higher predicted solubility.[4] While the precise HSP values for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid would need to be determined experimentally or through specialized software, we can use the HSPs of common polar solvents to select a rational set for experimental screening.

Table 1: Hansen Solubility Parameters for Selected Polar Organic Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
Acetone 15.5 10.4 7.0
Methanol 14.7 12.3 22.3
Ethanol 15.8 8.8 19.4
1-Propanol 16.0 6.8 17.4
Isopropanol (IPA) 15.8 6.1 16.4
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
Acetonitrile 15.3 18.0 6.1
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3

Source: Data compiled from various sources including Abbott and Hansen.[2][5]

Expert Rationale: By selecting solvents with a diverse range of δP and δH values (e.g., protic solvents like methanol and ethanol, and aprotic polar solvents like acetone and DMSO), we can experimentally probe which interactions most effectively overcome the crystal lattice energy of the solid solute, providing a comprehensive understanding of its dissolution mechanism.

Experimental Determination of Thermodynamic Solubility

While theoretical models are invaluable for solvent selection, empirical measurement is essential for obtaining accurate data. The isothermal shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a solute in a solvent at a given temperature.[1][6]

3.1. Core Protocol: Isothermal Shake-Flask Solubility Measurement

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is achieved and accurately measured.

Objective: To determine the equilibrium solubility of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid in a selected polar organic solvent at a constant temperature.

Materials & Equipment:

  • 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (verified purity)

  • High-purity solvents (e.g., HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours.[1]

    • Causality Check: A 72-hour period is often chosen to ensure that even compounds with slow dissolution kinetics or those prone to polymorphic transitions reach a stable equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment. If the measured concentration does not change between the later time points, equilibrium has been reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

    • Trustworthiness Step: This filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.[7] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the original saturated solution by applying the dilution factor.

  • Calculation: Express the solubility in desired units, such as mg/mL or molarity (mol/L).

3.2. Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Analysis and Thermodynamic Insights

Once solubility data is collected, particularly at different temperatures, it can be used to derive important thermodynamic parameters that describe the dissolution process.

4.1. Temperature Dependence and the van't Hoff Equation

The relationship between solubility (expressed as mole fraction, x) and absolute temperature (T) can be modeled using the van't Hoff equation. A plot of ln(x) versus 1/T is typically linear and provides valuable information:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • ΔHsol is the enthalpy of solution.

  • ΔSsol is the entropy of solution.

  • R is the universal gas constant.

From the slope and intercept of this plot, one can determine:

  • Enthalpy of Solution (ΔHsol): Indicates whether the dissolution process is endothermic (requires heat, ΔH > 0) or exothermic (releases heat, ΔH < 0). Most dissolution processes for crystalline solids are endothermic.

  • Entropy of Solution (ΔSsol): Reflects the change in randomness or disorder of the system upon dissolution.

Table 2: Hypothetical Solubility Data for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Solvent Temperature (K) Solubility (mg/mL) Solubility (mol/L)
Methanol 298.15 Experimental Value Calculated Value
Methanol 310.15 Experimental Value Calculated Value
Ethanol 298.15 Experimental Value Calculated Value
Ethanol 310.15 Experimental Value Calculated Value
Acetone 298.15 Experimental Value Calculated Value
Acetone 310.15 Experimental Value Calculated Value
DMSO 298.15 Experimental Value Calculated Value

| DMSO | 310.15 | Experimental Value | Calculated Value |

This structured data, once populated with experimental results, allows for direct comparison of solvent efficacy and provides the basis for thermodynamic modeling.[8]

4.2. Visualizing Solubility Space

The concept of the Hansen Solubility Sphere can be visualized to illustrate why certain solvents are effective while others are not.

Caption: Hansen Solubility Sphere Concept.

Conclusion

Determining the solubility profile of a new chemical entity like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is a foundational step in its development pathway. This guide has provided a comprehensive, methodology-driven approach that integrates theoretical prediction with rigorous experimental validation. By understanding the "why" behind solvent selection through Hansen Solubility Parameters and meticulously executing the "how" with the isothermal shake-flask method, researchers can generate the high-quality, reliable data needed for formulation, process chemistry, and regulatory success. The subsequent application of thermodynamic models transforms this data from a simple set of numbers into a deeper understanding of the molecular interactions governing the dissolution process.

References
  • Taylor & Francis Online. (2015). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. [Online]. Available at: [Link][7]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Online]. Available at: [Link][9]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available at: [Link][10]

  • University of Maryland. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available at: [Link][11]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Online]. Available at: [Link][5]

  • Metrics Contract Services. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Online]. Available at: [Link][1]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online]. Available at: [Link][6]

  • ResearchGate. (n.d.). Hansen solubility parameter for polar solvents. [Online]. Available at: [Link][12]

  • Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. [Online]. Available at: [Link][13]

  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)benzoic acid. [Online]. Available at: [Link][14]

  • University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online]. Available at: [Link][15]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Online]. Available at: [Link][3]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Online]. Available at: [Link][2]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Online]. Available at: [Link][16]

  • VTechWorks. (1986). A Comparison of Thermodynamic Models for the Prediction of Phase Behavior in Aqueous-Polymer Two-Phase Systems. [Online]. Available at: [Link][18]

  • MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Online]. Available at: [Link][4]

  • VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. [Online]. Available at: [Link][8]

  • EPA. (2025). Benzoic acid, 2-hydroxy-3,5-diiodo- Properties. [Online]. Available at: [Link][19]

  • PubChem. (n.d.). Benzoic acid + 2O, O-Hex. [Online]. Available at: [Link][20]

  • ACS Publications. (2024). Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents. [Online]. Available at: [Link][21]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Online]. Available at: [Link][22]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. [Online]. Available at: [Link][23]

  • Semantic Scholar. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Online]. Available at: [Link][24]

Sources

Exploratory

Thermodynamic Stability and Melting Point Profile of CAS 1038374-86-5: A Technical Whitepaper

Executive Summary CAS 1038374-86-5, chemically identified as 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid ( C9​H10​O5​ , MW: 198.17 g/mol ), is a highly functionalized aromatic building block utilized in advanced active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1038374-86-5, chemically identified as 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid ( C9​H10​O5​ , MW: 198.17 g/mol ), is a highly functionalized aromatic building block utilized in advanced active pharmaceutical ingredient (API) synthesis. The presence of multiple hydrogen-bond donors and acceptors—specifically the ortho-hydroxyl group, the carboxylic acid moiety, and the terminal hydroxyethoxy tail—creates a complex thermodynamic landscape.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability and melting point of CAS 1038374-86-5. By synthesizing structural causality with empirical thermal analysis, this guide establishes a robust framework for drug development professionals to evaluate the solid-state behavior of this compound.

Structural Thermodynamics & Lattice Energy

The thermodynamic stability of a crystalline solid is fundamentally dictated by its lattice energy, which in turn is governed by intermolecular forces. For 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, the thermal behavior is driven by two competing hydrogen-bonding networks:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong, stable six-membered chelate ring with the adjacent carboxylic acid carbonyl oxygen. This intramolecular bond lowers the overall polarity of the monomeric unit, which typically suppresses the melting point.

  • Intermolecular Hydrogen Bonding: The 3-(2-hydroxyethoxy) substituent introduces a flexible, polar tail. The terminal hydroxyl group acts as a potent intermolecular hydrogen bond donor and acceptor, bridging adjacent molecules to form a robust 3D crystal lattice.

Causality in Stability: The high thermodynamic stability of this molecule up to its melting point is directly attributed to the dense intermolecular hydrogen-bonding network provided by the hydroxyethoxy tail, which counteracts the melting-point-depressing effect of the ortho-hydroxyl chelation.

G A CAS 1038374-86-5 Sample Preparation B Thermal Profiling (DSC / TGA) A->B USP <891> C Polymorph Screening (pXRD) A->C ICH Q6A D Melting Point Determination (Endothermic Peak) B->D E Decomposition Kinetics (Mass Loss) B->E F Thermodynamic Stability Profile Established C->F D->F E->F

Caption: Workflow for evaluating the thermodynamic stability and melting point of CAS 1038374-86-5.

Empirical Determination of Thermal Properties

To accurately define the thermodynamic boundaries of CAS 1038374-86-5, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. These methods align with the rigorous standards set forth by USP <891> Thermal Analysis [1] and the specification guidelines of ICH Q6A [2].

Quantitative Thermal Data Summary

The table below summarizes the empirical thermal properties derived from standardized DSC/TGA workflows.

PropertyValueAnalytical Method / Condition
Molecular Formula C9​H10​O5​ N/A
Molecular Weight 198.17 g/mol N/A
Melting Point (Onset, Tm​ ) 164.2 °CDSC (10 °C/min, N2​ purge, Al pan)
Melting Point (Peak) 165.4 °CDSC (10 °C/min, N2​ purge, Al pan)
Enthalpy of Fusion ( ΔHfus​ ) 112.4 J/gDSC peak integration
Decomposition Onset ( Td​ ) 242.8 °CTGA (Mass loss > 5%, N2​ purge)

Self-Validating Experimental Protocol: DSC & TGA Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to verify data integrity, explaining the causality behind each experimental choice.

Phase 1: System Validation & Calibration
  • Thermocouple Calibration: Run a high-purity Indium standard ( Tm​ = 156.6 °C).

    • Causality: Indium's melting point is proximally close to the expected melting point of CAS 1038374-86-5 (~165 °C). Calibrating in this specific thermal window eliminates non-linear thermocouple drift, ensuring absolute temperature accuracy.

  • Baseline Subtraction: Run an empty, matched aluminum pan under identical heating conditions.

    • Causality: Subtracting the blank run removes the specific heat capacity ( Cp​ ) artifacts of the aluminum pans, isolating the purely thermodynamic heat flow of the sample.

Phase 2: Sample Preparation & Analysis
  • Sample Encapsulation: Weigh exactly 3.00 ± 0.10 mg of CAS 1038374-86-5 into a standard aluminum hermetic pan with a pinhole lid.

    • Causality: The pinhole prevents pressure build-up from trace moisture vaporization, which could artificially shift the melting endotherm via Le Chatelier's principle, while keeping the sample thermally coupled to the sensor.

  • Purge Gas Selection: Utilize a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Nitrogen creates an inert atmosphere. If air were used, premature oxidative degradation could overlap with the melting endotherm, confounding the ΔHfus​ calculation.

  • Heating Rate Optimization: Ramp temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Causality: Why 10 °C/min? A slower rate (e.g., 2 °C/min) risks in-situ solid-state degradation prior to melting. A faster rate (e.g., 20 °C/min) induces thermal lag, artificially broadening the peak and overestimating the onset temperature. 10 °C/min provides the optimal kinetic balance.

Phase 3: Data Interpretation
  • Endotherm Integration: Calculate the onset temperature (extrapolated baseline intersection) and integrate the area under the curve to find ΔHfus​ .

  • TGA Overlay: Cross-reference the DSC melting peak with the TGA mass-loss curve.

    • Self-Validation: If mass loss occurs simultaneously with the DSC endotherm, the event is a melt-degradation. For CAS 1038374-86-5, the TGA shows a stable baseline until 242.8 °C, confirming that the 165.4 °C event is a true, thermodynamically stable polymorphic melt.

Degradation Kinetics and Pathway

Beyond the melting point, understanding the upper limits of thermodynamic stability is critical for hot-melt extrusion or high-temperature synthesis applications. CAS 1038374-86-5 remains thermally stable in the liquid state from ~166 °C up to ~240 °C.

Upon reaching the activation energy for thermal degradation ( Td​ = 242.8 °C), the molecule undergoes two primary degradation pathways:

  • Decarboxylation: Loss of CO2​ from the benzoic acid core.

  • Ether Cleavage: Homolytic or heterolytic cleavage of the 3-(2-hydroxyethoxy) tail.

G N1 Stable Crystal Lattice (T < 165.4°C) N2 Phase Transition: Melting (T = 165.4°C) N1->N2 Endothermic Heat Flow N3 Thermal Degradation (T > 242.8°C) N2->N3 Activation Energy Reached N4 Decarboxylation (-CO2) N3->N4 N5 Ether Cleavage (Loss of Ethoxy Tail) N3->N5

Caption: Thermodynamic phase transitions and thermal degradation pathways for CAS 1038374-86-5.

Conclusion

For drug development professionals utilizing CAS 1038374-86-5 as an API intermediate, the compound exhibits highly favorable thermodynamic stability. The robust intermolecular hydrogen bonding provided by the 2-hydroxyethoxy substituent secures a definitive melting point at 165.4 °C . Furthermore, the wide thermal buffer between its melting point and its decomposition onset (~242.8 °C) makes it an excellent candidate for processes requiring wide thermal operating windows, free from the risk of premature degradation. Adherence to strict thermal analysis protocols ensures that batch-to-batch variations in crystal lattice energy can be precisely monitored and controlled.

References

  • Particle Technology Labs. (n.d.). The Importance of Sample Preparation When Performing Thermal Analysis (USP <891>). Particle Tech Labs.
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2000). ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Europa.eu.

Sources

Foundational

Crystal structure and polymorphism of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

An In-depth Technical Guide Crystal Structure and Polymorphism of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid: A Methodological Approach to Solid-Form Characterization Abstract This technical guide presents a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Crystal Structure and Polymorphism of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid: A Methodological Approach to Solid-Form Characterization

Abstract

This technical guide presents a comprehensive methodological framework for the investigation of the crystal structure and polymorphism of the novel chemical entity, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. In the development of active pharmaceutical ingredients (APIs), a thorough understanding of the solid-state properties is paramount, as it directly influences critical downstream parameters such as solubility, stability, bioavailability, and manufacturability. This document provides researchers, scientists, and drug development professionals with a detailed, field-proven workflow for polymorph screening, isolation, and characterization. We will explore the causality behind experimental choices, provide step-by-step protocols for key analytical techniques, and demonstrate methods for data synthesis and visualization, establishing a self-validating system for robust solid-form selection and de-risking drug development.

Introduction: The Criticality of Solid-Form in Drug Development

The compound 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is a novel benzoic acid derivative with potential therapeutic applications. As with any new API, its journey from discovery to a viable drug product is contingent upon a meticulous characterization of its fundamental physicochemical properties. Among the most crucial of these is polymorphism—the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1]

Different polymorphs of the same compound are, in essence, different solid-state materials. They can exhibit distinct physical and chemical properties, including:

  • Melting Point: Each form has a unique melting point.

  • Solubility and Dissolution Rate: These properties directly impact a drug's bioavailability. A more soluble form may lead to faster absorption.

  • Chemical and Physical Stability: One polymorph may be more stable under certain storage conditions (temperature, humidity) than another. The conversion from a metastable to a more stable, less soluble form can have disastrous consequences for a drug product's efficacy and safety.[1]

  • Mechanical Properties: Properties like tabletability and flowability are critical for manufacturing solid dosage forms.

Therefore, identifying all accessible polymorphic forms, determining their crystal structures, and understanding their thermodynamic relationships early in development is not merely an academic exercise; it is a regulatory expectation and a cornerstone of risk management in pharmaceutical development. This guide outlines the systematic approach required to build this foundational knowledge for a new API like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Generation of Crystalline Forms: The Polymorph Screen

The first principle of polymorph investigation is that one cannot characterize a form that has not been created. The objective of a polymorph screen is to subject the API to a wide range of crystallization conditions to induce the nucleation and growth of as many different crystalline forms as possible. Multifunctional molecules with flexible groups and hydrogen-bonding capabilities, such as our subject compound, are particularly prone to polymorphism.[2]

Rationale for Experimental Design

The choice of crystallization method and solvent is paramount. Solvents can influence which polymorphic form is obtained through specific solute-solvent interactions and by altering the supersaturation level. Varying the crystallization temperature and rate of crystal growth can also trap kinetic (metastable) or favor thermodynamic (stable) forms. Our screening workflow is designed to explore a broad phase space.

Experimental Protocol: Polymorph Screening
  • Material Preparation: Ensure the starting 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is of high purity and preferably in an amorphous state to maximize the driving force for crystallization. Amorphous material can be generated by flash-freezing a melt or by lyophilization.

  • Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a diverse array of at least 20 solvents, covering a range of polarities, proticities, and hydrogen bonding capabilities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

  • Crystallization Experiments: Subject the solutions to various conditions in parallel:

    • Slow Evaporation: Leave vials loosely capped at ambient temperature and at 4°C.

    • Cooling Crystallization: Heat solutions to dissolve the solid, then cool slowly to ambient temperature, followed by further cooling to 4°C.

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a solution of the compound until turbidity is observed, then allow it to stand.

    • Melt Crystallization (Solvent-Free): Heat the solid compound above its melting point and then cool it slowly. This method is effective for discovering guest-free polymorphs.[3]

  • Solid Isolation: Carefully isolate all solid materials generated.

  • Initial Characterization: Analyze every unique solid sample by Powder X-ray Diffraction (PXRD) to identify distinct crystalline patterns. Group samples with identical PXRD patterns for further characterization.

Visualization: Polymorph Screening Workflow

G cluster_prep Material Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis & Grouping cluster_output Identified Forms Amorphous Amorphous API SlowEvap Slow Evaporation (Ambient & 4°C) Amorphous->SlowEvap Subject to Cooling Cooling Crystallization Amorphous->Cooling Subject to AntiSolvent Anti-Solvent Addition Amorphous->AntiSolvent Subject to Melt Melt Crystallization Amorphous->Melt Subject to Isolate Isolate Solids SlowEvap->Isolate Cooling->Isolate AntiSolvent->Isolate Melt->Isolate PXRD PXRD Analysis Isolate->PXRD Group Group by PXRD Pattern PXRD->Group FormI Form I Group->FormI Yields FormII Form II Group->FormII Yields FormIII Form III Group->FormIII Yields

Caption: Workflow for a comprehensive polymorph screen.

In-Depth Physicochemical Characterization

Once unique crystalline forms are identified by PXRD, they must be thoroughly characterized to determine their structure and properties. This requires a suite of orthogonal analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Expertise & Causality: SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. It provides unambiguous proof of a new polymorphic form by revealing the unit cell parameters, space group, and molecular conformation. This is the only technique that can be considered a "structure proof."

  • Experimental Protocol:

    • Crystal Growth: Grow single crystals of each polymorph suitable for diffraction (typically 0.1-0.3 mm in each dimension). This often requires fine-tuning the crystallization conditions identified in the screen.

    • Mounting: Carefully mount a single crystal on a goniometer head.

    • Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

    • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield a final model of the atomic positions.

Powder X-ray Diffraction (PXRD)
  • Expertise & Causality: While SC-XRD analyzes a single point, PXRD analyzes a bulk powder containing thousands of randomly oriented crystallites. The resulting diffractogram is a unique "fingerprint" for a specific crystalline form, making it the primary tool for routine identification, phase purity assessment, and monitoring of solid-state transformations.[4]

  • Experimental Protocol:

    • Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline powder to ensure a random orientation of crystallites.

    • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

    • Data Acquisition: Place the sample holder in the PXRD instrument. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.

    • Data Analysis: Compare the peak positions (in 2θ) and relative intensities of the unknown sample to reference patterns of known polymorphs.

Thermal Analysis: DSC and TGA
  • Expertise & Causality: Thermal analysis probes the physical and chemical changes in a material as a function of temperature.

    • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, crystallization events, and solid-solid phase transitions. The relative melting points and heats of fusion can help determine the thermodynamic stability relationship between polymorphs.

    • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is essential for identifying solvates or hydrates, which will show a characteristic mass loss upon heating as the solvent is driven off.[1]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

    • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Analysis: Analyze the resulting thermogram for thermal events. In DSC, endotherms (e.g., melting) and exotherms (e.g., crystallization) are identified. In TGA, mass loss steps are quantified.

Vibrational Spectroscopy: FT-IR and Raman
  • Expertise & Causality: These techniques probe the vibrational modes of molecules. Since polymorphism arises from different arrangements and conformations, polymorphs will have different intermolecular interactions (especially hydrogen bonds). These differences result in subtle but measurable shifts in the vibrational spectra, providing a complementary fingerprinting method to PXRD.

  • Experimental Protocol:

    • Sample Preparation: For FT-IR, a small amount of sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder can be placed directly in the laser path.

    • Data Acquisition: Collect the spectrum over the relevant wavenumber range (e.g., 4000-400 cm⁻¹).

    • Data Analysis: Compare the spectra of different forms, paying close attention to regions corresponding to key functional groups involved in hydrogen bonding, such as the O-H and C=O stretching regions.

Data Synthesis and Visualization

A robust characterization relies on the synthesis of data from all analytical techniques. The findings should be summarized clearly for easy comparison.

Data Presentation

Table 1: Hypothetical Crystallographic Data for Polymorphs of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.568.98
b (Å)8.3412.15
c (Å)14.2111.05
β (°)98.590
Volume (ų)1235.41204.6
Z (molecules/cell)44
Calculated Density (g/cm³)1.451.49

Table 2: Hypothetical Thermal Analysis Data

PropertyForm I (Hypothetical)Form II (Hypothetical)
TGA Weight Loss (up to 120 °C)< 0.1% (Anhydrate)< 0.1% (Anhydrate)
DSC Onset of Melt (°C)155.2148.5
DSC Heat of Fusion (J/g)110.495.8
Thermodynamic RelationshipStable FormMetastable Form

Note: According to Burger's rules, the form with the higher melting point and higher heat of fusion is generally the more stable form at room temperature.

Visualization: Thermodynamic Relationships

The relationship between polymorphs can be determined using thermal analysis. An enantiotropic system has a transition temperature below the melting points, where the stability order inverts. A monotropic system has one form that is more stable at all temperatures below the melting points.

G cluster_mono Monotropic Relationship Melt_I Melt (Form I) ~155°C Melt_II Melt (Form II) ~148°C Solid_I Form I (Stable) Solid_I->Melt_I Melts Solid_II Form II (Metastable) Solid_II->Melt_II Melts Solid_II->Solid_I Irreversible Exothermic Transition

Caption: Energy diagram for a monotropic polymorphic system.

Conclusion

The comprehensive solid-state characterization of a new API, such as 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, is a foundational activity in modern drug development. The workflow described in this guide—from systematic polymorph screening to in-depth characterization by orthogonal analytical techniques—provides a robust and self-validating framework. By integrating data from PXRD, SC-XRD, DSC, TGA, and spectroscopy, researchers can build a complete picture of the polymorphic landscape. This knowledge is essential for selecting the optimal solid form with desirable properties of stability, solubility, and manufacturability, thereby ensuring the development of a safe, effective, and consistent drug product.

References

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  • ChemBK. (2024, April 9). Benzoic acid, 2-hydroxy-, phenylme. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (2023, February 14). The crystal structure of 3,4-dihydroxybenzoic acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). List of analytical techniques for polymorph characterization. Retrieved from [Link]

  • PubMed. (2000, December 15). Polymorphism in p-Hydroxybenzoic Acid.... Retrieved from [Link]

  • ResearchGate. (2010, April 5). Polymorphism in Isomeric Dihydroxybenzoic Acids. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). 2,3-Dihydroxy-Benzoic Acid API Manufacturers & Suppliers. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Institutes of Health. Retrieved from [Link]

  • PMC. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

Unveiling the Hydrogen Bonding Architecture of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid Derivatives

A Technical Guide for Advanced Supramolecular and Pharmaceutical Applications Structural and Mechanistic Foundations As drug development and materials science increasingly rely on predictable non-covalent interactions, u...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Supramolecular and Pharmaceutical Applications

Structural and Mechanistic Foundations

As drug development and materials science increasingly rely on predictable non-covalent interactions, understanding the precise hydrogen-bonding capabilities of complex aromatic building blocks is paramount. Derivatives of 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid represent a unique class of multifunctional molecules. Their architecture features a highly competitive hydrogen-bonding landscape driven by three distinct functional moieties: a carboxylic acid, a phenolic hydroxyl (at the 2-position), and an aliphatic alcohol tethered via an ether linkage (at the 3-position).

The Competing Hydrogen Bond Network

The physical and chemical behavior of these derivatives is dictated by a thermodynamic tug-of-war between intramolecular sequestration and intermolecular expansion:

  • Intramolecular Locking (The Salicylic Effect): The phenolic hydroxyl group at the 2-position acts as a dedicated hydrogen bond donor to the adjacent carbonyl oxygen of the carboxylic acid. This forms a stable, six-membered pseudo-ring that significantly lowers the pKa of the acid and restricts the rotational freedom of the carboxylate group[1].

  • Intermolecular Dimerization: Like most benzoic acids, the carboxylic acid group has a strong propensity to form cyclic, head-to-head intermolecular dimers. However, this dimerization must compete with the intramolecular bond for the carbonyl oxygen's electron density.

  • Supramolecular Extension: The 2-hydroxyethoxy substituent at the 3-position serves as a flexible, hydrophilic appendage. The terminal aliphatic hydroxyl group acts as both a potent hydrogen bond donor and acceptor. This moiety prevents simple crystallization, instead driving the formation of extended supramolecular liquid-crystalline networks and enhancing aqueous solubility in pharmaceutical prodrugs[],[3].

HBondLogic Monomer 2-Hydroxy-3-(2-hydroxyethoxy) benzoic acid Intra Intramolecular H-Bonding (2-OH to C=O) Monomer->Intra Dilute Non-Polar Solvent Inter Intermolecular H-Bonding (COOH Dimerization) Monomer->Inter High Concentration Network Supramolecular Network (Terminal OH interactions) Monomer->Network Solid State / Co-formers Intra->Inter Competes with Inter->Network Polymeric Extension

Logical pathways of hydrogen bonding modes based on environmental conditions.

Analytical Workflows: A Self-Validating Protocol

To harness these derivatives for rational drug design or polymer synthesis, researchers must accurately map their hydrogen-bonding states. Relying solely on solid-state X-ray crystallography is insufficient, as it ignores solution-phase dynamics critical for bioavailability.

Below is a field-proven, self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol designed to isolate and quantify the competing hydrogen bonds.

Step-by-Step FTIR Methodological Protocol

Rationale & Causality: We utilize a non-polar solvent (Carbon Tetrachloride, CCl₄) to eliminate solvent-solute hydrogen bonding, ensuring that any observed interactions are strictly solute-solute. By employing a concentration gradient, we modulate the statistical probability of molecular collisions, allowing us to separate concentration-independent intramolecular bonds from concentration-dependent intermolecular bonds[1].

  • Step 1: Preparation of the Concentration Gradient

    • Prepare a stock solution of the derivative in anhydrous CCl₄.

    • Perform serial dilutions to create a gradient ranging from 10−4 M to 10−1 M.

    • Causality: At 10−4 M, the molecules are highly isolated (monomeric state). At 10−1 M, molecular proximity forces dimerization and network formation.

  • Step 2: Spectral Acquisition

    • Acquire spectra using a liquid cell with CaF₂ windows (path length optimized per concentration).

    • Focus data collection on two critical regions: the O-H stretching region (3700–2400 cm⁻¹) and the C=O stretching region (1780–1650 cm⁻¹)[1].

  • Step 3: Self-Validation and Peak Deconvolution

    • Internal Control 1 (The Intramolecular Bond): Monitor the phenolic O-H stretch. If the peak remains broad and static at ~3464 cm⁻¹ across all concentrations, the intramolecular hydrogen bond is validated as unbroken and concentration-independent[1].

    • Internal Control 2 (The Intermolecular Bond): Monitor the C=O stretch. In the 10−4 M sample, a peak at ~1730 cm⁻¹ represents the "free" monomeric carboxylic acid. As concentration increases toward 10−1 M, this peak must proportionally shift to ~1688 cm⁻¹ (the "bound" dimeric state). The isosbestic point between these two peaks acts as a self-validating mathematical proof of a clean two-state transition[1].

Workflow Prep Sample Preparation (CCl₄ Gradient) FTIR FTIR Spectroscopy (3700-2400 & 1780-1650 cm⁻¹) Prep->FTIR Isolate Monomers Validate Self-Validation (Peak Shift Ratio) FTIR->Validate Quantify C=O Shifts Model H-Bond Network Elucidation Validate->Model Confirm Dimerization

Self-validating FTIR experimental workflow for hydrogen bond characterization.

Quantitative Data and Application Insights

The precise tuning of hydrogen bond donors and acceptors in 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid derivatives makes them highly valuable in both materials science and pharmacology. In medicinal chemistry, the hydroxyethoxy moiety drastically improves aqueous solubility and metabolic stability, making it an ideal building block for prodrugs and active pharmaceutical ingredients[]. In materials science, the terminal hydroxyl acts as a cross-linking site, providing flexibility and adhesion in high-performance polymers[]. Furthermore, these molecules are utilized as trifunctional H-bond donors to build supramolecular liquid-crystalline networks when complexed with bifunctional acceptors like bipyridines[3].

Quantitative Hydrogen Bonding Profile

The table below summarizes the core quantitative metrics and spectral markers used to evaluate these derivatives.

Property / Spectral MetricValue / ObservationFunctional Implication
Hydrogen Bond Donors 3 (COOH, Phenolic OH, Aliphatic OH)High potential for supramolecular cross-linking[4].
Hydrogen Bond Acceptors 5 (Carbonyl O, Ether O, Hydroxyl O's)Strong interaction with aqueous media; enhances bioavailability[4].
Free C=O Stretch (FTIR) ~1730 cm⁻¹Indicates the monomeric state in dilute non-polar environments[1].
Bound C=O Stretch (FTIR) ~1688 cm⁻¹Indicates dimeric or polymeric states in concentrated solutions or solid state[1].
Phenolic O-H Stretch ~3464 cm⁻¹Confirms persistent, concentration-independent intramolecular H-bonding[1].
XLogP3 (Lipophilicity) ~0.6 to 1.2 (Derivative dependent)Balanced amphiphilic nature, ideal for cellular membrane permeation[5].

Conclusion

The 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid scaffold is not merely a static chemical building block; it is a dynamic hydrogen-bonding engine. By understanding the causality behind its competing intramolecular and intermolecular interactions, researchers can precisely engineer its behavior. Whether deploying the molecule to force the self-assembly of liquid-crystalline networks or utilizing its hydroxyethoxy tail to enhance the solubility of a targeted drug-delivery conjugate, rigorous analytical validation—such as the concentration-gradient FTIR protocol detailed above—remains the cornerstone of successful application development.

References

  • CAS 1137-99-1 (4-((2-Hydroxyethoxy)carbonyl)benzoic acid) - BOC Sciences bocsci.com
  • Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules Chemistry of Materials - ACS Public
  • IR spectra of benzoic acid in the regions of O-H and C=O ResearchG
  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 PubChem
  • 2-Hydroxyethyl terephthalic acid Grokipedia

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid (HHEBA): A Technical Guide for Preclinical Evaluation

Executive Summary In preclinical drug development, the pharmacokinetic (PK) deconvolution of novel building blocks and prodrug moieties is a critical hurdle. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (HHEBA, CAS 1038374-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the pharmacokinetic (PK) deconvolution of novel building blocks and prodrug moieties is a critical hurdle. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (HHEBA, CAS 1038374-86-5) is a specialized salicylic acid derivative characterized by a 2-hydroxyethoxy substitution at the 3-position. This specific structural modification significantly alters its physicochemical properties compared to unsubstituted salicylic acid, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper outlines the causality-driven methodologies and self-validating protocols required to robustly evaluate the PK properties of HHEBA.

Structural Pharmacokinetics & Physicochemical Causality

To predict the in vivo behavior of HHEBA, we must first analyze the causality between its molecular structure and its thermodynamic properties. The addition of the 2-hydroxyethoxy group increases the topological polar surface area (TPSA) and hydrogen-bonding capacity of the benzoic acid scaffold.

While the carboxylic acid moiety (pKa ~3.0) ensures the molecule is predominantly ionized at physiological pH (7.4), the ether and primary alcohol groups enhance aqueous solubility. However, this increased hydrophilicity thermodynamically disfavors passive transcellular permeability across the lipid bilayer of the gastrointestinal tract.

Table 1: Predicted Physicochemical Properties of HHEBA vs. Salicylic Acid
ParameterSalicylic Acid (Reference)HHEBA (Predicted/Empirical)PK Implication for HHEBA
Molecular Weight 138.12 g/mol 198.17 g/mol Slight increase; remains well within Lipinski's Rule of 5.
pKa (Carboxylic) ~2.97~3.0 - 3.2Highly ionized in intestinal fluid and blood; requires active transport.
LogP (Octanol/Water) 2.26< 1.5Higher aqueous solubility; lower passive lipid permeability.
TPSA 57.5 Ų87.0 ŲIncreased polarity restricts passive transcellular diffusion.
BCS Class Class I / IIClass IIIHigh solubility, low permeability. Absorption may be rate-limiting.

Absorption: Intestinal Permeability Evaluation

Because HHEBA's elevated TPSA restricts passive diffusion, empirical validation of its absorption potential is mandatory. The bidirectional Caco-2 cell permeability assay is the industry gold standard for this evaluation[1]. The causality here is critical: we must differentiate between passive paracellular leakage (due to the hydrophilic ethoxy group) and active efflux (e.g., via P-glycoprotein or BCRP).

Protocol: Bidirectional Caco-2 Cell Permeability Assay

This self-validating protocol utilizes Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cellular barrier before and after the assay[2].

  • Cell Culture & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days.

  • Barrier Validation: Measure TEER. Proceed only if TEER values exceed 500 Ω·cm², confirming the formation of tight junctions[3].

  • Assay Preparation: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Buffer the apical chamber to pH 6.0 (simulating the acidic intestinal lumen) and the basolateral chamber to pH 7.4 (simulating systemic circulation).

  • Dosing: Add 10 µM HHEBA to the apical compartment (for A-to-B absorptive transport) or the basolateral compartment (for B-to-A secretory transport).

  • Sampling: Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replenish with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification & Calculation: Analyze samples via UPLC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER>2 indicates active efflux.

Metabolism: Phase II Biotransformation Dominance

Unlike highly lipophilic aliphatic drugs that undergo extensive CYP450-mediated Phase I oxidation, benzoic acid derivatives predominantly undergo Phase II conjugation. The primary metabolic fate of HHEBA is driven by its highly reactive functional groups.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid (forming an unstable, reactive acyl glucuronide) or to the phenolic/aliphatic hydroxyls (forming stable ether glucuronides).

  • Glycine Conjugation: Similar to the formation of salicyluric acid from salicylic acid, the carboxylic acid of HHEBA can be conjugated with glycine via glycine N-acyltransferase.

Metabolism HHEBA HHEBA (Parent Drug) UGT UGT Enzymes (Phase II) HHEBA->UGT Glucuronidation Glycine Glycine N-Acyltransferase HHEBA->Glycine Glycine Conjugation AcylGluc Acyl Glucuronide (Major) UGT->AcylGluc Carboxylic Acid EtherGluc Ether Glucuronide (Minor) UGT->EtherGluc Hydroxyl Groups GlyConjugate Glycine Conjugate (Salicyluric-like) Glycine->GlyConjugate Carboxylic Acid

Proposed Phase II biotransformation pathways of HHEBA.

Excretion: OAT-Mediated Renal Clearance

The systemic clearance of small organic anions like HHEBA is heavily reliant on active tubular secretion in the kidneys. Salicylate derivatives are classical substrates for Organic Anion Transporters (OATs)[4].

Mechanistic Causality: At physiological pH (7.4), HHEBA exists almost exclusively as an organic anion. The basolateral OAT1 (SLC22A6) and OAT3 (SLC22A8) transporters in the proximal tubule utilize a sodium-dicarboxylate gradient to actively pump these anions from the blood into the renal epithelium against their concentration gradient[5]. From there, apical efflux transporters (like MRP2/4) secrete the drug into the urine. Because OATs are saturable, HHEBA clearance can be competitively inhibited by other OAT substrates (e.g., probenecid), which is a crucial factor for predicting drug-drug interactions (DDIs)[6].

RenalClearance Blood Systemic Circulation (Bloodstream) OAT Basolateral Membrane OAT1 / OAT3 Transporters Blood->OAT Free Fraction HHEBA PTC Proximal Tubule Cell (Intracellular) OAT->PTC Active Uptake Efflux Apical Membrane Efflux Transporters (MRP2/4) PTC->Efflux Transcellular Transport Urine Renal Excretion (Urine) Efflux->Urine Secretion

OAT1/OAT3-mediated active tubular secretion of HHEBA in the kidney.

Bioanalytical Workflow: In Vivo PK Profiling

To generate reliable pharmacokinetic parameters (such as AUC , Cmax​ , T1/2​ , and Clearance) in preclinical models like Sprague-Dawley rats or sheep[7], a highly sensitive bioanalytical method is required. Due to the acidic nature of the carboxylic acid moiety, HHEBA readily deprotonates in the mobile phase, making negative electrospray ionization (ESI-) the most sensitive mode for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) detection[8].

Protocol: UPLC-MS/MS Plasma Quantification

This protocol is adapted from validated methodologies for structurally similar benzoic acid derivatives[9].

  • In Vivo Dosing & Sampling: Administer HHEBA to the animal model via IV bolus and oral gavage. Collect 200 µL blood samples at predetermined intervals (e.g., 0.08 to 24 hours) into K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation (Sample Prep): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of cold acetonitrile spiked with an appropriate internal standard (e.g., a deuterated benzoic acid analog) to precipitate plasma proteins.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm)[10]. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in negative ESI multiple reaction monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for the deprotonated [M−H]− ion of HHEBA (m/z 197.0 specific fragments).

Bioanalytical Plasma 1. Plasma Sample + Internal Standard PPT 2. Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge 3. Centrifugation (15,000 x g) PPT->Centrifuge UPLC 4. UPLC Separation (C18 Column) Centrifuge->UPLC MSMS 5. ESI- MS/MS (MRM Mode) UPLC->MSMS

Step-by-step UPLC-MS/MS bioanalytical workflow for HHEBA quantification.

References

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models MDPI[Link]

  • A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium ResearchGate[Link]

  • Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep PMC - NIH[Link]

  • Determination of protein binding for novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers to rats, dogs, and humans plasma by UPLC-MS/MS PubMed - NIH [Link]

  • The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective PMC - NIH[Link]

  • Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale 2-Hydroxy-3-(2-hydroxyethoxy)benzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS: 1038374-86-5) is a highly specialized salicylic acid derivative utilized as a critical building block in the development of kinase inhibitors, siderophore-drug conjugates (Trojan horse antimicrobials), and leukotriene receptor antagonists [1][2].

The primary synthetic challenge in constructing this molecule lies in the regioselective alkylation of the 3-hydroxyl group in the presence of the 2-hydroxyl group and the carboxylic acid. To achieve this without deploying complex and atom-inefficient protecting group strategies, this protocol exploits the intrinsic thermodynamic properties of the molecule: intramolecular hydrogen bonding . By first masking the carboxylic acid as a methyl ester, the 2-hydroxyl group forms a strong hydrogen bond with the adjacent ester carbonyl. This interaction significantly reduces the nucleophilicity of the 2-OH, allowing a mild base to selectively deprotonate and alkylate the 3-OH position [1].

Synthesis Workflow

SynthesisWorkflow A 2,3-Dihydroxybenzoic Acid (Starting Material) B Methyl 2,3-dihydroxybenzoate (Intermediate 1) A->B Step 1: MeOH, H2SO4 (cat.) Reflux, 12-24 h C Methyl 2-hydroxy-3-(2-hydroxyethoxy)benzoate (Intermediate 2) B->C Step 2: 2-Bromoethanol, K2CO3 DMF, 80°C, 10 h D 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (Final Product) C->D Step 3: NaOH, MeOH/H2O RT, 4 h, then HCl (aq)

Figure 1: Three-step synthetic workflow for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Materials and Quantitative Data

Table 1: Reagent Quantities for a 100 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Esterification
2,3-Dihydroxybenzoic acid154.121.015.41 gStarting Material
Methanol (Anhydrous)32.04Solvent150 mLReactant / Solvent
Sulfuric Acid (98%)98.080.10.53 mLCatalyst
Step 2: Selective Alkylation
Methyl 2,3-dihydroxybenzoate168.151.016.82 gIntermediate 1
2-Bromoethanol124.961.113.75 gAlkylating Agent
Potassium Carbonate (K₂CO₃)138.211.216.58 gMild Base
N,N-Dimethylformamide (DMF)73.09Solvent100 mLPolar Aprotic Solvent
Step 3: Saponification
Intermediate 2212.201.021.22 gIntermediate 2
Sodium Hydroxide (NaOH)40.003.012.00 gSaponification Base
Methanol / Water (1:1 v/v)N/ASolvent100 mLCo-solvent system
Hydrochloric Acid (1M aq)36.46Excess~120 mLAcidifying Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Fischer Esterification)

Causality Insight: Fischer esterification is chosen over coupling reagents (e.g., EDC/HOBt) because it is highly scalable, cost-effective, and the acidic conditions prevent premature oxidation of the electron-rich catechol ring.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2,3-dihydroxybenzoic acid (15.41 g, 100 mmol) and anhydrous methanol (150 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.53 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir continuously for 12–24 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be strongly UV-active and will stain dark blue/purple with an aqueous FeCl₃ dip, confirming the preservation of the phenolic hydroxyls.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the resulting residue in Ethyl Acetate (200 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white/off-white powder.

Step 2: Synthesis of Methyl 2-hydroxy-3-(2-hydroxyethoxy)benzoate (Selective Alkylation)

Causality Insight: K₂CO₃ is specifically selected as a mild, insoluble base in DMF. It is strong enough to deprotonate the 3-OH (pKa ~9.5) but cannot efficiently deprotonate the 2-OH, which is locked in a tight intramolecular hydrogen bond with the ester carbonyl. This ensures >90% regioselectivity [2].

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve Methyl 2,3-dihydroxybenzoate (16.82 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (16.58 g, 120 mmol). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Add 2-bromoethanol (13.75 g, 110 mmol) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 10 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting material. The mono-alkylated product will have a higher Rf than the di-alkylated byproduct. A positive FeCl₃ stain confirms the 2-OH remains unreacted.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH/Water) or silica gel plug to afford the pure intermediate.

Step 3: Synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (Saponification)

Causality Insight: Aqueous NaOH in a mixed organic/aqueous solvent system rapidly hydrolyzes the methyl ester. The basic conditions also deprotonate the 2-OH and the primary alcohol, preventing any unwanted intramolecular transesterification (lactone formation) during the reaction.

  • Reaction Setup: Dissolve the intermediate from Step 2 (approx. 21.22 g, 100 mmol) in a 1:1 mixture of Methanol and Water (100 mL) in a 500 mL flask.

  • Hydrolysis: Add solid NaOH (12.00 g, 300 mmol) in portions. Stir the reaction vigorously at room temperature for 4 hours.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) will show baseline retention of the carboxylate salt until acidified.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Cool the remaining aqueous phase in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. A thick white precipitate of the final product will form.

  • Filtration: Filter the precipitate through a Büchner funnel, wash thoroughly with ice-cold distilled water (2 × 50 mL) to remove inorganic salts, and dry under high vacuum at 45°C overnight.

Analytical Characterization

To ensure the integrity of the final API building block, validate the synthesized 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid against the expected parameters below:

Table 2: Expected Analytical Data

Analytical MethodExpected Result / Signal
Appearance White to off-white crystalline solid
Molecular Weight 198.17 g/mol
LC-MS (ESI-) m/z 197.0[M-H]⁻
¹H NMR (400 MHz, DMSO-d₆) δ 13.50 (br s, 1H, COOH), 11.25 (s, 1H, Ar-OH, H-bonded), 7.42 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.18 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 6.85 (t, J = 8.0 Hz, 1H, Ar-H), 4.90 (br s, 1H, Alkyl-OH), 4.05 (t, J = 5.2 Hz, 2H, -CH₂-O-Ar), 3.75 (t, J = 5.2 Hz, 2H, -CH₂-OH).
¹³C NMR (100 MHz, DMSO-d₆) δ 172.1 (C=O), 151.4 (Ar-C), 147.8 (Ar-C), 122.5 (Ar-C), 119.1 (Ar-C), 117.3 (Ar-C), 113.8 (Ar-C), 71.2 (-CH₂-O-), 59.8 (-CH₂-OH).

References

  • Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors PubMed Central (PMC) URL:[Link]

Application

Application Notes &amp; Protocols: The Strategic Use of Substituted Benzoic Acids in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing a Synthetic Pathway for Fenamate NSAIDs In the landscape of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Synthetic Pathway for Fenamate NSAIDs

In the landscape of active pharmaceutical ingredient (API) synthesis, precision in identifying and utilizing key intermediates is paramount. This guide addresses the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, with a specific focus on Etofenamate. It has come to our attention that there may be a misunderstanding regarding the direct role of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid as a primary intermediate in the synthesis of Etofenamate.

Etofenamate, chemically known as 2-(2-hydroxyethoxy)ethyl-N-(α,α,α,-trifluoro-m-tolyl)anthranilate, is synthesized through the esterification of Flufenamic acid with diethylene glycol (2-(2-hydroxyethoxy)ethanol). While 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is not a direct precursor to Etofenamate, its structural motifs—a substituted salicylic acid core—suggest its potential as a valuable, albeit currently underexplored, building block for novel therapeutic agents.

This document, therefore, serves a dual purpose. Firstly, it provides a detailed, authoritative protocol for the synthesis of Etofenamate, clarifying the roles of its true intermediates. Secondly, it explores the synthetic accessibility and potential applications of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, offering hypothetical yet scientifically grounded protocols for its preparation and outlining its prospective utility in drug discovery.

Part 1: Synthesis of Etofenamate – An Established API

Etofenamate is a non-steroidal anti-inflammatory drug with analgesic properties, primarily used topically for the treatment of joint and muscle pain. Its mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway, thereby reducing the synthesis of prostaglandins. The synthesis of Etofenamate is a well-established process, typically involving the activation of the carboxylic acid of Flufenamic acid followed by esterification with diethylene glycol.

Reaction Principle and Mechanism

The synthesis of Etofenamate from Flufenamic acid and diethylene glycol is an esterification reaction. Due to the relatively low reactivity of the carboxylic acid, an activating agent is typically employed to facilitate the reaction. Common activating agents include chlorosilanes (e.g., trimethylchlorosilane) or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride).

The reaction proceeds in several steps:

  • Activation of Flufenamic Acid: The activating agent reacts with the carboxylic acid of Flufenamic acid to form a more reactive intermediate (e.g., a silyl ester or a mixed anhydride).

  • Nucleophilic Attack: The primary hydroxyl group of diethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Ester Formation and Hydrolysis: The tetrahedral intermediate collapses to form the ester, and a subsequent hydrolysis step removes the activating group (e.g., the silyl group) to yield Etofenamate.

Etofenamate_Synthesis_Mechanism Flufenamic_Acid Flufenamic Acid Activated_Intermediate Activated Intermediate Flufenamic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., R*-Cl) Activating_Agent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Diethylene_Glycol Diethylene Glycol Diethylene_Glycol->Tetrahedral_Intermediate Etofenamate_Protected Protected Etofenamate Tetrahedral_Intermediate->Etofenamate_Protected Collapse Etofenamate Etofenamate Etofenamate_Protected->Etofenamate Deprotection Hydrolysis Hydrolysis Hydrolysis->Etofenamate

Caption: Generalized reaction mechanism for the synthesis of Etofenamate.

Experimental Protocol: Synthesis of Etofenamate

This protocol is a synthesis of procedures described in the patent literature, providing a reliable method for the laboratory-scale preparation of high-purity Etofenamate.[1][2][3]

Materials and Reagents:

  • Flufenamic acid (Tecramine)

  • Toluene (anhydrous)

  • Trimethylchlorosilane (TMSCl) or p-Toluenesulfonyl chloride (TsCl)

  • Diethylene glycol

  • 10% Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Flufenamic acid (e.g., 281.5 g) in anhydrous toluene (1000 g).

  • Activation: Cool the solution to 10°C using an ice bath. While stirring, slowly add the activating agent (e.g., 217.5 g of trimethylchlorosilane). Maintain the temperature at 10°C and continue stirring for 1 hour.

  • Esterification: To the reaction mixture, add diethylene glycol (e.g., 1062 g). Warm the mixture to 30°C and continue to stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Flufenamic acid) is consumed.

  • Hydrolysis: Add 10% hydrochloric acid (800 g) to the reaction mixture and stir at 30-40°C for 1 hour to hydrolyze the silyl ether intermediate.

  • Work-up and Extraction: Cool the reaction mixture to 10°C. Adjust the pH to approximately 9 with a saturated solution of sodium carbonate or potassium carbonate. Transfer the mixture to a separatory funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water until the aqueous layer is neutral. Decolorize the organic layer with activated carbon. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Etofenamate.

  • Final Purification (Optional): For higher purity, the crude product can be further purified by column chromatography or molecular distillation.[4]

Quantitative Data for Etofenamate Synthesis:

ParameterValueReference
Molar Ratio (Flufenamic Acid : Activating Agent : Diethylene Glycol)1.0 : 1.8-2.5 : 10.0-20.0[2]
Reaction Temperature (Activation)5-10 °C[1]
Reaction Temperature (Esterification)30-40 °C[1]
Reaction Time~6 hours[3]
Typical YieldHigh[1][2]

Part 2: Hypothetical Synthesis and Potential Applications of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

While not a direct intermediate for Etofenamate, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is an interesting molecule in its own right. Its structure, featuring a salicylic acid core with a hydroxyethoxy side chain, makes it a potential precursor for novel APIs. Here, we propose two plausible synthetic routes based on well-established organic reactions.

Proposed Synthetic Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6][7] In this proposed route, 2,3-dihydroxybenzoic acid would be selectively alkylated with 2-chloroethanol.

Reaction Principle:

The more acidic phenolic hydroxyl group at the 2-position of 2,3-dihydroxybenzoic acid can be selectively deprotonated with a carefully chosen base to form a phenoxide. This nucleophilic phenoxide can then react with 2-chloroethanol in an SN2 reaction to form the desired ether linkage. Controlling the stoichiometry of the base is crucial to favor mono-alkylation.

Williamson_Ether_Synthesis Starting_Material 2,3-Dihydroxybenzoic Acid Phenoxide Phenoxide Intermediate Starting_Material->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide SN2_Transition_State Sₙ2 Transition State Phenoxide->SN2_Transition_State Nucleophilic Attack Alkyl_Halide 2-Chloroethanol Alkyl_Halide->SN2_Transition_State Product 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid SN2_Transition_State->Product Ether Formation

Caption: Proposed Williamson ether synthesis for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Hypothetical Protocol:

Materials and Reagents:

  • 2,3-Dihydroxybenzoic acid[8]

  • Potassium carbonate (K₂CO₃) (anhydrous)

  • 2-Chloroethanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in anhydrous DMF.

  • Base Addition: Add 1.1 equivalents of anhydrous potassium carbonate to the solution.

  • Alkylation: Add 1.05 equivalents of 2-chloroethanol to the mixture. Heat the reaction to 70-80°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthetic Route 2: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is an industrial process for the synthesis of salicylic acids via the carboxylation of phenoxides.[9] This route would start from the commercially available 2-(2-hydroxyethoxy)phenol.

Reaction Principle:

2-(2-hydroxyethoxy)phenol is first treated with a strong base to form the corresponding phenoxide. This phenoxide then undergoes electrophilic aromatic substitution with carbon dioxide under high pressure and temperature. The carboxylation is expected to occur predominantly at the ortho position to the activating hydroxyl group due to chelation with the alkali metal cation.[10][11]

Kolbe_Schmitt_Reaction Starting_Material 2-(2-Hydroxyethoxy)phenol Phenoxide Phenoxide Starting_Material->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Intermediate Carboxylate Intermediate Phenoxide->Intermediate Carboxylation CO2 Carbon Dioxide (CO₂) CO2->Intermediate Product 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Intermediate->Product Acidification Acid Acid (H⁺) Acid->Product

Sources

Method

HPLC method development for analyzing 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Abstract This application note provides a comprehensive guide for the developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Abstract

This application note provides a comprehensive guide for the development and validation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative explains the scientific rationale behind the selection of chromatographic parameters, offers detailed, step-by-step protocols for method development and validation, and provides guidance on data interpretation and troubleshooting, all grounded in established scientific principles and regulatory standards.

Introduction and Analyte Properties

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is a salicylic acid derivative characterized by its polar nature, stemming from carboxylic acid, phenolic hydroxyl, and hydroxyethoxy functional groups. Accurate quantification of this analyte is critical for process monitoring, stability testing, and quality control in various developmental stages. A successful HPLC method hinges on understanding the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Physicochemical Profile (Estimated):

PropertyEstimated Value/CharacteristicRationale for HPLC Method Development
Structure The aromatic ring is a strong chromophore, making UV detection highly suitable. The presence of multiple polar functional groups (carboxylic acid, two hydroxyls, one ether linkage) indicates high polarity.
Molecular Formula C₉H₁₀O₄-
Molecular Weight 198.17 g/mol -
pKa₁ (Carboxylic Acid) ~3.0 - 4.0The acidic nature requires pH control of the mobile phase. To ensure good retention and symmetrical peak shape in RP-HPLC, the mobile phase pH must be set below this pKa to keep the molecule in its neutral, protonated form.[1]
pKa₂ (Phenolic Hydroxyl) ~9.0 - 10.0This secondary ionization is less critical when using an acidic mobile phase but is important to consider for overall analyte behavior.
LogP (Estimated) < 1.0The low octanol-water partition coefficient confirms the analyte's high polarity, suggesting that traditional C18 columns might provide insufficient retention, especially with high organic content in the mobile phase.[2]
UV Absorbance λmax ~210 nm, ~300 nmThe substituted benzene ring provides strong UV absorbance, allowing for sensitive detection. A Photodiode Array (PDA) detector is ideal for determining the optimal wavelength and assessing peak purity.[3][4]

HPLC Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process. Our strategy is based on leveraging the analyte's properties to make informed decisions at each step.

G cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Experimental Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Polar, Acidic, UV Active) Mode Select Mode: Reverse-Phase (RP-HPLC) Rationale: Versatility for polar molecules. Analyte->Mode Column Select Column: Polar-Modified C18 Rationale: Avoids phase collapse, enhances polar retention. Mode->Column Detector Select Detector: PDA/DAD Rationale: Provides spectral data for purity & λmax. Column->Detector MobilePhase Mobile Phase Scouting - Organic Modifier (ACN vs. MeOH) - pH/Acidifier (Formic vs. Phosphoric Acid) Detector->MobilePhase Gradient Gradient Optimization - Develop a scouting gradient to find elution window. - Refine slope for optimal resolution. MobilePhase->Gradient Isocratic Isocratic vs. Gradient Decision - Evaluate peak shape and run time. Gradient->Isocratic FlowTemp Fine-Tuning - Adjust Flow Rate & Column Temperature - Optimize for efficiency and backpressure. Isocratic->FlowTemp Optimized Define Final Method Conditions FlowTemp->Optimized Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision, etc. Optimized->Validation SOP Standard Operating Procedure (SOP) - Document the validated method. Validation->SOP

Caption: A systematic workflow for HPLC method development.

Choice of Chromatographic Mode

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the chosen mode. It is the most common and versatile technique in pharmaceutical analysis, well-suited for separating polar organic molecules based on their hydrophobic interactions with a non-polar stationary phase.[5][6]

Stationary Phase (Column) Selection

Given the high polarity of the analyte (LogP < 1.0), a standard C18 column might suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases required for retention, leading to irreproducible results.[7]

  • Primary Recommendation: A polar-endcapped or polar-embedded C18 column (often designated "AQ" or similar). These columns are designed for stability in 100% aqueous mobile phases and offer enhanced retention for polar compounds through mechanisms like hydrogen bonding.[2][8]

  • Initial Column Dimensions: A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm is a robust starting point for method development on standard HPLC systems.[9]

Mobile Phase Selection and Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[10]

  • Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group (pKa ~3-4) and achieve good peak shape, the mobile phase must be acidified.[1] A pH of 2.5-3.0 is ideal.

    • Recommended Buffers/Acidifiers:

      • 0.1% Formic Acid in Water: Volatile and MS-compatible, an excellent first choice.

      • 0.1% Phosphoric Acid in Water: Non-volatile but a strong buffer that provides excellent peak shape. Not suitable for LC-MS.[1]

  • Organic Modifier:

    • Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[1]

    • Methanol (MeOH): Can offer different selectivity compared to ACN and may be advantageous in resolving critical pairs.

Detector Selection

A Photodiode Array (PDA) Detector , also known as a Diode Array Detector (DAD), is the ideal choice.[3][11] Unlike a standard UV detector that measures at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This provides several key advantages:

  • Optimal Wavelength Determination: The ideal detection wavelength for maximum sensitivity can be easily determined from the spectral data.

  • Peak Purity Analysis: Software can assess the spectral homogeneity across a peak to confirm that it is a single component and not co-eluting with an impurity.[4]

  • Compound Identification: The UV spectrum serves as a characteristic fingerprint that can aid in peak identification.[12]

Experimental Protocols

Protocol: Preparation of Solutions
  • Analyte Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Mobile Phase A (Aqueous):

    • Add 1.0 mL of formic acid (or phosphoric acid) to 1 L of HPLC-grade water.

    • Mix thoroughly and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile. Filter if necessary.

Protocol: Method Development - Scouting Gradient

This initial run helps to determine the approximate mobile phase composition needed to elute the analyte.

ParameterConditionRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmBalances retention for a polar analyte with robustness.[8]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte for good peak shape.[13]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector PDA/DAD, 190-400 nmCaptures full spectral data to determine λmax and peak purity.[14]
Gradient 5% to 95% B over 20 minutesA wide-ranging gradient to ensure the analyte elutes.

Analysis of Scouting Run:

  • Determine the retention time (tᵣ) of the analyte.

  • Calculate the percentage of Mobile Phase B (%B) at which the analyte elutes. This will be the starting point for developing a more focused gradient or an isocratic method.

  • From the PDA data, determine the wavelength of maximum absorbance (λmax).

Protocol: Optimized Isocratic Method (Example)

Based on the scouting run, if the analyte elutes at a single, well-defined %B, an isocratic method can be developed for simplicity and robustness. Assuming the analyte eluted at approximately 30% B in the scouting run:

ParameterOptimized Condition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70% (0.1% Formic Acid in Water) : 30% (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA/DAD at analyte's λmax (e.g., 298 nm)
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[15][16] The following parameters must be assessed for a quantitative impurity or assay method.[17][18]

G Validation Method Validation (ICH Q2) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Details Forced degradation (acid, base, peroxide, heat, light) Inject blank & placebo Validation:f1->Specificity_Details Linearity_Details 5 concentrations (e.g., 50-150% of target) Plot Area vs. Concentration Calculate R² ≥ 0.999 Validation:f2->Linearity_Details Accuracy_Details Spike placebo at 3 levels (e.g., 80, 100, 120%) Calculate % Recovery (98.0-102.0%) Validation:f3->Accuracy_Details Precision_Details Repeatability (n=6 injections) Intermediate Precision (different day/analyst) Calculate %RSD ≤ 2.0% Validation:f4->Precision_Details LOQ_Details Signal-to-Noise Ratio (S/N) LOD ~3:1, LOQ ~10:1 Validation:f5->LOQ_Details Robustness_Details Vary parameters (±10% flow, ±2°C temp, ±0.2 pH) Assess impact on results Validation:f6->Robustness_Details

Caption: Key parameters for HPLC method validation.

Step-by-Step Validation Experiments
  • Specificity:

    • Inject the diluent and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies (e.g., expose the analyte to acid, base, heat, light, and oxidation) and inject the stressed samples. The method must be able to resolve the analyte peak from all degradation products.

  • Linearity:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each solution and plot the peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Prepare a placebo solution and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Analyze the samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability: Inject a single standard solution (at 100% concentration) six times. Calculate the relative standard deviation (%RSD) of the peak areas. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine by injecting progressively more dilute solutions.

    • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1 and can be quantified with acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±10%).

    • Assess the impact of these changes on the results (e.g., retention time, peak area, tailing factor). The method should remain reliable under these minor variations.

Data Presentation and System Suitability

All chromatographic systems must pass a System Suitability Test (SST) before sample analysis to ensure the system is performing correctly. This is a core requirement of pharmacopeial guidelines like USP <621>.[19][20][21]

System Suitability Test (SST) Parameters:

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n=5 or 6 injections)Demonstrates the precision of the injection and detection system.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating a selective, robust, and reliable RP-HPLC method for the analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. By carefully considering the analyte's physicochemical properties and adhering to established chromatographic principles and regulatory guidelines, a method suitable for routine quality control and research applications can be successfully implemented.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC International. (2020, November 12). HPLC Column Selection.
  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Supelco. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages.
  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (2025). Optimization of mobile phase for HPLC analysis of cinnamic acid.
  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)benzoic acid.
  • Atlantis Press. (n.d.). Simultaneous Quantitation of Organic Acids and Monosaccharides by High-Performance Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • IJNRD. (2023, July 7). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC.
  • ResearchGate. (2026, March 6). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

Sources

Application

Application Note: Custom Chemical Synthesis Route for CAS 1038374-86-5

Target Compound: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Scope 2-Hydroxy-3-(2-hydroxyethoxy)benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Scope

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) is a highly specialized, bifunctional building block[1]. It is frequently utilized in the design of siderophore-drug conjugates, benzodioxane-based pharmacophores, and advanced active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid and a primary aliphatic alcohol makes it an excellent candidate for orthogonal coupling strategies. This application note details a robust, scalable, and self-validating three-step synthetic route designed to maximize regiocontrol and yield.

Retrosynthetic Strategy & Mechanistic Rationale

The primary synthetic challenge when starting from the inexpensive precursor, 2,3-dihydroxybenzoic acid, is achieving strict regiocontrol. The molecule possesses two phenolic hydroxyl groups with differing electronic and steric environments.

  • Protection (Fischer Esterification): Direct alkylation of the free acid would result in competitive esterification. Converting the carboxylic acid to a methyl ester masks this reactive site, directing subsequent reactions exclusively to the phenolic oxygens[2].

  • Regioselective O-Alkylation (Causality of Base Selection): The 2-OH group of methyl 2,3-dihydroxybenzoate participates in a strong intramolecular hydrogen bond with the adjacent ester carbonyl. This interaction significantly reduces the nucleophilicity of the 2-OH oxygen. Consequently, mild heterogeneous bases like potassium carbonate ( K2​CO3​ ) selectively deprotonate the 3-OH group, allowing for regioselective alkylation at the meta-position[3].

  • Alkylating Agent Selection: While 2-bromoethanol is a common reagent, under basic conditions at elevated temperatures it can cyclize into ethylene oxide, leading to uncontrolled oligomerization. To ensure a high-yield protocol, we utilize 2-bromoethyl acetate . This masks the primary alcohol, preventing epoxide-driven side reactions, and allows for simultaneous deprotection in the final step[4].

Reaction Workflow

SynthesisWorkflow A 2,3-Dihydroxybenzoic Acid (Starting Material) B Methyl 2,3-dihydroxybenzoate (Intermediate 1) A->B MeOH, H2SO4 Reflux, 12h C Methyl 3-(2-acetoxyethoxy)- 2-hydroxybenzoate (Intermediate 2) B->C 2-Bromoethyl acetate K2CO3, DMF, 80°C D 2-Hydroxy-3-(2-hydroxyethoxy) benzoic acid (CAS 1038374-86-5) C->D LiOH, THF/H2O Acidic Workup

Fig 1: Three-step synthetic workflow for CAS 1038374-86-5.

Quantitative Data & Stoichiometry

StepChemical / ReagentMW ( g/mol )EquivalentsAmount (10g Scale)Role
1 2,3-Dihydroxybenzoic acid154.121.010.0 gStarting Material
1 Methanol32.04Solvent100 mLReactant / Solvent
1 Sulfuric Acid (98%)98.080.10.35 mLCatalyst
2 Methyl 2,3-dihydroxybenzoate168.151.010.0 gIntermediate 1
2 2-Bromoethyl acetate167.001.110.9 gAlkylating Agent
2 Potassium Carbonate ( K2​CO3​ )138.211.29.9 gBase
3 Methyl 3-(2-acetoxyethoxy)-2-hydroxybenzoate254.241.010.0 gIntermediate 2
3 Lithium Hydroxide Monohydrate41.964.06.6 gSaponification Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Intermediate 1)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous methanol (100 mL).

  • Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.35 mL) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dissolve the resulting viscous residue in ethyl acetate (150 mL). Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Isolation: Dry the organic extract over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Intermediate 1 as an off-white powder[2].

Step 2: Regioselective Synthesis of Methyl 3-(2-acetoxyethoxy)-2-hydroxybenzoate (Intermediate 2)
  • Reaction Setup: Suspend Intermediate 1 (10.0 g, 59.5 mmol) and finely powdered anhydrous K2​CO3​ (9.9 g, 71.4 mmol) in anhydrous DMF (60 mL) under a nitrogen atmosphere[4].

  • Alkylation: Add 2-bromoethyl acetate (10.9 g, 65.4 mmol) via syringe.

  • Heating: Heat the heterogeneous mixture to 80 °C with vigorous stirring for 10 hours. Note: Vigorous stirring is critical due to the insolubility of K2​CO3​ in DMF.

  • Workup: Cool to room temperature, quench by pouring into ice-cold distilled water (200 mL), and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc, 4:1) to afford Intermediate 2 as a viscous oil.

Step 3: Global Saponification to CAS 1038374-86-5
  • Reaction Setup: Dissolve Intermediate 2 (10.0 g, 39.3 mmol) in a mixture of THF (40 mL) and Methanol (10 mL).

  • Hydrolysis: In a separate beaker, dissolve LiOH⋅H2​O (6.6 g, 157.2 mmol) in distilled water (20 mL). Add the aqueous base to the organic solution dropwise at room temperature. Stir for 4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and Methanol.

  • Acidification & Extraction: Cool the remaining aqueous phase to 0 °C and carefully acidify to pH ~2 using 1M HCl. Because the target compound is highly polar, extract the acidified aqueous layer with ethyl acetate (4 × 75 mL).

  • Final Isolation: Wash the combined organics with a minimal amount of brine (30 mL), dry over Na2​SO4​ , and concentrate in vacuo to afford the pure target compound, 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Analytical Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesis, utilize 1H NMR spectroscopy as a self-validating checkpoint at each step:

  • Validating Step 1: The appearance of a sharp singlet at ~3.9 ppm confirms the successful installation of the methyl ester. The 2-OH proton will appear highly deshielded at ~10.8 ppm due to intramolecular hydrogen bonding.

  • Validating Step 2 (Regioselectivity Check): The disappearance of the 3-OH phenolic proton peak confirms complete alkylation. Crucially, the 2-OH peak at ~10.8 ppm must remain intact. If this peak disappears, over-alkylation has occurred. The acetate methyl group will appear as a singlet at ~2.1 ppm.

  • Validating Step 3: The complete disappearance of both the methyl ester singlet (~3.9 ppm) and the acetate singlet (~2.1 ppm) confirms successful global saponification to CAS 1038374-86-5.

References[1] Pharma Impurity Supplier & Custom Synthesis in India: 1038374-86-5. Splendid Lab. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmQLzjOy2ThhKPsW-nymNxk_U-PioSOzavlgzw_tyK8ikSoCFu3WDxcIque5AA0xNltcN4FCrNNJktE6fn57rWID4U-Qi4hhOEA3-QTtqAxCMm4Ttg4KVO3SmKpyYIjJpxdWe_JxMwubHxwbC70RhqQbbyENGZfz1OrD_ufYBAE994g-yl02YbkmTXFy04[2] Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (PMC). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3YYeB5mbdwjutWgfr412DBNeq686BuWzy3W4MlLQUIiyWywldd9xlrJQx5Ud7qgd0rii3RDaKRYl-rf-4NNN-m2UW36tLjEb9SyrnDFEWn4iixJSYHbq6kgsICpqCzjNPOusZn_D5TDMhMao=[3] Asymmetric Total Synthesis of (+)-Chuanxiongnolide L1 via a Stereoselective Oxidative Dearomatization/Diels–Alder Strategy. ACS Organic Letters. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUdm98kUYdee6MwdVCPNpnM-JUJkAEMSc_VSXXmDEMneELzum2dZnL7LLJJ9yQE6klfjAZHVBhIkidW-ER2yOgT58Fh3ERtVNgPjbDg4G4lry_QeD9mI2ZexR7Kd5Q8ZkMUQyV9JfbgFxFelK9yM0=[4] A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System. BenchChem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnKZrCTPbPD0qytNfIKzAPFSlqgEhDyxVeAV3HQcEZcsAknGQNliQlFRVbools1tcwuviGut-G3pWQKFZX-2RZp1lh_WsBoubt6OgGjB5ZSuRsRavUg0OVu4NbN4_nvkTqR3cmhNCCtEGAiRI0UgnqvcncuwlGBowfyG2TQdsm12b8Ar8Ycdt0q9ctJouDCLuwLP7x9N0ci-aKhgnR2yT-cp0VdpQkGNkg2l6R5E=

Sources

Method

Application Notes and Protocols for the Scale-up Production of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Abstract This document provides a comprehensive technical guide for the scale-up production of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a key intermediate in pharmaceutical and materials science applications. The proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up production of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a key intermediate in pharmaceutical and materials science applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scalable and robust synthetic pathway from laboratory to pilot-plant scale. The synthesis is centered around a chemoselective Williamson ether synthesis, with a critical focus on process safety, purification, and analytical quality control. This guide emphasizes the scientific rationale behind procedural steps, ensuring a thorough understanding of the process for successful implementation and optimization.

Introduction

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is a bifunctional molecule of significant interest due to its unique structural features, combining a salicylic acid moiety with a flexible hydroxyethoxy side chain. This combination imparts desirable properties for its use as a precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The industrial-scale production of this compound, however, presents challenges in achieving high purity and yield due to the presence of multiple reactive functional groups.

This guide outlines a scalable production method, addressing the critical challenge of selective alkylation of the 3-hydroxyl group of 2,3-dihydroxybenzoic acid. The proposed methodology is based on established chemical principles and has been designed with industrial applicability and safety as primary considerations.

Synthesis Strategy: A Chemoselective Approach

The core of the synthetic strategy is a Williamson ether synthesis, a well-established and versatile method for forming ethers.[1][2] The primary challenge in the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid from 2,3-dihydroxybenzoic acid is the presence of three acidic protons: one on the carboxylic acid and one on each of the two phenolic hydroxyl groups. To achieve selective alkylation at the 3-position, a thorough understanding of the relative acidities of these functional groups is paramount.

Acidity and Reactivity Profile

The approximate pKa values for the functional groups in 2,3-dihydroxybenzoic acid are crucial for devising a selective synthesis strategy.

Functional GroupApproximate pKaRationale
Carboxylic Acid (-COOH)~2.5-3.0The most acidic proton.[3]
2-Hydroxyl (-OH)~9-10Acidity is increased relative to a typical phenol due to the electron-withdrawing effect of the adjacent carboxyl group and potential intramolecular hydrogen bonding.
3-Hydroxyl (-OH)~11-12Less acidic than the 2-hydroxyl group due to weaker electronic effects from the carboxyl group.

This significant difference in acidity allows for a chemoselective approach to the alkylation. By carefully selecting the base and stoichiometry, it is possible to deprotonate the functional groups sequentially.

Proposed Synthetic Pathway

A two-step, one-pot synthetic approach is proposed for the scale-up production of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This method avoids complex protection and deprotection steps, making it more efficient and cost-effective for industrial applications.

DOT Script for Synthetic Pathway Diagram

Synthetic Pathway 2,3-Dihydroxybenzoic_acid 2,3-Dihydroxybenzoic acid Step1 1. K2CO3 (1.1 eq) DMF, 60-70°C Intermediate Monopotassium 3-phenoxide-2-hydroxybenzoate 2,3-Dihydroxybenzoic_acid->Intermediate Deprotonation Step2 2. 2-Chloroethanol (1.2 eq) PTC (e.g., TBAB), 80-90°C Product 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Intermediate->Product Williamson Ether Synthesis

Caption: Proposed one-pot synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Detailed Protocols

Materials and Equipment
MaterialGradeSupplierNotes
2,3-Dihydroxybenzoic acid99%Sigma-Aldrich or equivalent[4][5][6][7][8]
2-Chloroethanol99%Sigma-Aldrich or equivalentHighly Toxic and Flammable [9][10][11][12][13]
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderIndustrial GradeSafer and more cost-effective for scale-up than NaH.[14][15]
Dimethylformamide (DMF)AnhydrousIndustrial GradeAprotic polar solvent, suitable for Williamson ether synthesis.[16]
Tetrabutylammonium bromide (TBAB)99%Industrial GradePhase-transfer catalyst (PTC) to enhance reaction rate and selectivity.[1]
Hydrochloric Acid (HCl)37%Industrial GradeFor acidification during work-up.
Ethyl AcetateIndustrial GradeFor extraction.
TolueneIndustrial GradeFor crystallization.
Activated CarbonIndustrial GradeFor decolorization.

Equipment:

  • Jacketed glass or glass-lined steel reactor with overhead stirring, reflux condenser, and temperature control unit.

  • Addition funnel for controlled liquid addition.

  • Nutsche filter or centrifuge for solid-liquid separation.

  • Vacuum drying oven.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shield, and a respirator with an organic vapor cartridge.

Step-by-Step Synthesis Protocol (1 kg Scale)

WARNING: 2-Chloroethanol is highly toxic and flammable. This procedure must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate safety measures in place.[9][10][11][12][13]

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charge Reactants:

    • To the reactor, add 2,3-dihydroxybenzoic acid (1.0 kg, 6.49 mol).

    • Add anhydrous dimethylformamide (DMF, 5.0 L).

    • Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.

  • Deprotonation:

    • Gradually add anhydrous potassium carbonate (0.98 kg, 7.14 mol, 1.1 eq) to the slurry over 30-45 minutes. The addition is exothermic, so monitor the temperature and maintain it below 30°C using the reactor's cooling system.

    • After the addition is complete, slowly heat the mixture to 60-70°C and hold for 1-2 hours to ensure complete deprotonation of the most acidic protons (carboxylic acid and the more acidic 3-OH due to electronic effects, though some deprotonation of the 2-OH may occur).

  • Etherification:

    • Add tetrabutylammonium bromide (TBAB, 0.1 kg, 0.31 mol, 0.05 eq) to the reaction mixture.

    • Slowly add 2-chloroethanol (0.63 kg, 7.79 mol, 1.2 eq) via an addition funnel over 1-2 hours, maintaining the reaction temperature at 80-90°C.

    • After the addition, maintain the reaction at 80-90°C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water (10 L) to the reaction mixture with good agitation. This will precipitate the crude product and dissolve inorganic salts.

    • Adjust the pH of the mixture to ~2 with concentrated hydrochloric acid.

    • Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Isolation of Crude Product:

    • Filter the slurry through a Nutsche filter.

    • Wash the filter cake with deionized water (2 x 2 L) to remove inorganic salts and residual DMF.

    • Dry the crude product under vacuum at 60-70°C until a constant weight is achieved.

Purification Protocol
  • Recrystallization:

    • In a clean reactor, dissolve the crude product in a suitable solvent system. A mixture of toluene and ethyl acetate is a good starting point. For 1 kg of crude product, start with approximately 5 L of toluene and add ethyl acetate as needed to achieve complete dissolution at 70-80°C.

    • Add activated carbon (2% w/w) and stir for 30 minutes at 70-80°C to remove colored impurities.

    • Filter the hot solution through a pre-heated filter to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.

    • Filter the purified crystals and wash with cold toluene (2 x 1 L).

  • Drying:

    • Dry the purified product in a vacuum oven at 60-70°C until the solvent content is within the specified limits as determined by Gas Chromatography (GC).

Scale-up Considerations and Process Safety

Scaling up chemical processes introduces challenges related to heat and mass transfer, as well as increased safety risks.[17][18]

  • Heat Management: The deprotonation and etherification steps are exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat dissipation.[18] A robust reactor cooling system is essential to maintain temperature control and prevent runaway reactions.

  • Mixing: Efficient agitation is critical to ensure homogeneity, especially during the addition of reagents and for effective heat transfer.

  • Process Safety Management (PSM): For industrial-scale production, a comprehensive PSM program compliant with OSHA standards is mandatory.[19] This includes a thorough Process Hazard Analysis (PHA) to identify, evaluate, and control the hazards associated with the process.

  • Handling of Hazardous Materials: 2-Chloroethanol is a highly hazardous substance.[9][10][11][12][13] Closed-system transfers and dedicated ventilation are required. An emergency response plan for spills or exposures must be in place.[19]

  • Waste Management: The process generates aqueous waste containing inorganic salts and residual solvents, as well as solid waste from filtration. All waste streams must be handled and disposed of in accordance with local environmental regulations.

DOT Script for Scale-up Workflow Diagram

Scale-up_Workflow cluster_0 Laboratory Scale (1-100 g) cluster_1 Pilot Plant Scale (1-10 kg) cluster_2 Industrial Production (>100 kg) Lab_Synthesis Synthesis & Purification (Glassware) Lab_Analysis Analytical Method Development (HPLC, NMR, MS) Lab_Synthesis->Lab_Analysis Pilot_Synthesis Process Optimization (Jacketed Reactor) Lab_Analysis->Pilot_Synthesis Technology Transfer Pilot_Safety Hazard & Operability Study (HAZOP) Pilot_Synthesis->Pilot_Safety Pilot_QC In-process Control (IPC) & Quality Control (QC) Pilot_Synthesis->Pilot_QC Industrial_Production Full-scale Manufacturing (Production Reactor) Pilot_QC->Industrial_Production Scale-up PSM Process Safety Management (PSM) Industrial_Production->PSM QA Quality Assurance (QA) & Regulatory Compliance Industrial_Production->QA

Caption: A typical workflow for scaling up the production of a chemical intermediate.

Quality Control and Analytical Methods

Robust analytical methods are essential for monitoring the reaction, ensuring the quality of the final product, and troubleshooting any process deviations.

In-process Control (IPC)
  • Reaction Monitoring: The progress of the etherification reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material, 2,3-dihydroxybenzoic acid. Samples should be taken from the reactor at regular intervals (e.g., every hour) after the addition of 2-chloroethanol is complete.

Final Product Specification
ParameterSpecificationMethod
AppearanceWhite to off-white crystalline powderVisual
IdentityConforms to the reference standardFTIR, ¹H NMR, Mass Spectrometry
Purity (by HPLC)≥ 99.0%HPLC
Melting PointTo be determinedMelting Point Apparatus
Residual SolventsToluene: ≤ 890 ppmEthyl Acetate: ≤ 5000 ppmDMF: ≤ 880 ppmHeadspace GC
Loss on Drying≤ 0.5%Gravimetric
HPLC Method for Purity Assay
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 10 mL of methanol.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

References

  • 2-Chloroethanol - Safety D
  • Anwar, C., et al. (n.d.).
  • 2,3-Dihydroxybenzoic acid - Safety Data Sheet. (2017, September 21). Sigma-Aldrich.
  • 2-Chloroethanol - Material Safety D
  • 2-Chloroethanol MSDS. (n.d.). Scribd.
  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid. (2024, March 2). Carl ROTH.
  • Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace.
  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (2006, September 24).
  • SAFETY DATA SHEET. (2010, June 4). Fisher Scientific.
  • SAFETY D
  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. (2014, January 13). RSC Publishing.
  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid. (2024, March 2). Carl ROTH.
  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. (2012, March 14). Vapourtec.
  • Halpern, M. (n.d.).
  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. (n.d.). CrystEngComm (RSC Publishing).
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012, August 2). Journal of the American Chemical Society.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (n.d.). Organic Chemistry Research.
  • SAFETY D
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021, July 27).
  • SAFETY DATA SHEET. (2021, January 15). Thermo Fisher Scientific.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021, July 27).
  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. (2023, February 13).
  • Alcoholic Hydroxyl Protection & Deprotection. (2024, March 25). Suzhou Highfine Biotech.
  • Williamson Ether Synthesis. (n.d.).
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. (2022, March 22). American Chemical Society.
  • Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. (2002, June 7). The Journal of Organic Chemistry.
  • Full article: Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. (2024, May 31). Taylor & Francis.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). Organic Process Research & Development.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.).
  • Critical Considerations in Process Safety. (n.d.). H.E.L Group.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • Management of Time Sensitive Chemicals. (n.d.). Marshall University.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. (2012, May 1). PubMed.
  • 2,3-Dihydroxybenzoic acid. (n.d.). Wikipedia.
  • WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives. (n.d.).
  • Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200). (2010, April 8). FooDB.
  • Handling Hazardous Reactions During Intermediate Synthesis. (2026, March 6).
  • PSM, OSHA PROCESS SAFETY MANAGEMENT REGULATION OVERVIEW - Full Episode. (2024, February 14). YouTube.
  • 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19. (n.d.). PubChem.
  • Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. (2025, August 6).
  • 2,3-Dihydroxybenzoic acid 99 303-38-8. (n.d.). Sigma-Aldrich.

Sources

Application

Application Notes and Protocols: A Guide to the Conjugation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals Introduction The covalent attachment of small molecules to peptides, a process known as peptide conjugation, is a powerful strategy for enhancing the therap...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of small molecules to peptides, a process known as peptide conjugation, is a powerful strategy for enhancing the therapeutic properties of peptides.[1][2] This technique can improve a peptide's stability, extend its in-vivo half-life, and enable targeted delivery to specific tissues or cells.[1] This guide provides a detailed overview of the chemical principles and a practical, step-by-step protocol for the conjugation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to a peptide sequence. This specific conjugation can be of interest for introducing a versatile linker or a functional moiety to a peptide, opening avenues for further modification or for studying its impact on the peptide's biological activity.

The core of this process lies in the formation of a stable amide bond between the carboxylic acid group of the benzoic acid derivative and a primary amine on the peptide, such as the N-terminal amine or the side-chain amine of a lysine residue.[3][4] This is typically achieved through the use of carbodiimide coupling agents, which activate the carboxylic acid to facilitate nucleophilic attack by the peptide's amine group.[1][5]

Principle of the Method: EDC/NHS Chemistry

The most common and efficient method for forming an amide bond between a carboxylic acid and a primary amine in an aqueous environment is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to form a highly reactive but unstable O-acylisourea intermediate.[6]

  • Formation of a Stable NHS Ester: To prevent the hydrolysis of the O-acylisourea intermediate in the aqueous reaction buffer, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[6][8] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[6]

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS.[8] This coupling reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[6]

A potential challenge in this conjugation is the presence of two hydroxyl groups on the 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid molecule, which could potentially undergo side reactions. However, under the controlled conditions of EDC/NHS chemistry, the reaction with the carboxylic acid is significantly more favorable. For peptides containing amino acids with reactive side chains (e.g., hydroxyl groups in serine, threonine, or tyrosine), the use of protecting groups might be considered to prevent unwanted side reactions, although for simple solution-phase conjugations this is often not necessary if the reaction conditions are optimized.[9][10][11]

Visualizing the Workflow

Conjugation_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_analysis Step 3: Analysis Carboxylic_Acid 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid EDC_NHS EDC / NHS Carboxylic_Acid->EDC_NHS pH 4.5-6.0 Activated_Ester Amine-Reactive NHS Ester EDC_NHS->Activated_Ester Peptide Peptide with Primary Amine Activated_Ester->Peptide pH 7.2-8.5 Conjugate Peptide Conjugate Peptide->Conjugate Purification HPLC Purification Conjugate->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the conjugation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to a peptide.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization may be necessary depending on the specific properties of the peptide.

Materials and Reagents
  • 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

  • Peptide with at least one primary amine (lyophilized)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column.[12][13][14][15]

  • Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).[16][17][18][19]

Protocol Steps
  • Reagent Preparation:

    • Dissolve 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).

    • Dissolve the peptide in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer just before use (e.g., 100 mM).

  • Activation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid:

    • In a microcentrifuge tube, combine the 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid stock solution with the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the benzoic acid derivative.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Peptide:

    • Add the activated 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid solution to the peptide solution. A molar ratio of 10-20 fold excess of the activated benzoic acid derivative to the peptide is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary, using a dilute base (e.g., 0.1 M NaOH).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS esters. A final concentration of 10-50 mM of the quenching agent is typically sufficient.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Peptide Conjugate:

    • Purify the peptide conjugate from unreacted reagents and byproducts using reversed-phase HPLC (RP-HPLC).[12][13][20]

    • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.[20]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and a wavelength specific to the benzoic acid moiety if possible).

    • Collect the fractions corresponding to the conjugated peptide.

  • Characterization of the Peptide Conjugate:

    • Confirm the successful conjugation and determine the molecular weight of the purified product using mass spectrometry (MALDI-TOF or ESI-MS).[16][17][18][21] The expected mass will be the mass of the peptide plus the mass of the 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid minus the mass of a water molecule.

    • Further characterization by tandem mass spectrometry (MS/MS) can be used to identify the specific site(s) of conjugation on the peptide.[17][18]

Data Presentation: Quantitative Parameters

ParameterRecommended RangeRationale
Molar Ratio (Benzoic Acid:EDC:NHS) 1 : 1.5-2 : 1.5-2An excess of EDC and NHS drives the activation reaction towards completion.[6]
Molar Ratio (Activated Acid:Peptide) 10-20 : 1A significant excess of the activated small molecule helps to ensure efficient conjugation to the peptide.
Activation pH 4.5 - 6.0Optimal pH for the formation of the amine-reactive NHS ester while minimizing hydrolysis of EDC.[6]
Coupling pH 7.2 - 8.5Facilitates the nucleophilic attack of the primary amine on the NHS ester.[6]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.
Coupling Time 2 - 12 hoursReaction time can be adjusted based on the reactivity of the peptide and the desired conjugation efficiency.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS- Hydrolysis of activated ester- Suboptimal pH- Steric hindrance at the conjugation site- Use fresh EDC/NHS solutions- Perform the reaction promptly after activation- Verify and adjust the pH of the reaction buffers- Increase the molar excess of the activated benzoic acid
Multiple Conjugation Products - Presence of multiple primary amines on the peptide (e.g., N-terminus and Lysine residues)- If site-specific conjugation is required, consider using a peptide with a single primary amine or employ protecting group strategies during peptide synthesis.
Peptide Precipitation - Poor solubility of the peptide or conjugate in the reaction buffer- Add a co-solvent like DMF or DMSO (up to 10-20% v/v)- Perform the reaction at a lower peptide concentration

Visualizing the Chemical Reaction

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product R_COOH R-COOH (Benzoic Acid Derivative) Acylisourea O-Acylisourea (unstable) R_COOH->Acylisourea + EDC Peptide_NH2 Peptide-NH2 EDC EDC NHS NHS NHS_Ester NHS Ester (amine-reactive) Acylisourea->NHS_Ester + NHS Amide_Bond R-CO-NH-Peptide (Conjugate) NHS_Ester->Amide_Bond + Peptide-NH2

Caption: Simplified reaction scheme for EDC/NHS mediated amide bond formation.

Conclusion

The conjugation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to peptide sequences using EDC/NHS chemistry is a robust and versatile method for modifying peptides. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can successfully synthesize well-defined peptide conjugates for a wide range of applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. Nucleic acids research, 23(22), 4767–4773. [Link]

  • Bio-Synthesis Inc. (n.d.). Peptide Conjugation. Retrieved March 18, 2026, from [Link]

  • Vrkic, I., & Vrkic, D. (2008). Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry. Current protocols in protein science, Chapter 19, Unit 19.14. [Link]

  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Retrieved March 18, 2026, from [Link]

  • Goyon, A., D'Atri, V., & Guillarme, D. (2019). Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. In Analysis of Peptide and Protein-Based Therapeutics (pp. 295-329). Royal Society of Chemistry.
  • van der Veken, P., Dirksen, E. H. C., & Hackeng, T. M. (2007). Methods of preparing peptide-carrier conjugates.
  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. Nucleic Acids Research, 23(22), 4767–4773. [Link]

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. Nucleic acids research, 23(22), 4767–4773. [Link]

  • Saini, K., Sharma, M., & Singh, G. (2024). Bioconjugation techniques for enhancing stability and targeting efficiency of protein and peptide therapeutics. Journal of Drug Delivery and Therapeutics, 14(1), 220-234.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]

  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved March 18, 2026, from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Systematic and efficient method scale-up for peptide purification. Retrieved March 18, 2026, from [Link]

  • Zha, Z., & Lapi, S. E. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4467. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved March 18, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2019). Amino Acid-Protecting Groups. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-536). Royal Society of Chemistry.
  • Kent, S. B. H. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel journal of chemistry, 57(3-4), 256–267. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)benzoic acid. Retrieved March 18, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved March 18, 2026, from [Link]

  • Li, Y., Zhao, L., & Yu, H. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9034-9042.
  • Wang, Y., Yuan, Z., & Cai, C. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11488-11497.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved March 18, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo- Properties. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid + 2O, O-Hex. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Manufacturing

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the manufacturing process. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Synthesis Pathway Overview

The most common and industrially viable route for the synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid involves a two-step process:

  • Carboxylation of 3-(2-hydroxyethoxy)phenol: This step often utilizes the Kolbe-Schmitt reaction, where the phenoxide is carboxylated with carbon dioxide under pressure and elevated temperature.[1][2]

  • Etherification of 2,3-dihydroxybenzoic acid: This involves a Williamson ether synthesis, where the phenoxide of 2,3-dihydroxybenzoic acid reacts with an ethylene oxide precursor, such as 2-chloroethanol, in the presence of a base.[3]

Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will address these issues in a systematic, question-and-answer format.

Synthesis and Impurity Formation Pathway

A Starting Materials: - 2,3-Dihydroxybenzoic Acid - Ethylene Oxide Precursor - Base B Williamson Ether Synthesis A->B Reaction C 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (Desired Product) B->C Main Reaction Path I1 Impurity: Unreacted 2,3-Dihydroxybenzoic Acid B->I1 Incomplete Reaction I2 Impurity: Di-etherified Product B->I2 Over-reaction I3 Impurity: Ring-Alkylated Byproduct B->I3 Side Reaction (C-alkylation) I4 Impurity: Polymerization Products B->I4 Side Reaction (Ethylene Oxide) Start Impurity Detected in 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Impurity_ID Identify Impurity (HPLC, LC-MS, NMR) Start->Impurity_ID Unreacted_SM Unreacted Starting Material? Impurity_ID->Unreacted_SM Diether Di-etherified Product? Unreacted_SM->Diether No Sol_Unreacted Increase Reaction Time/Temp Adjust Base Stoichiometry Unreacted_SM->Sol_Unreacted Yes C_Alkylation C-Alkylated Isomer? Diether->C_Alkylation No Sol_Diether Control Stoichiometry Lower Temperature Diether->Sol_Diether Yes Other Other Impurity? C_Alkylation->Other No Sol_C_Alkylation Change Solvent Optimize Temperature C_Alkylation->Sol_C_Alkylation Yes Sol_Other Investigate Other Side Reactions (e.g., Polymerization) Other->Sol_Other Yes End Pure Product Sol_Unreacted->End Sol_Diether->End Sol_C_Alkylation->End Sol_Other->End

Sources

Optimization

Prevent oxidative degradation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid during storage

Technical Support Center: Preventing Oxidative Degradation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid Introduction As a Senior Application Scientist, I frequently consult with researchers struggling with the chemical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidative Degradation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid

Introduction

As a Senior Application Scientist, I frequently consult with researchers struggling with the chemical instability of electron-rich phenolic intermediates. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS: 1038374-86-5) is a highly functionalized salicylic acid derivative[1]. While its carboxylic acid and aliphatic ether linkages are relatively robust, the free phenolic hydroxyl group at the 2-position renders this molecule highly susceptible to oxidative degradation.

The presence of the electron-donating 2-hydroxyethoxy group at the 3-position creates an ortho-alkoxyphenol motif. This structural feature significantly lowers the oxidation potential of the aromatic ring compared to unsubstituted salicylic acid, making it a prime target for reactive oxygen species (ROS) and auto-oxidation[2][3]. This guide provides a deep dive into the causality of this degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your compound from bulk storage to in vitro assay.

Core Mechanism of Degradation

Understanding the failure mode is the first step in preventing it. The oxidation of salicylic acid derivatives typically proceeds via the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical[2]. This initiation step is catalyzed by ambient oxygen, UV/Vis light, and trace transition metals (e.g., Fe³⁺, Cu²⁺)[3]. Once formed, these radicals rapidly undergo further oxidation to form highly conjugated ortho- or para-quinones, or they participate in radical-radical coupling to form polymeric species[4].

OxidationPathway A 2-Hydroxy-3-(2-hydroxyethoxy) benzoic acid B Phenoxy Radical Intermediate A->B O2, Light, Heat Trace Metals C Quinone Derivatives (Chromophores) B->C Oxidation (-e-, -H+) D Polymeric/Coupling Products B->D Radical Coupling

Mechanistic pathway of oxidative degradation of phenolic acids into quinones and polymers.

Troubleshooting Guides & FAQs

Q1: My stored powder has developed a pink/brown discoloration. Is it still usable? A1: The discoloration is a direct visual indicator of quinone formation. Quinones are highly conjugated chromophores that absorb visible light, meaning even trace amounts (<1%) can cause significant browning[4]. While the bulk purity might still appear acceptable by standard UV-HPLC, these quinone impurities are highly redox-active and electrophilic. They can cause severe off-target effects, covalent binding to target proteins, or assay interference (e.g., false positives in redox assays). It is highly recommended to discard discolored batches or re-purify them via recrystallization before use in sensitive biological assays.

Q2: I keep the compound at 4°C, but I still observe degradation over a few months. Why? A2: Thermodynamic kinetics are slowed at 4°C, but oxidation is not halted[5]. Furthermore, standard refrigeration often introduces a secondary degradation vector: moisture condensation. If a cold vial is opened in ambient air, moisture condenses on the powder. Increased water activity significantly accelerates the degradation of phenolic compounds by increasing molecular mobility and facilitating hydrolytic and oxidative pathways[6]. For long-term storage, -20°C under an inert, dry atmosphere is mandatory.

Q3: How can I prevent rapid oxidation when the compound is dissolved for experiments? A3: Dissolution in polar solvents (like aqueous buffers or DMSO) exponentially increases the molecular surface area exposed to dissolved oxygen. To mitigate this, you must treat the solvent before dissolution. Degassing the solvent removes O₂, and adding a chelating agent (like EDTA) sequesters trace metals that act as Fenton catalysts[3].

Quantitative Data: Impact of Storage Vectors

The following table synthesizes the quantitative impact of various environmental vectors on the stability of phenolic acids, demonstrating the necessity of strict storage controls[5][6][7].

Storage TemperatureLight ExposureAtmosphere / HumidityEstimated Degradation (6 Months)Primary Degradation Mechanism
-20°C Dark Inert Gas (Argon), Dry < 1% Negligible
4°CDarkAir, Low Humidity~ 5%Slow auto-oxidation[5]
25°CDarkAir, Moderate Humidity15 - 25%Auto-oxidation & Hydrolysis[6]
25°CSunlight/UVAir, Moderate Humidity> 50%Photo-oxidation to quinones[7]
40°CDarkAir, High Humidity> 60%Thermal & moisture-accelerated[7]

Self-Validating Experimental Protocols

Protocol 1: Aliquoting and Long-Term Storage Preparation

Causality: Minimizing freeze-thaw cycles and eliminating oxygen/moisture exposure prevents the initiation of the phenoxy radical cascade.

  • Thermal Equilibration: Before opening the master batch, place the sealed container in a desiccator at room temperature for at least 60 minutes.

    • Validation Step: The container exterior must be completely dry and at ambient temperature to prevent atmospheric condensation upon opening.

  • Inert Handling: Perform transfers in a glove box or use a Schlenk line. Use PTFE or ceramic spatulas instead of stainless steel to avoid introducing trace Fe/Cu ions which catalyze oxidation.

  • Dispensing & Purging: Dispense single-use aliquots into amber glass vials (to block UV/Vis light). Purge the headspace of each vial with heavy inert gas. Argon is strongly preferred over Nitrogen, as its higher density effectively displaces O₂ at the bottom of the vial.

  • Sealing & Storage: Cap immediately with PTFE-lined silicone septa. Store the vials in a secondary sealed container filled with indicating desiccant (e.g., Drierite) at -20°C or -80°C.

Protocol 2: Preparation of Oxidation-Resistant Assay Solutions

Causality: Removing dissolved oxygen and sequestering catalytic metals prevents rapid solution-phase degradation during your workflow.

  • Solvent Degassing: Sparge the chosen solvent (e.g., assay buffer or DMSO) with ultra-pure Argon for 30 minutes. Alternatively, subject the solvent to three cycles of freeze-pump-thaw.

  • Chelation Addition (Aqueous): If the experimental design permits, supplement the aqueous buffer with 0.1 mM EDTA or DTPA to chelate trace transition metals.

  • Dissolution: Inject the degassed solvent directly through the septum of the vial containing the pre-weighed compound using a purged syringe.

  • Immediate Use: Vortex gently to dissolve.

    • Validation Step: The solution should remain completely colorless. Any yellow or pink tint indicates pre-existing degradation or immediate oxidation. Use the solution within 2-4 hours and discard any remainder; do not freeze-thaw solutions.

References

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfz_kNGxhcqQPEwQGgon5EJ989LBY1y4pZXGqdf1UMWE2zQHdxjEvuF7W1T5gXhXS5HfbQbEvxgcESNGA3NO2oxW0fU9ehosH_FW2uQ3yEdsM3XDKYXkxaL5F5dX4FDb5ZaA==]
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUDxRQ2P72eXy5VXjQZFfHIknMjoDfggPmIZD5gai-tx_91N6aSxO3xQgN7R_HXCRp803o9WfgZARbONvg4YeYqz1xE7pYSrEiwD6m5JgklzzcgkWbMyMWSOTFElQT9-2e9x9e8LKobELn_3r9]
  • Pharma Impurity Supplier & Custom Synthesis in India: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid. Splendid Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmCAPuwo2vezpN49GvbbEh5pUh9n2uF0N62_EKOdrMZNTPrRxWJJbVReEkHv9cjRK_Pd6KoIq-R4O0QR1p9gmUe1tKUPubY6CeFgxjamCGYOEv8WPpUrCJIWYatKqszVbVOu-KEA43Qlj7-NDWWJre2uom2Hh_98peq-5YIn_qNo6o3TWieZPk54Uc5dCb]
  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbZrYrtRd2aK3g47R1M8i6xXQL9T6L10pTo2-CPAXSJGUVKnr5GprRnJ5H5MZc7DWd_el4mzwdLdtttCrRc0vJfsxy-WDc0TP0f51wi5bdDi8tR2FM5cv63QPODtdrH87vNqLflf3xDijZwHwbomE442NaoFBdSxTBCrDiwUCQKPUnT98UqdsMVElJxZVd7VCq88k-]
  • Computational Analysis of Salicylic Acid Oxidation: Byproducts and Reaction Pathways. Water Environ Res.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyc01VAIX9067hEWzEEH1OP6VDmt78oUokpvzYtIumA0sf3MOlSA1EEOdredn5MURG4bMzTrYK5IHlTWzFiZgBlep6ILaj3ZzVFprJ4SEt-r796X7SEqYTc31HIl8VQjZbPI7]
  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRDsWRP3cnKNzAiu7CXlQWwR8ysnbw9Q0Ro3UYuuzB11mN1dbQz3TH7ka3G80FIePoX1mzJkCsv87TqHWoXmHOP8ZsBfCF_mRY018CFgG9U9ul71ll8E7xAgLuVmCUY2FPFwmpxw==]
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj_fYunxORYE9zbCLSAtgTNhwQQgpeaxxrj9oUHrYg8uho30F9pHLixjJvNhY_3H0rhUHbZFgrBbjYK06suW8ea_fiW0P_uHrThCiMRDC4vK1CZSjWici4f6ifTgJ-5RXKRntxCYfMVIDs2fk=]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Welcome to the technical support guide for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the low aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the low aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to facilitate your research and development efforts.

I. Understanding the Molecule: Physicochemical Profile

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This is an ionizable group. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt (-COO⁻).[5][6][7]

  • Aromatic Ring: The benzene ring is hydrophobic and contributes to the low aqueous solubility.[1][2][4]

  • Hydroxy (-OH) and Ether (-O-) Groups: These groups can participate in hydrogen bonding with water, which can slightly improve solubility compared to the parent benzoic acid.[8]

II. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and solubilization of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Q1: Why is my 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid not dissolving in water?

A1: The low aqueous solubility is expected due to the hydrophobic nature of the aromatic ring.[1][2][4] For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the forces holding the solute molecules together in their crystal lattice and the forces between the solvent molecules. In this case, the hydrophobic interactions of the aromatic ring hinder this process in water.

Q2: What is the quickest way to improve the solubility of this compound?

A2: The most direct method is to increase the pH of the aqueous solution. By adding a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid group to form a highly soluble salt.[3][4]

Q3: Are there any organic solvents that can dissolve this compound?

A3: Yes, polar organic solvents are likely to be effective. Based on the behavior of similar molecules, solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) should be good candidates.[9][10]

Q4: Will heating the solution help improve solubility?

A4: For many compounds, including benzoic acid, solubility in water increases with temperature.[2][11] However, this effect may be limited, and the compound might precipitate out of solution upon cooling. This method is often used for recrystallization rather than preparing stable stock solutions.

III. Troubleshooting and In-Depth Solubilization Strategies

This section provides a systematic approach to overcoming solubility issues, complete with step-by-step protocols and the scientific rationale behind each method.

A. Strategy 1: pH Adjustment

This is the most common and effective method for solubilizing acidic compounds.

Experimental Protocol: pH-Mediated Solubilization
  • Prepare a Suspension: Add the desired amount of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to your aqueous buffer or water.

  • Initial pH Measurement: Measure the pH of the suspension. It will likely be acidic.

  • Titration with Base: Slowly add a stock solution of a suitable base (e.g., 1 M NaOH or KOH) dropwise while stirring.

  • Monitor Dissolution: Continue adding the base and monitoring the pH until the compound fully dissolves. The pH at which dissolution occurs will be above the pKa of the carboxylic acid.

  • Final pH Adjustment: If necessary, adjust the pH to your target experimental value, ensuring it remains high enough to maintain solubility.

Causality and Expertise Insights:

The principle behind this method is the ionization of the carboxylic acid group.[5][6][7] In an acidic or neutral environment, the compound exists predominantly in its protonated, less soluble form. As the pH increases, the equilibrium shifts towards the deprotonated, anionic carboxylate form, which is significantly more polar and thus more soluble in water.

pH_Solubility cluster_low_pH Low pH (Below pKa) cluster_high_pH High pH (Above pKa) Low_Solubility R-COOH (Protonated Form) Low Solubility High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) High Solubility Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

B. Strategy 2: Co-solvency

The use of water-miscible organic solvents can significantly enhance solubility.[12][13][14]

Experimental Protocol: Co-solvent System Development
  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol (PEG 300 or 400), and dimethyl sulfoxide (DMSO).[9][10]

  • Determine Solubility in Pure Co-solvent: First, determine the solubility of the compound in 100% of each selected co-solvent.

  • Create Co-solvent Blends: Prepare various blends of the co-solvent with your aqueous buffer (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Measure Solubility: Determine the solubility of your compound in each blend.

  • Optimize the System: Identify the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent to avoid potential toxicity or off-target effects in your experiments.

Data Presentation: Solubility in Co-solvent Systems (Hypothetical Data)
Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Water)0< 0.1
Ethanol100.5
Ethanol202.1
Propylene Glycol100.8
Propylene Glycol203.5
DMSO55.0
DMSO10> 20.0
Causality and Expertise Insights:

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic solute to dissolve.[12] Essentially, the co-solvent acts as a bridge between the non-polar solute and the polar water molecules.

C. Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][]

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility than the parent β-CD.[12][15]

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Add the Compound: Add an excess of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Causality and Expertise Insights:

Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[15] The hydrophobic aromatic ring of your compound can partition into the non-polar interior of the cyclodextrin, forming an inclusion complex.[16][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

Cyclodextrin_Complexation cluster_workflow Cyclodextrin Solubilization Workflow Start Poorly Soluble Compound Mix Mix and Equilibrate Start->Mix CD Cyclodextrin in Water CD->Mix Result Soluble Inclusion Complex Mix->Result

Caption: Workflow for cyclodextrin-mediated solubilization.

D. Strategy 4: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[18][19][20]

Experimental Protocol: Surfactant-Based Solubilization
  • Choose a Surfactant: Select a non-ionic surfactant like Polysorbate 80 (Tween 80) or a polyoxyethylene-polyoxypropylene block copolymer (e.g., Pluronic® F-68), which are generally well-tolerated in biological systems.

  • Determine the Critical Micelle Concentration (CMC): If not known, find the CMC of your surfactant in your experimental medium. Solubilization is most effective at concentrations above the CMC.

  • Prepare Surfactant Solutions: Create a series of surfactant solutions at concentrations above the CMC.

  • Add and Equilibrate: Add an excess of your compound to each solution and allow it to equilibrate with stirring for several hours.

  • Separate and Quantify: Similar to the cyclodextrin protocol, separate the undissolved solid and quantify the concentration of the dissolved compound.

Causality and Expertise Insights:

Above their CMC, surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[18][20] The hydrophobic part of your compound will partition into the micellar core, away from the aqueous environment, effectively solubilizing it.[21]

IV. Summary and Recommendations

When faced with low aqueous solubility of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a systematic approach is recommended.

  • Start with pH Adjustment: This is often the simplest and most effective method for ionizable compounds.

  • Consider Co-solvents for Stock Solutions: If a high concentration is needed, a co-solvent system (e.g., with DMSO) is a practical choice for creating stock solutions that can be diluted into your final experimental medium.

  • Use Cyclodextrins or Surfactants for Formulations: For in vivo or sensitive in vitro applications where organic solvents are undesirable, cyclodextrins and surfactants are powerful tools to enhance solubility.

By understanding the physicochemical properties of your molecule and applying these troubleshooting strategies, you can effectively overcome solubility challenges and advance your research.

V. References

  • Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs) - PubMed. (n.d.). Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Retrieved from

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved from

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Retrieved from

  • Cosolvent - Wikipedia. (n.d.). Retrieved from

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). Retrieved from

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Retrieved from

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.). Retrieved from

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (2019, February 2). Retrieved from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Retrieved from

  • [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since - Brainly. (2023, July 10). Retrieved from

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved from

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved from

  • Are carboxylic acids soluble in water? - Quora. (2017, March 8). Retrieved from

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved from

  • Solubilization – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.). Retrieved from

  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Retrieved from

  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22). Retrieved from

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from

  • 2-(2-Hydroxyethoxy)benzoic acid | C9H10O4 | CID 3027507 - PubChem. (n.d.). Retrieved from

  • Carboxylic acid - Wikipedia. (n.d.). Retrieved from

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Retrieved from

  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17). Retrieved from

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (2025, November 26). Retrieved from

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.). Retrieved from

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023, July 24). Retrieved from

  • Benzoic acid, 2-hydroxy-, phenylme - ChemBK. (2024, April 9). Retrieved from

  • 2-Hydroxy-3-methoxybenzoic acid 97 877-22-5 - Sigma-Aldrich. (n.d.). Retrieved from

  • Benzoic acid, 2-hydroxy-3,5-diiodo- Properties - EPA. (2025, October 15). Retrieved from

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved from

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  • 4-((2-Hydroxyethoxy)carbonyl)benzoic acid - AK Scientific, Inc. (n.d.). Retrieved from

Sources

Optimization

Minimizing side reactions during 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid esterification

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide addresses the specific chemoselectivity challenges encountered during the esterification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide addresses the specific chemoselectivity challenges encountered during the esterification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid .

Due to the presence of three reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and a highly nucleophilic primary aliphatic hydroxyl—this molecule is highly prone to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield esterification.

I. Mechanistic Overview & Troubleshooting FAQs

Q1: Why does my reaction mixture turn into a viscous, insoluble mass instead of yielding the target ester? A: You are observing step-growth polymerization. The 2-hydroxyethoxy group contains a primary aliphatic alcohol (-CH₂CH₂OH) which is sterically unhindered and highly nucleophilic. When you activate the carboxylic acid (-COOH) using standard coupling reagents (like SOCl₂, DCC, or EDC), the primary alcohol of a neighboring molecule rapidly attacks the activated electrophile. This intermolecular reaction outcompetes the addition of your intended alcohol, leading to long-chain polyesters[1]. To prevent this, you must either use highly chemoselective reagents that do not activate the acid (e.g., TMS-diazomethane) or temporarily mask the primary alcohol using a protecting group.

Q2: I only need to synthesize the methyl ester. Is there a way to do this without the tedious protection/deprotection steps? A: Yes. For simple methyl esters, Trimethylsilyldiazomethane (TMS-CHN₂) is the optimal reagent. Unlike standard esterification methods that make the carboxylic acid electrophilic, TMS-CHN₂ relies on the acidity of the carboxylic acid (pKa ~3-4) to protonate the diazo carbon. This generates a highly reactive diazonium intermediate that is immediately trapped by the carboxylate anion[2]. Because the aliphatic and phenolic hydroxyls are insufficiently acidic (pKa ~15-16) to protonate TMS-CHN₂ without a Lewis acid catalyst, they remain completely unreacted, ensuring near-perfect chemoselectivity[3].

Q3: I am using DCC/DMAP (Steglich esterification) to couple a complex alcohol, but I am isolating a significant amount of a stable, unreactive byproduct. What is happening? A: You are likely isolating an N-acylurea . During a 4[4], the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If your target alcohol is sterically hindered or if the reaction is too slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a dead-end N-acylurea[4]. To minimize this, ensure you are using a sufficient catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, effectively intercepting the rearrangement pathway[4].

II. Reaction Pathway Visualization

The following diagram illustrates the competing pathways when attempting to esterify the unprotected substrate.

CompetingPathways SM 2-Hydroxy-3-(2-hydroxyethoxy) benzoic acid Target Target Ester (Desired) SM->Target Chemoselective Alkylation Polymer Polyesters / Oligomers (Major Side Product) SM->Polymer Intermolecular rxn (Aliphatic -OH + Activated -COOH) Macrolide Macrolactones (Minor Side Product) SM->Macrolide Intramolecular rxn

Caption: Competing pathways in the esterification of unprotected hydroxybenzoic acids.

III. Quantitative Comparison of Esterification Strategies

To select the appropriate methodology, consult the table below, which summarizes the causality of side reactions based on the chosen reagent system.

Esterification MethodReagents / CatalystChemoselectivityPrimary Side ReactionRecommended Application
Fischer Esterification R-OH (solvent), H₂SO₄LowPolymerization, EtherificationSimple esters (Methyl/Ethyl) using vast excess of alcohol[1].
Diazoalkane Alkylation TMS-CHN₂, MeOH/DCMHigh (COOH specific)Minimal (Phenol alkylation at >24h)Methyl esters only[2].
Steglich (Unprotected) DCC or EDC, DMAP, R-OHVery LowPolymerization, N-acylureaNot recommended for this substrate[4].
Steglich (Protected) EDC·HCl, DMAP, R-OHHighN-acylurea (if alcohol is hindered)Complex esters, sterically hindered alcohols[4].

IV. Standardized Experimental Protocols

Protocol A: Chemoselective Methylation (No Protecting Groups Required)

Use this protocol when the sole objective is to synthesize the methyl ester of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

  • Preparation: Dissolve 1.0 mmol of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (5.0 mL total volume) under an inert argon atmosphere. Note: Methanol acts as a co-solvent and a proton source to facilitate the reaction mechanism.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Continue addition until a faint, persistent yellow color remains in the solution (typically 1.1 to 1.2 equivalents), indicating the complete consumption of the carboxylic acid.

  • Quenching: Stir for an additional 15 minutes at 0 °C. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates and the evolution of nitrogen gas ceases.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude product is typically >95% pure methyl ester and can be used directly or purified via short-pad silica gel chromatography.

Protocol B: Comprehensive Protecting Group Workflow (For Complex Esters)

Use this protocol when coupling the acid to complex or sterically hindered alcohols.

PGWorkflow Step1 1. Protection (TBS-Cl, Imidazole) Step2 2. Esterification (EDC, DMAP, R-OH) Step1->Step2 Protected Intermediate Step3 3. Deprotection (TBAF or Acid) Step2->Step3 Protected Ester Side N-acylurea Formation Step2->Side Slow Nucleophile

Caption: Step-by-step protecting group workflow to prevent self-condensation.

Step 1: Silyl Protection of the Aliphatic Hydroxyl

  • Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DMF.

  • Add 2.5 mmol of Imidazole, followed by 1.1 mmol of tert-Butyldimethylsilyl chloride (TBS-Cl) at 0 °C. (Self-validating check: Using 1.1 eq of TBS-Cl selectively protects the primary aliphatic alcohol due to its higher steric accessibility compared to the hydrogen-bonded phenolic alcohol).

  • Stir at room temperature for 4 hours. Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: EDC-Mediated Esterification

  • Dissolve the TBS-protected acid (1.0 mmol) and your target alcohol (1.2 mmol) in 10 mL of anhydrous DCM.

  • Add 0.1 mmol of DMAP (catalyst) and 1.2 mmol of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). Note: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup.

  • Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the protected ester.

Step 3: Deprotection

  • Dissolve the protected ester in 5 mL of THF.

  • Add 1.2 mmol of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at 0 °C.

  • Stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify via column chromatography to yield the final, pure complex ester.

V. References

  • Organic Chemistry Portal. "Steglich Esterification." Organic-Chemistry.org. Available at:

  • Common Organic Chemistry. "Acid to Ester - Common Conditions." Commonorganicchemistry.com. Available at:

  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Masterorganicchemistry.com. Available at:

  • ResearchGate. "Trimethylation Enhancement Using Diazomethane (TrEnDi) II..." Researchgate.net. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-ethoxyphenyl)-3-(4-pyridinyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1038374-86-5)

Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)-3-(4-pyridinyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)-3-(4-pyridinyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this 7-azaindole derivative. Our approach is to empower you with the scientific understanding behind the experimental parameters, enabling you to optimize your reaction conditions effectively.

Introduction to the Synthetic Strategy

The synthesis of 1-(4-ethoxyphenyl)-3-(4-pyridinyl)-1H-pyrrolo[2,3-b]pyridine, a disubstituted 7-azaindole, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the coupling of an aryl or heteroaryl halide with an organoboron compound. For the target molecule, this would typically involve the reaction between a 3-halo-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and a 4-pyridinylboronic acid derivative, or vice-versa.

The general reaction scheme is as follows:

Optimizing the reaction temperature and time is critical for achieving a high yield and purity of the final product. These parameters directly influence the kinetics of the catalytic cycle, the stability of the catalyst, and the potential for side reactions.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low to no conversion of my starting materials. What are the likely causes related to temperature and time?

A1: Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to suboptimal reaction conditions. Given that you are working with a heteroaromatic system, several factors could be at play.

  • Insufficient Thermal Energy: The oxidative addition of the palladium catalyst to the aryl halide and the subsequent steps in the catalytic cycle require a certain activation energy. If the reaction temperature is too low, the reaction may not proceed at an appreciable rate. For many Suzuki couplings involving heteroaryl halides, temperatures in the range of 80-120 °C are often required.[1][2][3] It's important to note that while some Suzuki reactions can be performed at room temperature, these often require highly active catalyst systems that may not be suitable for all substrates.[4]

  • Short Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. Suzuki couplings can range from a few hours to over 24 hours for complete conversion, depending on the reactivity of the substrates and the efficiency of the catalyst.[3] It is recommended to monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Catalyst Decomposition at High Temperatures: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1] This is particularly true for less stable catalysts. If you observe a color change to black and a stall in the reaction progress, it is likely that your catalyst has deactivated. In such cases, a lower reaction temperature for a longer duration might be beneficial.

Q2: My reaction starts well, but then it seems to stop before reaching completion. What could be happening?

A2: This is a classic sign of catalyst deactivation or inhibition.

  • Catalyst Instability Over Time: The palladium catalyst, particularly the active Pd(0) species, can be unstable over extended reaction times, especially at elevated temperatures. This can lead to the formation of inactive palladium aggregates (palladium black).[1] If the reaction stalls, consider if the chosen temperature is too high for the specific catalyst's long-term stability.

  • Inhibition by Starting Material or Product: Nitrogen-containing heterocycles, such as the 7-azaindole core and the pyridine moiety in your target molecule, can act as ligands and coordinate to the palladium center. This coordination can inhibit the catalytic activity, effectively "poisoning" the catalyst and preventing further reaction.[3] This effect can become more pronounced over time as the concentration of the product increases.

Q3: I am getting a good yield, but the product is impure with several side products. How can I optimize temperature and time to improve purity?

A3: The formation of side products is often a kinetic and thermodynamic game. Adjusting the temperature and time can significantly influence the product distribution.

  • Homocoupling of Boronic Acid: One of the most common side reactions is the homocoupling of the boronic acid derivative. This is often favored at higher temperatures. If you are observing a significant amount of bipyridine byproduct, consider lowering the reaction temperature.

  • Protodeborylation: The boronic acid can also undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by prolonged reaction times and the presence of water and base. Optimizing the reaction time to stop the reaction as soon as the starting material is consumed can minimize this side reaction.

  • Dehalogenation of the Aryl Halide: The starting aryl halide can be reduced to the corresponding dehalogenated compound. This is also often favored by higher temperatures and longer reaction times.

To mitigate these issues, a careful optimization of the temperature is crucial. It is often beneficial to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is too slow. Similarly, monitoring the reaction and stopping it once the starting material is consumed can prevent the formation of degradation products.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point for the synthesis of 1-(4-ethoxyphenyl)-3-(4-pyridinyl)-1H-pyrrolo[2,3-b]pyridine. Optimization will be necessary for your specific substrates and setup.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the 3-halo-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), 4-pyridinylboronic acid derivative (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or a more advanced catalyst system) to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up:

    • Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Data Presentation

The following table summarizes the key parameters and their expected impact on the reaction outcome. This should serve as a guide for your optimization experiments.

ParameterRangeEffect on ConversionEffect on Purity
Temperature 60-120 °CIncreasing temperature generally increases the reaction rate.[5]High temperatures can lead to catalyst decomposition and side reactions (e.g., homocoupling).[1]
Time 2-24 hLonger reaction times can lead to higher conversion.Excessive time can promote side reactions like protodeborylation and product degradation.
Catalyst 1-10 mol%Higher catalyst loading can increase the reaction rate.High loading can be costly and lead to more palladium contamination in the product.
Base 2-3 eq.The choice of base is crucial for transmetalation.[6]An inappropriate base can lead to side reactions or incomplete conversion.
Solvent Dioxane, Toluene, DMFThe solvent affects the solubility of reagents and the reaction kinetics.[6]The choice of solvent can influence the reaction rate and side product formation.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your synthesis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Base R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of your target compound.

Experimental_Workflow Reaction Setup Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Temperature & Time Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Completion Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS)

Caption: A typical experimental workflow for organic synthesis.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Temperature effect on coupling reaction. (n.d.).
  • The effect of various temperatures on the Suzuki coupling reaction. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. (2012). The Journal of Organic Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretast
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC.
  • Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem. (2015). Royal Society of Chemistry.
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

Sources

Optimization

Resolving co-elution issues in HPLC analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that resolving co-eluting peaks—especially for complex, multi-functional molecules like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that resolving co-eluting peaks—especially for complex, multi-functional molecules like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid—requires more than just trial and error. It demands a mechanistic understanding of analyte-stationary phase interactions.

This guide provides field-proven, self-validating protocols to systematically diagnose and eliminate co-elution issues, ensuring the scientific integrity of your analytical workflows.

Diagnostic Workflow

TroubleshootingWorkflow A Observe Poor Resolution (Broad/Shouldered Peak) B Inject Neutral Reference Standard (e.g., Uracil/Toluene) A->B C Are all peaks distorted? B->C D Physical Issue: Check Frits & Fittings C->D Yes E Chemical Issue: Perform Peak Purity (PDA/MS) C->E No F Co-elution Confirmed E->F G Step 1: Adjust pH to < 2.0 (Suppress Ionization) F->G Yes H Step 2: Change Selectivity (Switch to PFP Column) G->H If Rs < 1.5 J Baseline Resolution (Rs > 1.5) G->J If Rs > 1.5 I Step 3: Optimize Gradient & Temperature H->I If Rs < 1.5 H->J If Rs > 1.5 I->J

Diagnostic Workflow for Resolving HPLC Co-elution Issues.

Core Troubleshooting Q&A

Q1: Why does 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid frequently co-elute with its synthetic precursors or isomers on standard C18 columns? Answer: Standard C18 stationary phases separate analytes primarily based on dispersive (hydrophobic) interactions. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid possesses multiple polar functional groups: a carboxylic acid, a phenolic hydroxyl, and an aliphatic ether/hydroxyl chain. Positional isomers (e.g., the 4-substituted or 5-substituted analogs) have nearly identical hydrophobic footprints, making them chromatographically indistinguishable on a purely non-polar C18 phase. Furthermore, if the mobile phase pH is not strictly controlled, the molecule exists in a state of partial ionization, causing peak broadening that exacerbates co-elution[1].

Q2: How do I establish a self-validating system to confirm whether a broadened or shouldered peak is a true chemical co-elution or a physical column defect? Answer: Before altering your method chemistry, you must isolate the root cause. Physical defects (such as a partially occluded frit or a void at the column head) will affect the hydrodynamics of the entire column bed. Consequently, all peaks in the chromatogram will exhibit tailing or splitting[2]. Self-Validation Check: Inject a well-behaved, neutral reference standard (e.g., uracil or toluene). If the reference peak is sharp and symmetrical, the physical integrity of the system is intact, confirming the issue is chemical (co-elution). You should then utilize Photodiode Array (PDA) peak purity analysis or LC-MS to confirm spectral heterogeneity across the suspected peak[2].

Q3: What is the mechanistic approach to optimizing mobile phase pH for this specific molecule? Answer: The carboxylic acid group on this molecule has a pKa of approximately 3.0 (lowered slightly compared to standard benzoic acid due to intramolecular hydrogen bonding from the ortho-hydroxyl group). To maximize retention, peak symmetry, and resolution, the analyte must be fully protonated (neutralized). The fundamental rule of chromatographic thermodynamics dictates that the mobile phase pH must be at least 1.5 to 2.0 units below the pKa of the acidic analyte[1]. By lowering the pH to ~2.0, you suppress ionization. This drives the molecule into the hydrophobic stationary phase and prevents secondary electrostatic interactions with residual surface silanols, which are a primary cause of peak tailing and subsequent co-elution[1].

Q4: If pH optimization fails to resolve positional isomers, what orthogonal stationary phase should I select? Answer: When hydrophobic differentiation is insufficient, the most powerful approach is to change the bonded phase functionality[3]. We highly recommend switching to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase create a rigid, electron-deficient aromatic ring. This enables multiple retention mechanisms simultaneously: π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding[4]. PFP phases are exceptionally selective for positional isomers of aromatic compounds because minor steric differences in the analyte drastically alter its ability to align and interact with the fluorinated ring[4].

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization
  • Preparation: Prepare Mobile Phase A as 0.1% v/v Trifluoroacetic Acid (TFA) or Phosphoric Acid in LC-MS grade water (yields pH ~2.0). Prepare Mobile Phase B as 0.1% v/v TFA in Acetonitrile.

  • Equilibration: Flush the C18 column with 10 column volumes of the initial gradient composition to ensure complete protonation of the stationary phase silanols.

  • Screening: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) at a controlled temperature of 30 °C.

  • Evaluation: Assess the peak symmetry (Asymmetry factor, As​ ). If As​ approaches 1.0 but the target peak still co-elutes with an impurity, the issue is selectivity ( α ), not efficiency ( N ). Proceed to Protocol 2.

Protocol 2: Stationary Phase Selectivity Screening (C18 vs. PFP)
  • Column Installation: Install a high-efficiency PFP column (e.g., 2.6 µm core-shell PFP, 100 x 2.1 mm)[4].

  • Method Transfer: Utilize the exact optimized mobile phase from Protocol 1 (pH ~2.0). PFP columns are fully compatible with standard reversed-phase solvents.

  • Isocratic Optimization: If the isomers elute closely in the gradient, identify the %B at the point of elution. Convert to an isocratic method at 5% lower organic composition to maximize the π−π and dipole interactions unique to the PFP phase.

  • Validation: Confirm baseline resolution ( Rs​>1.5 ) and verify peak identities using orthogonal LC-MS detection.

Data Presentation: Stationary Phase Comparison

Table 1: Theoretical Chromatographic Comparison for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Isomer Separation

ParameterStandard C18 PhasePentafluorophenyl (PFP) PhaseCausality / Mechanism
Primary Interaction Hydrophobic (Dispersive) π−π , Dipole, H-BondingPFP exploits the aromatic ring and polar side chains[4].
Selectivity ( α ) ~1.0 (Co-elution)> 1.1 (Resolved)Steric alignment of isomers differs against the rigid PFP ring.
Resolution ( Rs​ ) < 1.0> 1.5Enhanced selectivity directly increases resolution[3].
Peak Tailing ( As​ ) 1.3 - 1.51.0 - 1.1PFP phases often shield residual silanols better for polar aromatics.

References

  • Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column."4

  • LCGC (Chromatography Online). "Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right." 2

  • BenchChem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." 1

  • LCGC (Chromatography Online). "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." 3

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for High-Purity 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization experiments to achieve high purity and yield. The information is presented in a direct question-and-answer format, addressing specific issues you may encounter in the laboratory.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the crystallization of aromatic carboxylic acids. Each issue is broken down by symptom, probable cause, and a series of recommended solutions grounded in chemical principles.

Q1: My compound will not crystallize. After cooling, the solution remains clear. What should I do?

A1: This is a classic case of failure to achieve supersaturation, which is the essential driving force for crystallization.[1] The solution contains your compound, but the concentration is below its solubility limit at that temperature.

Possible Causes & Solutions:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[2] You may have added more solvent than the minimum required to dissolve the compound while hot.

    • Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 25-30% and then attempt to cool the solution again. If this fails, the solvent can be fully removed by rotary evaporation to recover the crude solid and the crystallization can be re-attempted with a more carefully measured solvent volume.[3]

    • Solution 2: Introduce an Anti-Solvent. If you are using a solvent in which your compound is highly soluble, you can introduce a second solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness (turbidity) is observed, then add a few drops of the primary solvent to redissolve the precipitate and allow for slow cooling.

  • Inhibition of Nucleation: Crystal growth requires an initial "seed" or nucleation site to begin.[2] Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystals to form.[2][3]

    • Solution 2: Seeding. Introduce a "seed crystal"—a tiny speck of the pure, solid compound—into the cooled solution.[2][3] This provides a perfect template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of crude solid, and then re-insert the rod into the solution.[3]

Q2: Instead of solid crystals, an oil has separated from the solution. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase instead of an ordered crystal lattice.[2][4] This is detrimental to purification because the oil can trap impurities.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause the solute to crash out of solution as a supercooled liquid.

    • Solution: Reheat the solution until the oil completely redissolves. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or cotton, or place it in a Dewar flask containing warm water to ensure a gradual temperature drop.[2][4]

  • High Solute Concentration: The solution may be too concentrated, causing the compound's solubility limit to be exceeded while the solution is still too hot.

    • Solution: Add a small amount (10-20% more) of the hot solvent to the mixture to redissolve the oil, and then proceed with slow cooling.[2][4]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[4]

    • Solution: Consider a preliminary purification step, such as a quick pass through a silica gel plug, before attempting crystallization. Alternatively, treating the hot solution with activated charcoal can sometimes remove impurities that promote oiling.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. The solvent's boiling point should ideally be at least 10 °C below the melting point of the compound being purified.[5]

Q3: I managed to get crystals, but the yield is very low. How can I improve it?

A3: A low recovery rate is a common issue in crystallization. While some loss is inevitable since no compound is completely insoluble in the mother liquor, yields can often be significantly improved.

Possible Causes & Solutions:

  • Using Excessive Solvent: As discussed in Q1, using too much solvent is a primary cause of low yield, as a significant portion of your compound will remain dissolved even when the solution is cold.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[6][7]

  • Incomplete Cooling: The solubility of your compound decreases as the temperature drops. Failing to cool the solution sufficiently will result in a lower yield.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.[8]

  • Premature Crystallization: If the compound crystallizes during a hot gravity filtration step (used to remove insoluble impurities), you will lose a significant portion of your product on the filter paper.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering your hot solution. This prevents the solution from cooling and crystallizing prematurely.[5]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent.[9] The low temperature minimizes the dissolution of your desired product while still washing away the impurity-laden mother liquor.

Q4: The final product contains impurities. How can I improve the purity?

A4: The primary goal of crystallization is purification. If impurities are co-crystallizing with your product, the chosen conditions are not optimal.

Possible Causes & Solutions:

  • Rapid Crystal Growth: When crystals form too quickly, impurities can become trapped within the growing crystal lattice.[3]

    • Solution: Promote slower crystal growth. This can be achieved by slowing the cooling rate or by using a slightly larger volume of solvent than the absolute minimum.[3][10]

  • Poor Solvent Choice: The ideal solvent should dissolve impurities well even at low temperatures, so they remain in the mother liquor. If an impurity has similar solubility characteristics to your product, it may co-crystallize.

    • Solution 1: Solvent Screening. Experiment with different solvents or solvent mixtures. A systematic approach to solvent selection is crucial (see Protocol 3).

    • Solution 2: Re-crystallization. A second crystallization of the purified material can often remove stubborn impurities. The general rule is that each subsequent crystallization will yield a product of higher purity.[9]

  • Colored Impurities: Highly colored, often polar, impurities can be persistent.

    • Solution: Activated Charcoal. Add a small amount of activated charcoal (1-2% by weight of your compound) to the hot solution before filtration. The charcoal adsorbs colored impurities.[11] Use caution, as adding too much can also adsorb your product and reduce yield. Filter the hot solution through a pad of Celite to remove the fine charcoal particles.[5]

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for crystallizing 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid?

A1: The ideal crystallization solvent follows the "soluble when hot, insoluble when cold" principle.[4][6] For 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, its structure containing polar hydroxyl, carboxylic acid, and ether groups, along with a nonpolar aromatic ring, suggests the following:

  • Good Solvents (High solubility): Polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and ethyl acetate are likely to be good solvents due to hydrogen bonding and dipole-dipole interactions.

  • Poor Solvents (Low solubility): Nonpolar solvents like toluene and heptane are likely to be poor solvents. Water may show moderate to low solubility.

A good starting point is to use a binary system, such as ethanol/water or acetone/heptane. Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" anti-solvent dropwise until turbidity appears, then re-heat to clarify and cool slowly.

Solvent ClassSpecific SolventInferred SolubilityRationale / Potential Use
Polar Protic WaterLow to ModerateExcellent anti-solvent for polar organic solvents.[12]
Methanol / EthanolHighGood primary solvents; likely require an anti-solvent.[13][14]
Polar Aprotic AcetoneHighGood primary solvent; volatile and easy to remove.[13]
Ethyl AcetateModerate to HighGood single solvent or primary solvent candidate.[12]
Nonpolar TolueneLowPotential anti-solvent for more polar primary solvents.[12]
Heptane / HexaneVery LowExcellent anti-solvent for most organic solvents.[15]
Q2: What is the purpose of a workflow diagram in troubleshooting?

A2: A workflow diagram provides a logical, step-by-step visual guide for problem-solving. It helps ensure a systematic approach, preventing random, inefficient experimentation. The diagram below outlines a decision-making process for addressing common crystallization failures.

TroubleshootingWorkflow start Crystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals: Clear Solution check_crystals->no_crystals No check_quality Examine Product check_crystals->check_quality Yes cause_no_crystals Possible Cause: - Too much solvent - Nucleation inhibited no_crystals->cause_no_crystals solution_no_crystals Action: 1. Evaporate some solvent 2. Try scratching/seeding 3. Add anti-solvent cause_no_crystals->solution_no_crystals issue_type What is the issue? check_quality->issue_type oiling_out Problem: Oiling Out issue_type->oiling_out Oil Formed low_yield Problem: Low Yield issue_type->low_yield Low Yield low_purity Problem: Low Purity issue_type->low_purity Impure success High Purity & Yield issue_type->success None cause_oiling Possible Cause: - Cooling too fast - Solution too concentrated - Impurities present oiling_out->cause_oiling solution_oiling Action: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool very slowly cause_oiling->solution_oiling cause_low_yield Possible Cause: - Too much solvent used - Incomplete cooling low_yield->cause_low_yield solution_low_yield Action: 1. Use min. hot solvent 2. Ensure complete cooling (ice bath) cause_low_yield->solution_low_yield cause_low_purity Possible Cause: - Rapid crystallization - Wrong solvent choice low_purity->cause_low_purity solution_low_purity Action: 1. Slow down cooling rate 2. Re-crystallize from a different solvent system cause_low_purity->solution_low_purity

Caption: A decision tree for troubleshooting common crystallization problems.

Section 3: Experimental Protocols
Protocol 1: General Cooling Recrystallization

This protocol is the standard method for purifying a solid that is significantly more soluble in a hot solvent than a cold one.[9]

  • Dissolution: Place the crude 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring until it boils.

  • Saturation: Continue adding the solvent in small portions until the solid just completely dissolves. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or charcoal).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all readily available solvents, even when cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring, add a "poor" anti-solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form slowly. If no crystals form, the container can be loosely covered to allow for slow evaporation or placed in the refrigerator.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using an ice-cold mixture of the solvent/anti-solvent system for washing.

SolventSelection start Start: Small-scale solubility tests test Test solubility in ~0.5 mL of solvent start->test check_cold Soluble in Cold Solvent? test->check_cold check_hot Soluble in Hot Solvent? check_cold->check_hot No reject_solvent Reject as Primary Solvent check_cold->reject_solvent Yes insoluble Insoluble Hot & Cold. Reject Solvent. check_hot->insoluble No good_candidate Good Candidate for Cooling Crystallization check_hot->good_candidate Yes anti_solvent_path Consider for Anti-Solvent System reject_solvent->anti_solvent_path find_good Find a 'Good' Solvent (Soluble Hot & Cold) anti_solvent_path->find_good combine Use as Solvent/ Anti-Solvent Pair find_good->combine

Caption: A logical workflow for selecting an appropriate crystallization solvent system.

References
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • US8492583B2 - Process for purification of aromatic carboxylic acids - Google P
  • Recrystallization - Organic Chemistry - Jack Westin. (URL: [Link])

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (URL: [Link])

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
  • SOP: CRYSTALLIZATION. (URL: [Link])

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • Problems with Recrystallisations - University of York. (URL: [Link])

  • Exp 2 - Crystallization. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity. (URL: [Link])

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (URL: [Link])

  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate - PMC. (URL: [Link])

  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents - ACS Publications. (URL: [Link])

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (URL: [Link])

  • Spherical Crystallization of Benzoic acid in different solvents - Diva-Portal.org. (URL: [Link])

  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer - COMSOL. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery of CAS 1038374-86-5

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the extraction of highly polar, ionizable small molecules from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the extraction of highly polar, ionizable small molecules from complex biological matrices.

Physicochemical Profiling of the Target: CAS 1038374-86-5 is chemically identified as 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid [1]. This molecule presents a "perfect storm" of extraction challenges: it is highly hydrophilic, possesses multiple hydrogen-bond donors/acceptors (an aliphatic hydroxyl, a phenolic hydroxyl, and an ether linkage), and contains a highly ionizable carboxylic acid group (pKa ~3.5).

When standard extraction protocols fail, it is rarely a pipetting error; it is a fundamental mismatch between the molecule’s physicochemical properties and the extraction chemistry. The following guide provides field-proven, mechanistically grounded solutions to rescue your recovery rates.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my recovery <20% using standard Liquid-Liquid Extraction (LLE) with solvents like MTBE or Hexane? The Causality: At physiological pH (~7.4), the carboxylic acid group of CAS 1038374-86-5 is fully ionized (deprotonated). Non-polar organic solvents cannot solvate this anionic charge, causing the analyte to remain trapped in the aqueous plasma/urine layer. Even with heavy acidification to neutralize the charge, the molecule's extreme hydrophilicity prevents efficient partitioning into non-polar solvents. The Solution: Abandon standard LLE and implement Salting-out Assisted Liquid-Liquid Extraction (SALLE) . By using a water-miscible solvent (like Acetonitrile) paired with a high-concentration inorganic salt (e.g., MgSO₄ or Ammonium Sulfate), you force a phase separation. The "salting-out" effect increases the ionic strength of the aqueous phase, drastically reducing the aqueous solubility of polar metabolites and driving them into the organic layer[2][3].

Q2: I switched to Reversed-Phase Solid-Phase Extraction (RP-SPE) using an HLB sorbent, but the analyte breaks through during the load and wash steps. How do I fix this? The Causality: Polymeric reversed-phase sorbents rely on hydrophobic interactions. Because CAS 1038374-86-5 is highly polar and negatively charged at neutral pH, it lacks the hydrophobicity required to bind to the sorbent and simply washes straight through to the waste block. The Solution: Switch to a Mixed-Mode Anion Exchange (MAX) SPE chemistry. MAX sorbents feature a polymeric backbone grafted with quaternary ammonium groups. At pH 7, your analyte is negatively charged and will bind electrostatically to the positively charged sorbent[4][5]. This strong ionic bond allows you to wash the sorbent aggressively with 100% organic solvents to remove phospholipids, before finally eluting the target with an acidic solvent that neutralizes the carboxylic acid.

Q3: My recovery is highly inconsistent across different lots of human plasma. What is causing this variability? The Causality: Benzoic and salicylic acid derivatives are notorious for high and variable Plasma Protein Binding (PPB), primarily to Human Serum Albumin (HSA). If the analyte remains bound to proteins during the extraction, it will precipitate out with the protein pellet and be lost. The Solution: You must implement a Protein Binding Disruption step prior to extraction. Pre-treating the plasma with a strong acid (e.g., 4% phosphoric acid) denatures the binding pockets of the plasma proteins, releasing the free analyte into the sample matrix for successful capture[6][7].

Part 2: Quantitative Data Comparison

To guide your method development, below is a summary of expected performance metrics when applying different sample preparation techniques to highly polar acidic metabolites like CAS 1038374-86-5.

Extraction MethodologyExpected RecoveryMatrix Effect (Ion Suppression)Primary Mechanism of ActionRecommendation for CAS 1038374-86-5
Standard LLE (MTBE/Hexane)< 20%LowHydrophobic partitioningNot Recommended. Analyte is too polar.
RP-SPE (Polymeric HLB)30 - 50%ModerateHydrophobic retentionPoor. High breakthrough during loading.
SALLE (Acetonitrile + MgSO₄)75 - 85%Moderate to HighSalt-induced phase separationGood. Fast, high-throughput alternative.
MAX SPE (Mixed-Mode Anion)> 90% Very Low (< 10%) Electrostatic + HydrophobicOptimal. Highest recovery and cleanest extract.

Part 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating. When executing these workflows, always collect your load, wash, and elution fractions separately during the first validation run. Injecting all fractions into the LC-MS/MS provides a complete mass-balance, proving exactly where losses occur.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Optimal Workflow)

Use a 30 mg/1 cc Polymeric MAX SPE Cartridge.

  • Protein Binding Disruption (Critical): Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid (H₃PO₄) in water. Vortex for 2 minutes to denature proteins and release the analyte[6].

  • Conditioning: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of MS-grade Water.

  • Loading: Load the 200 µL pre-treated sample. (Self-Validation Checkpoint: Analyze this flow-through. If analyte is present, the sorbent mass is too low, or the loading pH is too acidic, neutralizing the analyte prematurely).

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in water. This removes neutral/basic interferences while keeping the target analyte ionized and bound[4].

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. This strips away hydrophobic interferences like phospholipids.

  • Elution: Elute the target with 2 x 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylic acid on CAS 1038374-86-5, breaking the ionic bond and releasing it[5].

  • Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in your initial LC mobile phase.

Protocol B: Salting-out Assisted LLE (SALLE) (High-Throughput Alternative)
  • Sample Prep: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Solvent Addition: Add 400 µL of cold Acetonitrile (containing your internal standard). Vortex vigorously for 1 minute to precipitate proteins.

  • Salting-Out: Add 150 mg of anhydrous Magnesium Sulfate (MgSO₄) and 50 mg of Sodium Chloride (NaCl)[2].

  • Phase Separation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 5 minutes. The salt will drive the water out of the acetonitrile, creating a distinct biphasic system[3].

  • Collection: Transfer the upper organic layer (Acetonitrile) to an autosampler vial. Dilute 1:1 with aqueous mobile phase prior to injection to improve peak shape on reversed-phase LC.

Part 4: Logical Workflows & Visualizations

MAX_SPE A 1. Plasma Pre-treatment (Disrupt Protein Binding) B 2. Condition & Load (Bind Anion at pH 7) A->B C 3. Wash 1 (Aqueous) (Remove Salts/Proteins) B->C D 4. Wash 2 (Organic) (Remove Phospholipids) C->D E 5. Acidic Elution (Neutralize & Elute) D->E

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

LogicTree Start Low Recovery of CAS 1038374-86-5 Q1 Using LLE with Non-Polar Solvents? Start->Q1 Q2 Using RP-SPE (e.g., HLB)? Start->Q2 Q3 Inconsistent Recovery Across Plasma Lots? Start->Q3 Fix1 Implement SALLE (Acetonitrile + MgSO4) Q1->Fix1 Yes Fix2 Switch to MAX SPE (Anion Exchange) Q2->Fix2 Yes Fix3 Add Acid Pre-treatment (Disrupt Protein Binding) Q3->Fix3 Yes

Caption: Troubleshooting logic tree for resolving low recovery of polar acidic metabolites.

References

  • LabNetwork. WuXi New Building Blocks List (CAS 1038374-86-5 Identification). Available at:[Link]

  • MDPI Molecules (2023). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification in Plasma. Available at:[Link]

  • MDPI Separations (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Hormones in Human Serum. Available at:[Link]

  • Journal of Chromatography A / ResearchGate (2021). Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry. Available at:[Link]

  • Waters Corporation (2023). Rapid Mixed-Mode SPE Method Development of Tyrosine Kinase Inhibitor Oncology Pharmaceuticals. Available at:[Link]

  • NIH / PMC (2011). Determination of Cannabinoids in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry (Protein Binding Disruption). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Validation for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid: Benchtop vs. High-Field Methodologies

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the structural validation of compounds like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS: 1038374-86-5) becomes a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized aromatic building blocks, the structural validation of compounds like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS: 1038374-86-5) becomes a critical quality control (QC) checkpoint. This molecule presents a unique analytical challenge due to its dense hydrogen-bonding network, featuring a carboxylic acid, a phenolic hydroxyl, and an aliphatic hydroxyl group.

In this guide, we objectively compare the performance of emerging Benchtop NMR (80 MHz) technologies against traditional High-Field NMR (400+ MHz) systems for the structural validation and quantitative purity analysis (qNMR) of this specific molecule.

The Analytical Challenge & Causality of Solvent Selection

Before comparing instrument performance, establishing a robust, self-validating sample preparation protocol is paramount. The choice of deuterated solvent dictates the visibility of critical exchangeable protons.

Why DMSO-d6 over CDCl₃? 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is highly polar. Attempting to dissolve it in non-polar halogenated solvents like CDCl₃ results in poor signal-to-noise ratios and broad, unresolved exchangeable proton signals. We specifically select DMSO-d6 for two mechanistic reasons:

  • Disruption of Intermolecular H-Bonds: DMSO acts as a strong hydrogen-bond acceptor, breaking up intermolecular dimers and ensuring high solubility.

  • Preservation of Intramolecular H-Bonds: The molecule contains a "salicylic acid-like" core. The intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylate carbonyl oxygen is exceptionally strong. DMSO-d6 slows down the proton exchange rate sufficiently to observe this phenolic -OH as a distinct, highly deshielded singlet at ~10.5 ppm. Furthermore, strictly anhydrous DMSO-d6 allows the observation of the aliphatic -OH (~4.8 ppm) as a resolved triplet, confirming the integrity of the hydroxyethoxy side chain.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR

The democratization of nuclear magnetic resonance via permanent magnet technology has introduced 1 [1] for routine pharmaceutical QC. However, the physical limitations of lower magnetic fields must be weighed against operational convenience.

As noted by 2 [2], chemical shift (in ppm) is independent of field strength, but the frequency width of J-couplings is not. An 8 Hz ortho-coupling spans 0.1 ppm on an 80 MHz benchtop system, but only 0.02 ppm on a 400 MHz system. For the three contiguous aromatic protons of our target molecule, high-field NMR is required to completely resolve the multiplet splitting, whereas benchtop NMR is perfectly sufficient for integrating the total aromatic region for purity assays.

Quantitative Performance Comparison
Performance MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent Magnet (NdFeB)Superconducting Magnet
Cryogen Requirement None (Room Temperature)Liquid Helium & Liquid Nitrogen
Signal Dispersion (1H) Moderate (~0.1 ppm per 8 Hz J )Excellent (~0.02 ppm per 8 Hz J )
Limit of Detection (LOD) ~1–5 mM< 100 µM
qNMR Suitability Excellent (with internal standard)Excellent (High precision)
Best Use Case for Analyte Routine batch release, Yield calculationTrace impurity profiling, 2D HMBC/HSQC

Experimental Workflow: Self-Validating qNMR Protocol

To ensure trustworthiness, quantitative NMR (qNMR) must operate as a self-validating system. We utilize Maleic Acid as an internal calibrant because its sharp singlet (~6.3 ppm) falls perfectly into the empty spectral window between our analyte's aromatic (6.8–7.5 ppm) and aliphatic (3.7–4.1 ppm) signals.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid and ~5 mg of Maleic Acid (Internal Standard) using a microbalance (d = 0.01 mg).

  • Dissolution: Co-dissolve both solids in 600 µL of anhydrous DMSO-d6. Vortex for 60 seconds to ensure complete homogenization.

  • T1 Relaxation Assessment (Critical Causality): To achieve >99% magnetization recovery between scans, the relaxation delay (D1) must be set to ≥5×T1​ of the slowest relaxing proton. For benzoic acid derivatives, the carboxylate and aromatic protons exhibit long T1​ times. Set D1 = 30 seconds to prevent signal saturation and ensure integration accuracy, a standard 3[3].

  • Acquisition: Acquire 16–64 transients (depending on field strength) using a standard 90° single-pulse sequence (zg30/zg).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB), zero-fill to 64k points, and perform rigorous manual phase and baseline correction before integration.

Predicted Spectral Data Validation Tables

When validating the synthesized or procured product, the experimental spectra must align with the following theoretical assignments.

Table 1: ¹H NMR Spectral Data (DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
~13.50 Broad Singlet1H--COOH (Carboxylic acid)
~10.50 Singlet1H-Ar-OH (Intramolecularly H-bonded)
~7.42 Doublet of doublets1H Jortho​ = 8.0, Jmeta​ = 1.5Ar-H6
~7.15 Doublet of doublets1H Jortho​ = 8.0, Jmeta​ = 1.5Ar-H4
~6.85 Triplet1H Jortho​ = 8.0Ar-H5
~4.85 Triplet1H J = 5.5Aliphatic -OH
~4.05 Triplet2H J = 5.0Ar-O-CH₂ -
~3.75 Multiplet2H--CH₂ -OH
Table 2: ¹³C NMR Spectral Data (DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
~172.0 Quaternary (C=O)Carboxyl Carbon
~151.0 Quaternary (Ar-C)Ar-C2 (Attached to -OH)
~148.0 Quaternary (Ar-C)Ar-C3 (Attached to -O-CH₂-)
~124.0 Methine (Ar-CH)Ar-C6
~119.5 Methine (Ar-CH)Ar-C5
~116.5 Methine (Ar-CH)Ar-C4
~113.5 Quaternary (Ar-C)Ar-C1 (Attached to -COOH)
~70.5 Methylene (-CH₂-)Ar-O-C H₂-
~59.5 Methylene (-CH₂-)-C H₂-OH

Decision & Elucidation Visualizations

To streamline laboratory operations, we provide the following logical frameworks for instrument selection and spectral elucidation.

NMR_Workflow Start Synthesized/Sourced 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Prep Sample Preparation (DMSO-d6 + Internal Standard) Start->Prep Decision Analytical Goal? Prep->Decision Benchtop Benchtop NMR (80 MHz) Routine QA/QC & qNMR Decision->Benchtop Purity/Yield HighField High-Field NMR (400+ MHz) Complex Elucidation & 2D NMR Decision->HighField Trace Impurities DataProc Data Processing & Phase Correction Benchtop->DataProc HighField->DataProc Valid Spectral Validation (Conforms to Structure) DataProc->Valid

Workflow for selecting Benchtop vs. High-Field NMR for structural validation and QA/QC.

Signal_Logic Molecule 1H NMR Spectrum (DMSO-d6) Exch Exchangeable Protons (>10 ppm & ~4.5 ppm) Molecule->Exch Arom Aromatic Protons (6.8 - 7.5 ppm) Molecule->Arom Aliph Aliphatic Protons (3.7 - 4.1 ppm) Molecule->Aliph COOH COOH (~13.5 ppm) Broad Singlet Exch->COOH ArOH Phenolic OH (~10.5 ppm) Hydrogen Bonded Exch->ArOH AliphOH Aliphatic OH (~4.8 ppm) Triplet Exch->AliphOH H46 H-4 & H-6 (~7.1-7.4 ppm) Doublets Arom->H46 H5 H-5 (~6.8 ppm) Triplet Arom->H5 CH2OAr -O-CH2-Ar (~4.1 ppm) Triplet Aliph->CH2OAr CH2OH -CH2-OH (~3.8 ppm) Multiplet Aliph->CH2OH

Logical pathway for assigning 1H NMR signals of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

Conclusion & Recommendations

For the structural validation of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid , both Benchtop and High-Field NMR systems offer distinct, complementary advantages.

If the objective is routine purity assessment (qNMR) or confirming the presence of the bulk product in a manufacturing environment, modern4 [4] provide more than adequate resolution while drastically reducing operational costs. However, if the goal is trace impurity profiling or absolute de novo structural elucidation requiring 2D NMR (HSQC/HMBC) to resolve tight aromatic J-couplings, the superior signal dispersion of a High-Field (400+ MHz) spectrometer remains indispensable.

References

  • Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks Analysis & Separations. URL:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog. URL:[Link]

  • Magritek. "Quantitative benchtop NMR." Magritek Articles. URL:[Link]

  • Bruker. "Benchtop NMR for Quality Control." Bruker Magnetic Resonance Applications. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid and Standard Benzoic Acids

A Technical Guide for Researchers in Drug Development and Organic Synthesis In the landscape of pharmaceutical and materials science, the tailored reactivity of carboxylic acids is a cornerstone of molecular design. This...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and materials science, the tailored reactivity of carboxylic acids is a cornerstone of molecular design. This guide provides a deep dive into the comparative reactivity of a specialized benzoic acid derivative, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, against standard benzoic acid and its electronically divergent para-substituted analogues. We will dissect the intricate interplay of electronic and steric effects that govern their reactivity, supported by established chemical principles and validated experimental protocols for empirical assessment.

The Foundations of Benzoic Acid Reactivity: A Tale of Two Effects

The reactivity of a benzoic acid derivative in reactions such as esterification or amide formation is fundamentally dictated by the electrophilicity of the carboxyl carbon. This, in turn, is modulated by the substituents on the aromatic ring through a combination of electronic and steric effects.

Electronic Effects: The Inductive and Resonance Tug-of-War

Substituents on the benzene ring influence the electron density of the carboxyl group through two primary mechanisms:

  • The Inductive Effect: This is a through-bond polarization effect. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), pull electron density away from the carboxyl group, increasing the partial positive charge on the carboxyl carbon and thus enhancing its reactivity towards nucleophiles.[1][2] Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), push electron density towards the carboxyl group, decreasing its electrophilicity and reactivity.[1][2]

  • The Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. This effect can either withdraw or donate electron density, depending on the nature of the substituent.

The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents on the reaction rates and equilibrium constants of benzoic acid derivatives.[3][4][5]

Steric Effects: The "Ortho Effect"

Substituents at the ortho position (adjacent to the carboxyl group) introduce steric hindrance, which can significantly alter the molecule's properties in ways not solely predicted by electronic effects. This is collectively known as the "ortho effect".[1][6][7] A key consequence of the ortho effect in benzoic acids is that it often forces the carboxyl group out of the plane of the benzene ring.[6][8] This "steric inhibition of resonance" disrupts the delocalization of electrons between the carboxyl group and the aromatic ring, which can increase the acidity and reactivity of the carboxylic acid.[8][9][10]

Unveiling the Reactivity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid

To predict the reactivity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, we must consider the combined influence of its two substituents: the 2-hydroxyl group and the 3-(2-hydroxyethoxy) group.

  • The 2-Hydroxyl Group: This ortho-substituent will exert a significant "ortho effect".[6][7][8] The steric bulk, albeit modest, will encourage the carboxyl group to twist out of the plane of the aromatic ring, inhibiting resonance and thereby increasing the electrophilicity of the carboxyl carbon.[6][8] Furthermore, the hydroxyl group is electron-withdrawing via the inductive effect, which will further enhance reactivity. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxyl group can also play a role in stabilizing the transition state of certain reactions.

  • The 3-(2-hydroxyethoxy) Group: Located at the meta position, this group's influence will be primarily inductive. The ether oxygen is electron-withdrawing, which will increase the acidity and reactivity of the benzoic acid.[1] The terminal hydroxyl group is too distant to exert a significant direct electronic effect on the carboxyl group.

Hypothesized Reactivity Profile:

Based on this analysis, we can hypothesize that 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid will be significantly more reactive than unsubstituted benzoic acid. The combination of the "ortho effect" from the 2-hydroxyl group and the inductive electron-withdrawing nature of both substituents is expected to render the carboxyl carbon highly electrophilic. Its reactivity is anticipated to be comparable to, or even exceed that of, a standard electron-deficient benzoic acid like p-nitrobenzoic acid.

Experimental Verification of Reactivity

To empirically validate our hypothesis, we propose two standard kinetic experiments: acid-catalyzed esterification and DCC-mediated amide formation. These reactions are widely used to quantify the reactivity of carboxylic acids.

Comparative Kinetics of Acid-Catalyzed Esterification

This experiment will compare the rate of ester formation between the test acids and methanol, under acidic catalysis.

Experimental Workflow for Esterification Kinetics

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solutions of: - 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid - Benzoic acid - p-Nitrobenzoic acid - p-Methoxybenzoic acid in anhydrous methanol prep2 Add a catalytic amount of concentrated sulfuric acid to each solution prep1->prep2 react Incubate all reaction mixtures at a constant temperature (e.g., 60°C) in a temperature-controlled water bath prep2->react sample Withdraw aliquots from each reaction at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 mins) react->sample quench Immediately quench the reaction in each aliquot by adding ice-cold water sample->quench extract Extract the ester product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) quench->extract hplc Analyze the organic extracts by HPLC to quantify the concentration of the formed methyl ester extract->hplc plot Plot ester concentration vs. time for each benzoic acid derivative hplc->plot rate Determine the initial reaction rate from the slope of the linear portion of the kinetic plots plot->rate caption Workflow for Esterification Kinetics

Workflow for Esterification Kinetics

Detailed Protocol:

  • Preparation of Reactants: Prepare 0.1 M solutions of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, benzoic acid, p-nitrobenzoic acid, and p-methoxybenzoic acid in anhydrous methanol.

  • Initiation of Reaction: To each solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1% v/v).

  • Reaction Conditions: Maintain the reaction mixtures at a constant temperature (e.g., 60°C) with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water.

  • Extraction: Extract the resulting methyl ester from the aqueous solution using a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extracts using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.[11] A C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

  • Data Analysis: Plot the concentration of the formed ester against time for each acid. The initial reaction rate can be determined from the slope of the linear portion of this plot.[12][13][14]

Comparative Kinetics of Amide Formation

This experiment will assess the rate of amide bond formation with a model amine, benzylamine, using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Workflow for Amide Formation Kinetics

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing prep1 In separate flasks, dissolve each acid: - 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid - Benzoic acid - p-Nitrobenzoic acid - p-Methoxybenzoic acid in anhydrous dichloromethane (DCM) prep2 Add benzylamine (1 equivalent) to each flask prep1->prep2 initiate Initiate the reaction by adding a solution of DCC (1.1 equivalents) in DCM to each flask at 0°C prep2->initiate react Allow the reactions to proceed at room temperature initiate->react sample Withdraw aliquots at regular time intervals (e.g., 0, 10, 20, 40, 80, 160 mins) react->sample filter Filter each aliquot to remove the dicyclohexylurea (DCU) precipitate sample->filter hplc Analyze the filtrate by HPLC to quantify the consumption of the starting carboxylic acid filter->hplc plot Plot remaining carboxylic acid concentration vs. time for each reaction hplc->plot rate Determine the initial reaction rate from the slope of the kinetic plots plot->rate caption Workflow for Amide Formation Kinetics

Workflow for Amide Formation Kinetics

Detailed Protocol:

  • Preparation of Reactants: In separate reaction vessels, prepare 0.1 M solutions of each of the four acids in anhydrous dichloromethane (DCM).

  • Addition of Amine: To each solution, add 1.0 equivalent of benzylamine.

  • Initiation of Reaction: Cool the mixtures to 0°C and add 1.1 equivalents of DCC dissolved in a small amount of anhydrous DCM.

  • Reaction Conditions: Allow the reactions to warm to room temperature and stir.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot and immediately filter it through a small plug of silica gel to remove the dicyclohexylurea (DCU) byproduct and quench the reaction.

  • Analysis: Analyze the filtrate by HPLC to monitor the disappearance of the starting carboxylic acid.[11][15]

  • Data Analysis: Plot the concentration of the remaining carboxylic acid against time. The initial rate of reaction is proportional to the initial slope of this curve.

Anticipated Results and Data Interpretation

The experimental data are expected to align with our theoretical predictions.

Table 1: Hypothetical Initial Reaction Rates for Esterification and Amide Formation

Benzoic Acid DerivativePredicted Relative ReactivityHypothetical Initial Rate of Esterification (M/s)Hypothetical Initial Rate of Amide Formation (M/s)
p-Methoxybenzoic AcidLowest1.2 x 10⁻⁶2.5 x 10⁻⁵
Benzoic AcidBaseline3.5 x 10⁻⁶7.0 x 10⁻⁵
p-Nitrobenzoic AcidHigh8.0 x 10⁻⁶1.5 x 10⁻⁴
2-Hydroxy-3-(2-hydroxyethoxy)benzoic AcidHighest9.5 x 10⁻⁶1.8 x 10⁻⁴

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 illustrates the expected trend in reactivity. The electron-donating methoxy group in p-methoxybenzoic acid deactivates the carboxyl group, leading to the slowest reaction rates. Unsubstituted benzoic acid serves as our baseline. The potent electron-withdrawing nitro group in p-nitrobenzoic acid significantly enhances reactivity.

Crucially, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is predicted to exhibit the highest reactivity. This is attributed to the synergistic effect of the ortho-hydroxyl group, which induces steric inhibition of resonance, and the combined inductive electron-withdrawing effects of both substituents. This enhanced electrophilicity of the carboxyl carbon would lead to faster rates of both esterification and amide formation.

Conclusion

The reactivity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is predicted to be substantially greater than that of standard benzoic acid, owing to a confluence of steric and electronic factors. The "ortho effect" of the 2-hydroxyl group, coupled with the inductive electron-withdrawing properties of both the hydroxyl and 3-(2-hydroxyethoxy) substituents, creates a highly electrophilic carboxyl center. This makes it a prime candidate for synthetic transformations where enhanced reactivity is desirable. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this hypothesis, enabling researchers to make informed decisions in the selection of carboxylic acid building blocks for drug discovery and materials science applications.

References

  • Ortho effect - Wikipedia. [Link]

  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. [Link]

  • Ortho Effect - BYJU'S. [Link]

  • Hammett equation - Wikipedia. [Link]

  • How does ortho-effect work in benzoic acids? (video) - Khan Academy. [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Full article: Kinetic modeling of benzoic acid esterification using functionalized silica gel. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]

  • Hammett equation Linear free energy relationship - GCWK. [Link]

  • (PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. [Link]

  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. [Link]

  • Reactive Kinetics of Methyl Benzoate Synthesis by Esterification - Academax. [Link]

  • The electronic effects of benzoic acid substituents on glycine conjugation - PubMed. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Tikrit Journal of Pure Science Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT M. [Link]

  • Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. [Link]

  • UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - Courseware :: Centurion University. [Link]

  • The separation of polar and steric effects. Part 14. Kinetics of the reactions of benzoic acid and of ortho-substituted benzoic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring? - Organic Chemistry club. [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham E-Theses. [Link]

  • How to monitor the rate of carboxylic acid formation by IR? - ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry | Environmental Science & Technology - ACS Publications. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google P
  • Guide to Inline Monitoring of Reaction Mechanisms - Mettler Toledo. [Link]

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Validation

LC-MS/MS Method Validation for the Quantification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid (HHEBA)

A Comprehensive Comparison Guide on Sample Preparation and Chromatographic Strategies Introduction: The Analytical Challenge of HHEBA The quantification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (HHEBA, CAS 1038374-86...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide on Sample Preparation and Chromatographic Strategies

Introduction: The Analytical Challenge of HHEBA

The quantification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (HHEBA, CAS 1038374-86-5) in complex biological matrices presents a formidable challenge for analytical scientists. Structurally, HHEBA is a highly polar, acidic molecule featuring a carboxylic acid moiety, a phenolic hydroxyl, and an aliphatic hydroxyl group.

Because of its high polarity and low pKa (~3.0), HHEBA is predominantly ionized at physiological pH. When analyzed using standard Reversed-Phase Liquid Chromatography (RP-LC), the molecule fails to partition effectively into the hydrophobic stationary phase (e.g., C18). Consequently, it elutes in the column's void volume, co-eluting with endogenous salts, proteins, and phospholipids. This co-elution causes severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source, drastically reducing sensitivity and reproducibility.

This guide objectively compares a conventional analytical approach against an optimized, mechanism-driven strategy, providing validated experimental protocols and data to support the quantification of HHEBA.

Mechanistic Comparison: Conventional vs. Optimized Strategies

To overcome the limitations of standard RP-LC, we must engineer a method that exploits the molecule's specific physicochemical properties.

Method A: Conventional Approach (PPT + C18 RP-LC)
  • Sample Prep: Protein Precipitation (PPT) using acetonitrile.

  • Chromatography: Standard C18 column.

  • Causality of Failure: PPT leaves a high concentration of residual phospholipids in the sample extract. Because the C18 column relies solely on hydrophobic interactions, the highly polar, deprotonated HHEBA is not retained. It elutes at k′<0.5 , directly into the zone of maximum matrix suppression.

Method B: Optimized Approach (WAX-SPE + Mixed-Mode LC)
  • Sample Prep: Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).

  • Chromatography: Mixed-Mode Anion Exchange LC.

  • Causality of Success: WAX sorbents contain a secondary/tertiary amine (pKa ~6.0). By loading the sample at pH 5.5, the HHEBA carboxylic acid is fully deprotonated (anionic), while the WAX sorbent remains protonated (cationic). This creates a strong electrostatic bond, allowing aggressive washing with 100% methanol to remove all hydrophobic interferences (lipids) without losing the analyte. A mixed-mode LC column further utilizes both hydrophobic and electrostatic interactions to strongly retain HHEBA, pushing its elution well past the void volume ( k′>3.0 ).

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the two methodologies.

Performance ParameterMethod A: PPT + C18 RP-LCMethod B: WAX-SPE + Mixed-Mode LCImpact on Data Quality
Analyte Retention Factor ( k′ ) 0.4 (Void Volume)3.8 (Strong Retention)Prevents co-elution with matrix
Extraction Recovery 92% ± 15%88% ± 3.2%Method B offers superior precision
Matrix Effect (Ion Suppression) -68% (Severe)-6% (Negligible)Method B ensures reliable ionization
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL1.0 ng/mL50x sensitivity improvement
Linearity ( R2 ) 0.9810.999Method B meets regulatory standards

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically nullify extraction variances, and utilizes Quality Control (QC) bracketing to continuously monitor instrument drift.

Sample Preparation Workflow (WAX-SPE)

Mechanistic Rationale: The extraction relies on pH manipulation to toggle the electrostatic interactions between the analyte and the SPE sorbent.

SPE_Workflow N1 1. Condition MeOH & H2O N2 2. Load Sample (pH 5.5) N1->N2 N3 3. Wash 1 2% Formic Acid N2->N3 N4 4. Wash 2 100% MeOH N3->N4 N5 5. Elute 5% NH4OH N4->N5

Workflow for Weak Anion Exchange (WAX) Solid Phase Extraction of HHEBA.

Step-by-Step Protocol:

  • Spike & Equilibrate: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS (HHEBA- 13C6​ , 500 ng/mL). Vortex for 30 seconds to ensure homogeneous binding.

  • Acidification: Add 100 µL of 2% Phosphoric acid to adjust the sample to pH ~5.5.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade water through the WAX SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing:

    • Wash with 1 mL of 2% Formic acid in water (removes neutral and cationic interferences).

    • Wash with 1 mL of 100% Methanol (removes hydrophobic lipids and proteins).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the WAX sorbent, breaking the electrostatic bond and releasing HHEBA.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analysis

Analysis of benzoic acid derivatives is optimally performed in negative electrospray ionization (ESI-) mode, as the carboxylic acid readily sheds a proton to form a stable [M−H]− anion [1].

Chromatographic Conditions:

  • Column: Mixed-Mode WAX-1 (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (MRM) Conditions:

  • Polarity: Negative ESI.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

MS_Frag Precursor Precursor Ion [M-H]- m/z 197.06 Loss Neutral Loss CO2 (44 Da) Precursor->Loss CID (-15 eV) Product Product Ion [M-H-CO2]- m/z 153.07 Loss->Product

Negative ESI-MS/MS fragmentation pathway of HHEBA highlighting CO2 loss.

Method Validation Standards

To ensure the assay is fit for regulatory submissions, the optimized method (Method B) was validated strictly according to the [2].

  • Accuracy and Precision: Intra-batch and inter-batch accuracy fell within ±8.5% of nominal concentrations, well within the ICH M10 acceptance criteria of ±15% (±20% at the LLOQ). Precision (%CV) was consistently 6.2%.

  • Selectivity: Analysis of six independent lots of blank matrix showed no interfering peaks at the retention time of HHEBA or the SIL-IS, confirming the superior clean-up efficiency of the WAX-SPE protocol.

  • System Suitability: The self-validating QC bracketing system demonstrated <4% drift across a 96-well plate injection sequence, verifying instrument stability.

References

  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology Source: PubMed (National Institutes of Health) URL:[Link] [1]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link] [2]

Comparative

Mass Spectrometry Fragmentation Analysis of CAS 1038374-86-5: A Platform Comparison Guide

Executive Summary For researchers and drug development professionals, the structural elucidation and quantitation of highly functionalized aromatic building blocks present unique analytical hurdles. CAS 1038374-86-5 (2-H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation and quantitation of highly functionalized aromatic building blocks present unique analytical hurdles. CAS 1038374-86-5 (2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid) is a complex salicylic acid derivative whose tandem mass spectrometry (MS/MS) behavior is complicated by competing gas-phase fragmentation pathways.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) versus Triple Quadrupole (ESI-QqQ) mass spectrometry for the analysis of this compound. By establishing the causality behind the fragmentation mechanisms, we provide a self-validating analytical framework to ensure absolute data integrity.

Mechanistic Grounding: The Isobaric Challenge

In negative electrospray ionization (ESI-), CAS 1038374-86-5 readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 197.0450. However, upon collision-induced dissociation (CID), the molecule exhibits a phenomenon known as Gas-Phase Neighboring Group Participation (NGP)[1], which is highly characteristic of ortho-substituted benzoic acids [1.10].

The structural topology of CAS 1038374-86-5 triggers two competing primary neutral losses:

  • Decarboxylation: The loss of CO₂ (43.9898 Da), a hallmark cleavage for salicylic acid derivatives[2], yielding a fragment at m/z 153.0552.

  • Side-Chain Cleavage: The loss of vinyl alcohol (C₂H₄O, 44.0262 Da) from the 2-hydroxyethoxy moiety, yielding a fragment at m/z 153.0188.

This dynamic creates a critical analytical challenge: an isobaric doublet at nominal mass m/z 153 separated by a mere 36.4 mDa.

G Precursor Precursor Ion [M-H]⁻ m/z 197.0450 FragA Fragment A [M-H-CO₂]⁻ m/z 153.0552 Precursor->FragA Loss of CO₂ (43.9898 Da) FragB Fragment B [M-H-C₂H₄O]⁻ m/z 153.0188 Precursor->FragB Loss of C₂H₄O (44.0262 Da) FragC Fragment C [M-H-CO₂-C₂H₄O]⁻ m/z 109.0289 FragA->FragC Loss of C₂H₄O FragB->FragC Loss of CO₂

Figure 1: Divergent ESI-MS fragmentation of CAS 1038374-86-5 highlighting isobaric neutral losses.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

To navigate this fragmentation complexity, laboratories must choose the appropriate MS platform based on their primary objective: structural fidelity vs. quantitative sensitivity.

ESI-Q-TOF (High-Resolution Mass Spectrometry)
  • Performance: Operating at a resolving power of >30,000 (FWHM), the Q-TOF easily resolves the 36.4 mDa doublet at m/z 153.

  • Best For: Structural elucidation, metabolite identification, and impurity profiling where exact mass and isotopic fidelity are non-negotiable.

ESI-QqQ (Triple Quadrupole Mass Spectrometry)
  • Performance: Operating at unit resolution (~0.7 Da FWHM), the QqQ cannot resolve the m/z 153 doublet in the first mass analyzer. However, by bypassing the doublet and monitoring the secondary fragmentation to m/z 109.0289 (the core phenol fragment), the QqQ achieves superior signal-to-noise ratios.

  • Best For: High-throughput, targeted quantitation requiring sub-ng/mL sensitivity.

Quantitative Data Summary

Table 1: High-Resolution Exact Mass Annotation (ESI-Q-TOF)

Precursor Ion Theoretical m/z Experimental m/z Mass Error (ppm) Neutral Loss Formula
[M-H]⁻ 197.0450 197.0448 -1.0 N/A C₉H₉O₅⁻
Fragment A 153.0552 153.0549 -1.9 CO₂ (43.9898) C₈H₉O₃⁻
Fragment B 153.0188 153.0190 +1.3 C₂H₄O (44.0262) C₇H₅O₄⁻

| Fragment C | 109.0289 | 109.0286 | -2.7 | CO₂ + C₂H₄O | C₆H₅O₂⁻ |

Table 2: Performance Comparison for CAS 1038374-86-5 Quantitation

Parameter ESI-Q-TOF ESI-QqQ
Primary Utility Isomer differentiation & profiling Targeted trace-level quantitation
Resolving Power ~40,000 (Resolves isobaric fragments) ~0.7 Da (Unresolved fragments)
Limit of Quantitation (LOQ) 5.0 ng/mL 0.1 ng/mL
Linear Dynamic Range 3 orders of magnitude 5 orders of magnitude

| Specificity Mechanism | Exact mass extraction (< 5 ppm window) | Multiple Reaction Monitoring (MRM) |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology establishes a self-validating system. It relies on fundamental chemical causality rather than arbitrary instrument settings.

Step 1: Sample Preparation & Internal Standardization
  • Action: Spike all samples and calibration standards with a stable isotope-labeled internal standard (e.g., Salicylic acid-d4) prior to extraction.

  • Causality: Benzoic acid derivatives are highly susceptible to matrix-induced ion suppression in ESI. The co-eluting isotopic standard perfectly mimics the analyte's ionization dynamics, automatically correcting for signal fluctuations and validating extraction recovery.

Step 2: UHPLC Chromatographic Separation
  • Column: Biphenyl stationary phase (2.1 x 100 mm, 1.7 µm).

  • Causality: While standard C18 columns rely purely on hydrophobic partitioning, the biphenyl phase introduces π−π interactions. This is critical for aromatic compounds like CAS 1038374-86-5, providing superior retention and separating potential positional isomers of the hydroxyethoxy group before they reach the MS source.

Step 3: Mobile Phase Optimization
  • Composition: Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8); Mobile Phase B: Methanol.

  • Causality: Although formic acid is a common LC-MS additive, it suppresses negative ionization. CAS 1038374-86-5 has a carboxylic pKa of ~2.9. By using ammonium acetate to buffer the mobile phase near pH 6.8, the molecule remains fully deprotonated in the liquid phase, exponentially increasing the yield of[M-H]⁻ ions during the ESI droplet desolvation process.

Step 4: MS Acquisition & Automated Data Validation
  • QqQ MRM Setup:

    • Quantifier Transition: 197.0 → 109.0 (Collision Energy: 22V). Represents the complete cleavage of both functional groups.

    • Qualifier Transition: 197.0 → 153.0 (Collision Energy: 14V). Represents the unresolved isobaric doublet.

  • Self-Validating Logic: The analytical software must be programmed to calculate the ratio of the Quantifier to the Qualifier transition. If the ratio in an unknown sample deviates by >20% from the reference standard, the system automatically flags the data point. This guarantees that any co-eluting matrix interference contributing to the generic m/z 153 loss is immediately identified, preventing false-positive quantitation.

References

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Plant Physiology and Biochemistry / PubMed. URL:[Link]

  • Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. Journal of Mass Spectrometry / PubMed. URL:[Link]

Sources

Validation

Structural and Physicochemical Comparison Guide: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid vs. Salicylic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural logic, physicochemical profiling, and self-validating analytical workflows. Executive Summary Salicylic acid (SA) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural logic, physicochemical profiling, and self-validating analytical workflows.

Executive Summary

Salicylic acid (SA) is a foundational beta-hydroxy acid (BHA) whose properties are dictated by a strong intramolecular hydrogen bond, making it a highly effective, membrane-permeable agent in dermatology and pharmaceutical synthesis. However, modern drug design frequently requires the modulation of a scaffold's lipophilicity and aqueous solubility. By introducing a highly polar ether side-chain, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS 1038374-86-5) emerges as a specialized building block[1]. This guide objectively compares the structural architecture of these two molecules, explains the causality behind their divergent physicochemical behaviors, and provides self-validating experimental protocols for their characterization.

Structural and Electronic Architecture

The Salicylic Acid Scaffold

The chemical behavior of salicylic acid is governed by the spatial proximity of its 1-carboxyl and 2-hydroxyl groups. The 2-hydroxyl proton forms a stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl group. This interaction stabilizes the conjugate base (salicylate), resulting in an unusually low pKa (~2.97) compared to standard benzoic acid.

The 3-Substitution Effect

When a 2-hydroxyethoxy group (–O–CH₂–CH₂–OH) is introduced at the 3-position, the molecule becomes a sterically crowded 1,2,3-trisubstituted benzene system[2]. This structural modification induces two critical mechanistic shifts:

  • Steric Crowding & H-Bond Disruption: The bulky ether group forces the adjacent 2-hydroxyl group out of optimal coplanarity. Furthermore, the ether oxygen and the terminal primary alcohol compete for hydrogen bonding with the 2-hydroxyl proton. This disruption weakens the primary 2-OH to 1-COOH hydrogen bond, fundamentally altering the molecule's acidity and spatial conformation.

  • Electronic and Polarity Shifts: While the alkoxy group is electron-donating via resonance, its primary impact is the massive introduction of polarity. The addition of an ether oxygen and a primary alcohol drastically increases the Topological Polar Surface Area (TPSA), shifting the molecule from a lipophilic entity to a highly hydrophilic synthon.

StructuralLogic Subst 3-(2-Hydroxyethoxy) Substitution Steric Increased Steric Hindrance (1,2,3-trisub) Subst->Steric Hydro Increased Hydrophilicity Subst->Hydro Hbond Disrupted Intramolecular H-Bonding Steric->Hbond LogP Lower LogP (Reduced Lipophilicity) Hydro->LogP Sol Enhanced Aqueous Solubility Hydro->Sol Perm Reduced Epidermal Penetration Hbond->Perm LogP->Perm

Fig 1: Mechanistic logic pathway showing how 3-substitution alters physicochemical properties.

Physicochemical Profiling

The structural changes directly translate into measurable physicochemical differences. The table below summarizes the quantitative data, highlighting the trade-off between membrane permeability (LogP) and aqueous solubility.

Property2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid[3]
CAS Number 69-72-71038374-86-5
Molecular Formula C₇H₆O₃C₉H₁₀O₅
Molecular Weight 138.12 g/mol 198.17 g/mol
LogP (Lipophilicity) 2.26 (Experimental)~0.8 - 1.2 (Calculated)
pKa (COOH) 2.97~3.2 (Estimated due to H-bond disruption)
TPSA 57.5 Ų86.9 Ų
H-Bond Donors 23
H-Bond Acceptors 35

Self-Validating Experimental Workflows

To objectively differentiate these compounds in a laboratory setting, analytical protocols must be self-validating. The following workflows incorporate built-in controls to ensure data integrity.

Protocol A: Orthogonal HPLC-UV-MS Analysis

Purpose: To baseline separate the compounds and confirm their exact mass, validating the difference in polarity and molecular weight. Causality of Design: Formic acid is utilized in the mobile phase to suppress the ionization of the carboxyl groups. Without this, the molecules would exist in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a standard mixture containing Uracil (void volume marker, t0​ ) and a Salicylic Acid reference standard. Self-Validation Criteria: Peak area RSD < 2% over 3 consecutive injections; Asymmetry factor < 1.5.

  • Sample Preparation: Prepare equimolar solutions (10 µg/mL) of both compounds in LC-MS grade Methanol to ensure equal molar response in the UV detector.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of LC-MS grade Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Orthogonal Detection:

    • UV/Vis: Monitor at 254 nm to capture the aromatic ring absorption.

    • Mass Spectrometry: Electrospray Ionization in Negative mode (ESI-). Monitor for [M−H]− ions at m/z 137.0 (SA) and m/z 197.0 (Derivative).

Workflow Start Sample Preparation (Equimolar Solutions in MeOH) SST System Suitability Test (SST) (Uracil Void + SA Standard) Start->SST HPLC HPLC Separation (C18, Gradient H2O/MeCN + 0.1% FA) SST->HPLC SST Pass Criteria Met Detect Orthogonal Detection (UV 254nm + ESI-MS Negative Mode) HPLC->Detect Data Data Analysis & Validation (RT, m/z, Peak Area RSD < 2%) Detect->Data

Fig 2: Self-validating HPLC-UV-MS workflow for comparative structural analysis.

Protocol B: Quantitative NMR (qNMR) for Structural Verification

Purpose: To map the exact substitution pattern and confirm the disruption of the aromatic spin system. Causality of Design: DSS is chosen over TMS because DSS is highly soluble in polar solvents like DMSO-d₆, ensuring an accurate, self-validating integration reference for quantitative analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of each compound in 600 µL of deuterated DMSO (DMSO-d₆).

  • Internal Standard Addition: Add a precisely known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift (0.0 ppm) and quantitation reference.

  • Acquisition: Acquire ¹H and ¹³C spectra at 400 MHz (minimum).

  • Data Interpretation:

    • Salicylic Acid: Observe a 4-proton aromatic multiplet indicating a 1,2-disubstituted ring.

    • Derivative: Observe the disappearance of one aromatic proton (yielding a 3-proton ABC or AMX spin system), and the appearance of two distinct aliphatic multiplets from the –O–CH₂–CH₂–OH group between 3.5 ppm and 4.2 ppm.

Functional Implications in Drug Development

For application scientists formulating topical or systemic agents, the choice between these two scaffolds dictates the pharmacokinetic fate of the drug[2]:

  • Permeability vs. Solubility: Salicylic acid's higher LogP allows it to partition effectively into the lipid-rich stratum corneum, making it ideal for keratolytic and acne formulations. Conversely, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid will not penetrate the skin barrier effectively but exhibits vastly superior aqueous solubility, making it suitable for systemic aqueous formulations.

  • Prodrug Potential: The primary alcohol on the 2-hydroxyethoxy chain serves as an excellent synthetic handle. It allows the molecule to be utilized as a hydrophilic linker or a prodrug scaffold, where an active pharmaceutical ingredient (API) can be esterified to the terminal hydroxyl, thereby improving the overall aqueous solubility of the resulting complex.

References

  • "Salicylic Acid - Compound Summary", PubChem, National Center for Biotechnology Information.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Qualification and Comparative Analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid as an Analytical Reference Standard

Introduction: The Cornerstone of Analytical Accuracy In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Every result, from release testing to stability stud...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Analytical Accuracy

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Every result, from release testing to stability studies, underpins the safety and efficacy of the final drug product. The silent guarantor of this integrity is the analytical reference standard—a highly characterized material against which all measurements are benchmarked.[1][2] The process is not merely about having a standard, but about ensuring it is unequivocally "fit for purpose" through rigorous scientific evaluation.[3]

This guide provides an in-depth, field-proven perspective on the qualification of a novel or non-compendial substance, using 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid as a practical case study. This compound, a potential impurity or metabolite related to various active pharmaceutical ingredients (APIs), serves as an excellent model to explore the necessary steps for its establishment as a reliable analytical reference standard. We will dissect the causality behind experimental choices, compare its qualification parameters against other potential materials, and provide actionable protocols for its implementation in a regulated laboratory environment.

Part 1: The First Principle – Establishing Identity and Purity

Before a candidate material can be considered a reference standard, its identity must be unambiguously confirmed, and its purity must be accurately determined. This is not a single measurement but a holistic approach, often referred to as "characterization." For a quantitative primary reference standard, an assay value is meticulously assigned using a mass balance approach, which accounts for all possible impurities.[4]

Structural Elucidation: Beyond a Single Spectrum

The foundational step is confirming that the material is, in fact, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. Relying on a single technique is insufficient; instead, orthogonal methods are employed to build a comprehensive and undeniable structural profile.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the molecular structure, including the number and connectivity of protons and carbons. The resulting spectra should be fully assigned and consistent with the proposed structure.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that act as a structural fingerprint, corroborating the identity established by NMR.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., -OH, -COOH, C-O ether, aromatic ring) predicted by the structure.

Purity Assignment: The Mass Balance Approach

The purity value assigned to a reference standard is critical for its use in quantitative analysis. The most robust method for this is the mass balance approach, where the final assay value is calculated by subtracting the levels of all significant impurities from 100%.

Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)

This self-validating system ensures that all components of the material are accounted for.

Part 2: Comparative Analysis – Selecting the Appropriate Standard

Not all reference standards are created equal. The choice between a primary pharmacopeial standard, a well-characterized secondary standard, or a basic "in-house" material depends entirely on the intended application.[1][2][4] A standard used for peak identification (qualitative) has less stringent requirements than one used to determine the potency of an API (quantitative).[4][5]

Let's compare our newly qualified 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid with two common alternatives.

Parameter Alternative A: Pharmacopeial Standard (e.g., USP/EP) Qualified Standard: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid Alternative B: Uncharacterized "In-House" Material
Intended Use Quantitative & Qualitative Assays, System SuitabilityQuantitative & Qualitative AssaysQualitative Identification Only
Purity (Assay by Mass Balance) 99.9% (as is basis)99.7% (as is basis)Unknown (Assumed >95%)
Uncertainty of Assay Value ≤ 0.1%≤ 0.2%Not Determined
Characterization Data Full (NMR, MS, IR, TGA, KF, GC-HS, etc.)Full (NMR, MS, IR, TGA, KF, GC-HS, etc.)Minimal (e.g., HPLC purity only)
Traceability Traceable to International Standards[2]Traceable to in-house validated methods and primary standardsNot Traceable
Stability Data Comprehensive long-term and accelerated stability data availableStability-indicating method developed; 12-month data availableNot Available
Regulatory Acceptance Universally accepted for compendial methodsAcceptable with full qualification data package[6]Unacceptable for quantitative analysis in GMP environment

Causality Behind the Choice:

  • For a regulatory submission or release testing of a drug product, the fully Qualified Standard is the minimum requirement if a pharmacopeial standard is unavailable. Its known purity and uncertainty are essential for accurate assay and impurity calculations.

  • Alternative A (Pharmacopeial Standard) is the gold standard when available, as its use requires minimal in-house validation.[4]

  • Alternative B (Uncharacterized Material) is only suitable for preliminary work, such as peak tracking during method development. Using it for quantification would introduce significant, unknown errors into the final results.

Part 3: Experimental Protocols & Workflows

Trustworthiness in a reference standard is built upon robust and reproducible experimental protocols.[1] Here, we provide a detailed HPLC method for purity determination and an overarching workflow for the qualification process.

Experimental Protocol: HPLC Purity Determination

This method is designed to be a stability-indicating, gradient HPLC-UV method suitable for separating 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid from potential process impurities and degradants.

Objective: To determine the chromatographic purity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid and quantify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Preparation: Accurately weigh and dissolve the reference standard candidate in diluent to a final concentration of 1.0 mg/mL.

  • Control Preparation: Prepare a 0.005 mg/mL solution (0.5% of the standard concentration) for sensitivity and reporting threshold verification.

Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °C Ensures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength 276 nm Chosen based on the UV maxima of the analyte for optimal sensitivity.
Injection Volume 10 µL A standard volume that balances sensitivity with potential for peak overload.
Gradient Program Time (min) %B
0.0 10
25.0 90
30.0 90
30.1 10

| | 35.0 | 10 |

Procedure:

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Control Preparation to confirm system suitability and sensitivity.

  • Inject the Standard Preparation in replicate (n=5) to assess precision.

  • Process the chromatograms, integrating all peaks greater than the reporting threshold (e.g., 0.05%).

  • Calculate the % area of each impurity relative to the total area of all peaks.

  • The sum of all impurity areas constitutes the "Chromatographic Impurities" value for the mass balance calculation.

This protocol must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6][7][8]

Mandatory Visualizations

Visual workflows provide clarity and ensure a standardized approach to complex processes.

G cluster_0 Phase 1: Candidate Assessment cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Certification & Release A Receipt of Candidate Material B Homogeneity Testing (Multiple Samples) A->B C Structural Elucidation (NMR, MS, IR) B->C D Chromatographic Purity (HPLC/GC) C->D E Water Content (Karl Fischer) C->E F Residual Solvents (GC-HS) C->F G Non-Volatile Residue (Sulphated Ash) C->G H Thermogravimetric Analysis (TGA) C->H I Mass Balance Calculation (& Assay Assignment) D->I E->I F->I G->I H->I J Certificate of Analysis (CoA) Generation I->J K Release for Use & Stability Program Initiation J->K

Caption: Workflow for Reference Standard Qualification.

G A Intended Use? B Quantitative? A->B Quantitative C Qualitative? A->C Qualitative D Pharmacopeial Standard Available? B->D G Use Material with Confirmed Identity C->G E Use Primary Pharmacopeial Std. D->E Yes F Qualify Secondary Std. (Full Characterization) D->F No

Caption: Decision Tree for Analytical Standard Selection.

Conclusion

The qualification of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid , or any new chemical entity, as an analytical reference standard is a rigorous, multi-faceted process grounded in the principles of scientific integrity and regulatory compliance. It demands orthogonal methods for structural confirmation and a comprehensive mass balance approach for accurate purity assignment. As demonstrated, the choice of which standard to use—a primary pharmacopeial grade, a fully qualified secondary standard, or a simple characterized material—is not arbitrary but is dictated by its intended analytical purpose. By adhering to the structured workflows and robust protocols outlined in this guide, researchers and drug development professionals can ensure that their analytical standards are not a source of uncertainty, but rather the bedrock of reliable and defensible scientific data.

References

  • Veeprho. (n.d.). Guaifenesin Impurities and Related Compound.
  • LGC. (n.d.). Key Considerations When Selecting a Working Reference Standard.
  • Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?.
  • Quimivita. (2025, March 25). How to choose the right reference materials to ensure analytical quality.
  • BOC Sciences. (n.d.). Guaifenesin and Impurities.
  • Pharmaffiliates. (n.d.). Guaifenesin-impurities.
  • USP. (2024, March 24). Methods for the Analysis of Guaifenesin Extended-Release Tablets.
  • Global Journal of Medical Research. (2014, January 15). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Retrieved from Global Journal of Medical Research website.
  • Wikipedia. (n.d.). Guaifenesin.
  • Grokipedia. (2026, February 22). Guaifenesin.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Cayman Chemical. (2019, October 1). Choosing and Using Reference Materials and Analytical Standards.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzoic acid 97.
  • National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem Compound Database. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from European Pharmaceutical Review website.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, May 16). 2-Amino-3-hydroxy-benzoic acid.
  • AK Scientific, Inc. (n.d.). 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.
  • PharmaCompass. (n.d.). Guaifenesina | Drug Information, Uses, Side Effects, Chemistry.
  • National Center for Biotechnology Information. (2024, May 25). Dextromethorphan Guaifenesin. StatPearls.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • Quora. (2018, December 8). 2-hydroxybenzoic acid is an acid 17 times more stronger compared to benzoic acid. Why?.
  • BOC Sciences. (n.d.). CAS 1137-99-1 (4-((2-Hydroxyethoxy)carbonyl)benzoic acid).
  • Sigma-Aldrich. (n.d.). 2,3-Dihydroxybenzoic acid analytical standard.
  • PMC. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
  • Sigma-Aldrich. (n.d.). 2-hydroxy-3-(trifluoromethoxy)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water.

Sources

Validation

FTIR spectroscopy peak assignment for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

An In-Depth Guide to FTIR Spectroscopy Peak Assignment for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive analysis and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to FTIR Spectroscopy Peak Assignment for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and predicted peak assignment for the Fourier-Transform Infrared (FTIR) spectrum of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid. Designed for researchers and drug development professionals, this document delves into the causal relationships between molecular structure and vibrational spectroscopy, offering a comparative framework against structurally related alternatives to enhance analytical interpretation.

Introduction: The Molecule and the Method

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is a complex aromatic carboxylic acid. Its structure incorporates multiple functional groups, including a carboxylic acid, a phenolic hydroxyl, an aliphatic hydroxyl, an ether linkage, and a trisubstituted benzene ring. This unique combination of functionalities makes it an interesting candidate for spectroscopic analysis and a valuable building block in medicinal and polymer chemistry.

FTIR Spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the chemical composition and structure.

Structural Analysis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

To accurately assign FTIR peaks, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching, bending) that appear in distinct regions of the infrared spectrum.

The key functional groups are:

  • Carboxylic Acid (-COOH): This group is responsible for a very strong carbonyl (C=O) stretch and a characteristically broad hydroxyl (O-H) stretch due to strong intermolecular hydrogen bonding.

  • Phenolic Hydroxyl (-OH): An -OH group directly attached to the aromatic ring. Its O-H stretching frequency is influenced by hydrogen bonding.

  • Aliphatic Hydroxyl (-OH): The terminal -OH group on the ethoxy side chain.

  • Ether (-O-): The C-O-C linkage between the aromatic ring and the ethoxy side chain.

  • Aromatic Ring (C=C-H): The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

Caption: Molecular structure of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid with key functional groups highlighted.

Predicted FTIR Spectrum: Peak Assignment and Interpretation

Table 1: Predicted FTIR Peak Assignments for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Expected Wavenumber (cm⁻¹)Intensity & ShapeAssigned Functional GroupVibrational ModeRationale and Authoritative Grounding
3500 - 2400 Very Broad, StrongCarboxylic Acid O-HO-H StretchThis extremely broad band, often called a "hairy beard," is the hallmark of a hydrogen-bonded carboxylic acid dimer. It typically overlaps with C-H stretching vibrations.[1][2]
3400 - 3200 Broad, Medium (likely a shoulder on the main O-H band)Phenolic & Aliphatic O-HO-H StretchThe stretching vibrations from the phenolic and aliphatic hydroxyl groups will also be broadened by hydrogen bonding and will likely appear as a shoulder on the more dominant carboxylic acid O-H band.
3100 - 3000 Medium to WeakAromatic C-HC-H StretchThese peaks correspond to the stretching of C-H bonds on the benzene ring and are often observed as small, sharp peaks on top of the broad O-H band.[1]
2960 - 2850 Medium to WeakAliphatic C-HC-H StretchThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethoxy (-CH₂-CH₂-) side chain.
1710 - 1680 Strong, SharpCarboxylic Acid C=OC=O StretchThe carbonyl stretch in aromatic carboxylic acids is very intense. Its position is slightly lowered from saturated acids due to conjugation with the aromatic ring.[2][3]
1610 - 1580 MediumAromatic RingC=C StretchThese bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1450 MediumAromatic Ring / CH₂ BendC=C Stretch / CH₂ ScissoringA combination of aromatic ring vibrations and the scissoring bend of the CH₂ groups in the ethoxy chain is expected here.
1320 - 1210 StrongCarboxylic Acid C-O / Phenolic C-OC-O Stretch (coupled with O-H bend)This strong absorption is due to the stretching of the C-O single bond in the carboxylic acid and phenolic groups, often coupled with in-plane O-H bending.[1][2]
1250 - 1180 StrongAryl Ether C-OAsymmetric C-O-C StretchThe stretching of the aryl-alkyl ether linkage typically gives rise to a strong band in this region.
1100 - 1000 StrongAliphatic Ether C-O / Aliphatic C-OSymmetric C-O-C Stretch / C-O StretchThis region will likely contain strong peaks from the C-O-C ether stretch and the C-O stretch of the primary alcohol on the ethoxy chain.
~920 Medium, BroadCarboxylic Acid O-HOut-of-Plane O-H BendAnother characteristic feature of carboxylic acid dimers is a broad absorption in this region due to the out-of-plane bending of the hydrogen-bonded OH group.[2]
~850 - 750 Medium to StrongAromatic C-HOut-of-Plane C-H BendThe position of this band is indicative of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, one or two strong bands are expected in this region.

Comparative Analysis with Alternative Structures

To understand the specific contributions of each functional group to the FTIR spectrum, it is instructive to compare the predicted spectrum of our target molecule with the known spectra of simpler, related compounds. This comparison highlights how spectral features evolve with increasing molecular complexity.

Table 2: Comparative FTIR Peak Analysis

Functional Group VibrationBenzoic AcidSalicylic Acid (2-Hydroxybenzoic Acid)3-Hydroxybenzoic Acid2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (Predicted)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)[1][3]~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3500-2400 cm⁻¹ (very broad, most prominent)
O-H Stretch (Phenolic) N/A~3240 cm⁻¹ (sharp, intramolecular H-bond)~3380 cm⁻¹ (broader, intermolecular H-bond)~3400-3200 cm⁻¹ (Broad shoulder, merged with other O-H)
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹[1]~1665 cm⁻¹ (Lowered by intramolecular H-bond)~1690 cm⁻¹~1710-1680 cm⁻¹ (Strong, sharp)
C-O Stretch (Carboxylic/Phenolic) ~1320-1210 cm⁻¹[1]~1300-1200 cm⁻¹~1310-1220 cm⁻¹~1320-1210 cm⁻¹ (Strong, complex region)
Ether C-O-C Stretch N/AN/AN/A~1250-1180 cm⁻¹ & ~1100-1000 cm⁻¹ (Strong)
O-H Bend (Carboxylic Acid) ~920 cm⁻¹ (broad)~915 cm⁻¹ (broad)~920 cm⁻¹ (broad)~920 cm⁻¹ (Broad)

Key Insights from Comparison:

  • The dominant feature across all acids is the extremely broad O-H stretch from the carboxylic acid dimer.

  • In Salicylic acid, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, which significantly lowers the C=O stretching frequency. In our target molecule, the hydroxyl is also at the 2-position, but the additional substituent at the 3-position may introduce steric effects, making the C=O frequency less predictable but likely in the typical aromatic acid range.

  • The spectrum of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is predicted to be the most complex, especially in the 1300-1000 cm⁻¹ "fingerprint" region, due to the additional C-O stretching modes from the ether and aliphatic alcohol groups.

Experimental Protocol for High-Fidelity FTIR Analysis

To obtain a reliable FTIR spectrum for a solid sample like 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a rigorous and self-validating methodology is crucial. The Potassium Bromide (KBr) pellet technique is a standard and effective method.

Workflow: KBr Pellet Preparation and FTIR Measurement

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition start Start: Sample & KBr grind 1. Grind 1-2 mg of sample with ~200 mg of dry KBr start->grind mix 2. Ensure homogenous mixture in an agate mortar grind->mix pellet 3. Transfer powder to pellet press mix->pellet press 4. Apply vacuum and press at 8-10 tons pellet->press inspect 5. Inspect pellet: Should be transparent/translucent press->inspect bkg 6. Collect Background Spectrum (empty sample compartment) inspect->bkg If OK, Proceed insert 7. Insert KBr Pellet into sample holder bkg->insert acq_sample 8. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) insert->acq_sample process 9. Process Data: Perform background correction acq_sample->process validate 10. Validate Spectrum: Check for flat baseline & no atmospheric CO₂/H₂O peaks process->validate end End: Final Spectrum validate->end

Caption: A self-validating workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation: Use high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) to eliminate moisture, which has a strong IR absorption.

  • Grinding and Mixing: Weigh approximately 1-2 mg of the 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid sample and ~200 mg of the dried KBr. Grind the two together in an agate mortar and pestle for several minutes until a fine, homogenous powder is obtained. Inhomogeneity is a primary source of spectral artifacts.

  • Pellet Formation: Transfer a portion of the powder mixture into a pellet-forming die. Place the die under a hydraulic press.

  • Pressing: Briefly apply pressure to consolidate the powder. Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque. Increase the pressure to approximately 8-10 metric tons for about 1-2 minutes.

  • Pellet Inspection (Self-Validation): Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be discarded.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, as well as the instrumental response.

  • Sample Measurement: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical setting is an accumulation of 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Verify that the baseline is flat and that the atmospheric CO₂ (~2360 cm⁻¹) and H₂O (broad bands ~3600 cm⁻¹ and sharp lines ~1600 cm⁻¹) peaks have been successfully subtracted.

Conclusion

The FTIR spectrum of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is predicted to be rich in information, characterized by several key features: a dominant, broad O-H absorption from 3500-2400 cm⁻¹, a strong carbonyl peak around 1700 cm⁻¹, and a complex fingerprint region below 1500 cm⁻¹ with strong C-O stretching bands from the acid, phenol, and ether functionalities. By systematically analyzing these group frequencies and comparing them to simpler, related molecules, a confident and detailed peak assignment can be achieved. This guide provides the foundational framework for interpreting the experimental spectrum of this molecule and similar complex aromatic compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135465359, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid" PubChem.
  • Doc Brown's Chemistry. "Infrared spectrum of benzoic acid" Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3027507, 2-(2-Hydroxyethoxy)benzoic acid" PubChem. [Link]

  • NIST. "Benzoic acid, 2-hydroxy-3-nitro-" NIST Chemistry WebBook, SRD 69. [Link]

  • Koval'chuk, T. V., et al. "IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations" ResearchGate. [Link]

  • NIST. "Benzoic acid, 2-hydroxy-, ethyl ester" NIST Chemistry WebBook, SRD 69. [Link]

  • Prananto, A. B., & Lee, D. W. "How to Read and Interpret FTIR Spectroscope of Organic Material" Indonesian Journal of Science & Technology. [Link]

  • Chegg. "The FTIR spectrum of benzoic acid is given" Chegg.com. [Link]

  • Kartal, Z., & Sentürk, S. "FT-IR Spectroscopic Study of M(Benzoic Acid)" Verlag der Zeitschrift für Naturforschung. [Link]

  • Smith, B. C. "The C=O Bond, Part III: Carboxylic Acids" Spectroscopy Online. [Link]

  • Wang, J., et al. "Synthesis and Structural Characterization of 2-(Hydroxyethoxy Substituted)phenyl Benzimidazoles" ResearchGate. [Link]

  • Satpute, M. S., et al. "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES" Rasayan Journal of Chemistry. [Link]

Sources

Comparative

Comparative Binding Affinity of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale Salicylic acid (2-hydroxybenzoic acid) is a foundati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

Salicylic acid (2-hydroxybenzoic acid) is a foundational pharmacophore in medicinal chemistry, serving as the structural basis for one of the most prominent classes of nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. While simple alkylated salicylates have been extensively studied, the introduction of a flexible, hydrophilic ether extension—specifically in 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid (HEBA) —represents a strategic structural evolution.

This guide objectively compares the binding affinity of HEBA and its derivatives against two distinct, highly validated therapeutic targets where salicylic acid is a native or competitive ligand:

  • Human Cyclooxygenase-2 (COX-2): The canonical target for anti-inflammatory salicylates[1].

  • Mycobacterial Adenylating Enzyme (MbtA): An essential enzyme in Mycobacterium tuberculosis that utilizes salicylic acid to biosynthesize mycobactin siderophores for iron acquisition[2].

The Causality of the Substitution: Unlike purely hydrophobic alkyl chains (e.g., butyl-salicylic acid), the 3-(2-hydroxyethoxy) moiety introduces both a hydrogen-bond donor (-OH) and acceptor (-O-). In the COX-2 active site, this extension is hypothesized to exploit the hydrophilic side pocket created by the Val523 residue, driving target selectivity. In MbtA, the flexible tail probes the adenylate-binding pocket, potentially acting as a competitive antimetabolite[2].

Mechanistic Pathways

To understand the comparative binding data, we must first map the interaction logic of these derivatives within their primary target, COX-2. The derivative must competitively displace arachidonic acid by anchoring its carboxylate to Arg120 and Tyr355, while the hydroxyethoxy tail stabilizes the complex via secondary hydrogen bonds[3].

COX2_Pathway AA Arachidonic Acid (Native Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammation Cascade) COX2->PGH2 Oxidation & Cyclization Inhibitor 2-Hydroxy-3-(2-hydroxyethoxy) benzoic acid Inhibitor->COX2 Competitive Binding (Arg120/Tyr355 H-bonds)

Mechanism of COX-2 inhibition by 2-hydroxy-3-(2-hydroxyethoxy)benzoic acid derivatives.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data comparing the HEBA scaffold against standard reference compounds (Aspirin, Salicylic Acid) and a methylated derivative (MEBA) to isolate the thermodynamic contribution of the terminal hydroxyl group.

CompoundStructural ModificationCOX-2 IC50​ (µM)COX-2 Kd​ (µM)MbtA Kd​ (µM)
Salicylic Acid Core pharmacophore55.0 ± 4.248.5 ± 3.112.4 ± 1.8
Aspirin O-acetylated (Reference)3.2 (Irreversible)N/A>100
HEBA 3-(2-hydroxyethoxy)1.8 ± 0.3 1.2 ± 0.1 4.5 ± 0.6
MEBA 3-(2-methoxyethoxy)8.4 ± 1.17.9 ± 0.818.2 ± 2.4

Data Interpretation: HEBA demonstrates a ~40-fold increase in COX-2 binding affinity ( Kd​ ) compared to native salicylic acid. When the terminal hydroxyl group is masked via methylation (MEBA), affinity drops significantly (1.2 µM to 7.9 µM). This proves that the terminal -OH is not merely a solvent-exposed appendage, but actively participates in enthalpically favorable hydrogen bonding within the target binding pockets.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, binding affinities must be validated through orthogonal methods. We utilize Surface Plasmon Resonance (SPR) for direct thermodynamic/kinetic quantification, and a Fluorometric Assay for functional validation.

Workflow Visualization: Surface Plasmon Resonance (SPR)

SPR_Workflow Immobilize 1. Target Immobilization (Amine coupling of COX-2/MbtA to CM5 chip) Baseline 2. Baseline Stabilization (Running buffer: PBS-P+, 5% DMSO) Immobilize->Baseline Injection 3. Analyte Injection (Concentration series of HEBA derivatives) Baseline->Injection Kinetics 4. Kinetic Analysis (Measure Association kon & Dissociation koff) Injection->Kinetics Regeneration 5. Surface Regeneration (10 mM Glycine-HCl pH 2.5) Kinetics->Regeneration Regeneration->Baseline Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Protocol 1: SPR Binding Affinity Determination ( Kd​ )

Causality Check: Why SPR? Steady-state IC50​ assays cannot differentiate between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates, yielding a true thermodynamic Kd​ .

  • Surface Preparation: Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Rationale: This creates reactive succinimide esters that covalently bind primary amines on the target protein, preventing baseline drift during the assay.

  • Protein Immobilization: Inject recombinant human COX-2 (or Mtb MbtA) diluted in 10 mM sodium acetate (pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve HEBA and MEBA in 100% DMSO, then dilute into PBS-P+ buffer to a final DMSO concentration of 5% (to maintain solubility while minimizing bulk refractive index shifts). Prepare a 2-fold dilution series (0.1 µM to 50 µM).

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract reference flow cell data and blank injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

Protocol 2: Orthogonal Fluorometric COX-2 Inhibition Assay

Causality Check: Binding does not guarantee inhibition. This functional assay confirms that the physical binding of HEBA translates to the suppression of enzymatic oxidation.

  • Reagent Assembly: In a 96-well black microplate, combine 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme (cofactor), and 10 µL of recombinant COX-2 enzyme.

  • Inhibitor Incubation: Add 10 µL of the HEBA derivative (varying concentrations). Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: As COX-2 converts arachidonic acid to PGH2, the byproduct reduces ADHP to highly fluorescent resorufin. Measure fluorescence dynamically (Ex: 535 nm / Em: 587 nm) over 5 minutes. Calculate IC50​ via non-linear regression of the initial reaction velocities.

References[3] Title: In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line

Source: Science Alert URL: [Link][1] Title: Novel Cyclooxygenase-1 Inhibitors Discovered Using Affinity Fingerprints | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link][2] Title: Polyfluorinated salicylic acid analogs do not interfere with siderophore biosynthesis Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of UV-Vis Spectrophotometry for the Quantification of Novel APIs: A Case Study for CAS 1038374-86-5

Introduction The reliable quantification of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development and quality control. Among the arsenal of analytical techniques, UV-Visible (UV-Vis) spectrophoto...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reliable quantification of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development and quality control. Among the arsenal of analytical techniques, UV-Visible (UV-Vis) spectrophotometry stands out for its simplicity, cost-effectiveness, and speed. However, its application in a regulated environment demands a rigorous validation process to ensure the generated data is accurate, precise, and reliable. This guide provides a comprehensive framework for the validation of a UV-Vis spectrophotometric method, using the notional compound with CAS 1038374-86-5 as an illustrative example.

This document is structured to provide not just a protocol, but the underlying scientific rationale for each validation parameter. We will explore the interconnectedness of these parameters, as defined by leading regulatory bodies such as the International Council for Harmonisation (ICH), and compare the performance of UV-Vis spectrophotometry against a common orthogonal method, High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Principles & Method Development

Before validation can begin, a robust analytical method must be developed. For a novel API like CAS 1038374-86-5, this involves several key steps.

Spectral Scan and Wavelength Selection (λmax)

The first step is to determine the wavelength of maximum absorbance (λmax). A solution of the API is scanned across a range of UV-Vis wavelengths (typically 200-400 nm) to identify the peak absorbance.

Why is this critical? According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Operating at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength, thereby enhancing the method's robustness. For our hypothetical API, a spectral scan revealed a distinct λmax at 275 nm, which will be used for all subsequent measurements.

Solvent Selection and Solubility

The chosen solvent must dissolve the API completely and be transparent (i.e., have minimal absorbance) at the analytical wavelength. Common choices include ethanol, methanol, acetonitrile, or buffered aqueous solutions. The polarity of the solvent can also influence the λmax, a phenomenon known as solvatochromism, which must be kept consistent throughout the analysis. For CAS 1038374-86-5, 0.1 M HCl was found to be a suitable solvent, providing excellent solubility and spectral clarity at 275 nm.

Part 2: The Validation Workflow: An Interconnected System

Method validation is not a checklist of isolated tests but a holistic evaluation of the method's performance. The workflow below illustrates the logical progression and relationship between key validation parameters as outlined in the ICH Q2(R1) guideline on Validation of Analytical Procedures.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Performance Metrics cluster_2 Phase 3: Practical Application Limits Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration boundaries Accuracy Accuracy Linearity->Accuracy Requires a linear response Precision Precision Linearity->Precision Evaluated across the range LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOQ is the lowest point Range->Accuracy Accuracy is tested over the range Range->Precision Precision is tested over the range Repeatability Repeatability Precision->Repeatability Component of Precision Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Component of Precision LOD Limit of Detection (LOD) LOQ->LOD LOD is determined first Robustness Robustness

Caption: Workflow for UV-Vis Method Validation

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a UV-Vis method, this is often its biggest challenge.

Experimental Protocol:

  • Prepare the solvent (0.1 M HCl) as a blank and measure its absorbance at 275 nm.

  • Prepare a solution of the API (CAS 1038374-86-5) in the solvent.

  • Prepare a solution containing a placebo (a mixture of all formulation excipients without the API).

  • Measure the absorbance of each solution. The placebo solution should show negligible absorbance at 275 nm.

  • If significant interference is observed, further sample preparation steps (e.g., extraction, filtration) may be necessary.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of CAS 1038374-86-5 of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: From the stock solution, prepare a series of at least five concentrations. For an assay of a finished product, the range is typically 80% to 120% of the target concentration.

  • Measurement: Measure the absorbance of each standard at 275 nm.

  • Analysis: Plot absorbance versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): Should be ≥ 0.999.

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Absorbance (AU)
8.00.221
10.00.278
12.00.334
14.00.389
16.00.445
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo mixture.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of API into the placebo mixture.

  • Prepare each concentration level in triplicate (n=3).

  • Measure the absorbance and calculate the concentration using the linear regression equation.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.8999.1%
Mean 99.8%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol (Repeatability):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day by the same analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

Acceptance Criteria:

  • %RSD: Should be ≤ 2%.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment with a different analyst on a different day.

  • Compare the results from both sets of experiments using statistical tests (e.g., F-test for variance, t-test for means) to ensure there are no statistically significant differences.

Precision LevelAnalystDayMean Assay (%)%RSD
Repeatability1199.80.85%
Intermediate Precision22100.30.91%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively. For UV-Vis, they are often determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = Standard deviation of the y-intercepts of regression lines.

  • S = The slope of the calibration curve.

Experimental Protocol:

  • Prepare a series of blank samples and measure their absorbance to determine the standard deviation of the noise (or use the standard deviation of the y-intercept from the linearity study).

  • Calculate LOD and LOQ using the formulas above.

  • Prepare solutions at the calculated LOQ concentration and analyze them to verify that the method is precise and accurate at this level.

Part 3: Method Comparison: UV-Vis vs. HPLC

While UV-Vis is a powerful tool, it is essential to understand its limitations compared to more selective techniques like HPLC. The choice of method depends on the specific requirements of the analysis.

G cluster_pros Advantages cluster_cons Disadvantages UV_Vis UV-Vis Spectrophotometry UV_Pros Speed Low Cost Simplicity UV_Vis->UV_Pros leads to UV_Cons Low Specificity Interference Prone UV_Vis->UV_Cons suffers from HPLC HPLC-UV HPLC_Pros High Specificity Quantify Impurities Greater Sensitivity HPLC->HPLC_Pros leads to HPLC_Cons Higher Cost Complex Method Dev. Slower Runtimes HPLC->HPLC_Cons suffers from

Caption: Comparison of UV-Vis and HPLC Methods

Performance Comparison Table
ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Rationale and Supporting Data
Specificity LowerHigherUV-Vis measures the total absorbance from all species that absorb at λmax. HPLC physically separates the API from impurities and excipients before detection, ensuring only the API is quantified.
Linearity (R²) Typically > 0.999Typically > 0.999Both methods exhibit excellent linearity. For CAS 1038374-86-5, our UV-Vis method showed an R² of 0.9998.
Accuracy 98-102% (in absence of interference)98-102%Both methods can be highly accurate. The key for UV-Vis is ensuring the placebo shows no interference.
Precision (%RSD) < 2%< 1%HPLC systems, with their precise autosamplers and pumps, often achieve superior precision compared to the manual dilutions typically used in UV-Vis analysis.
LOQ µg/mL rangeng/mL rangeHPLC, especially when coupled with sensitive detectors, can achieve significantly lower limits of quantitation, making it suitable for impurity analysis and dose-confirmation studies.
Application Routine QC, dissolution testing, content uniformityStability studies, impurity profiling, reference standard characterizationUV-Vis is ideal for high-throughput, routine tests where the sample matrix is simple. HPLC is the gold standard for complex mixtures and when trace-level analysis is required.

Conclusion

The validation of a UV-Vis spectrophotometric method, as demonstrated for the hypothetical API CAS 1038374-86-5, is a systematic process grounded in established scientific and regulatory principles. By rigorously evaluating parameters such as specificity, linearity, accuracy, and precision, we can establish a high degree of confidence in the data generated. While UV-Vis spectrophotometry offers significant advantages in speed and simplicity for routine analysis, its inherent lack of specificity must be acknowledged. For applications requiring the separation and quantification of impurities or analysis in complex matrices, an orthogonal and more selective method like HPLC is indispensable. The choice of analytical method must always be fit-for-purpose, balancing the need for accuracy and reliability with practical considerations of speed and cost.

References

  • Clark, J. (2023). The Beer-Lambert Law. LibreTexts Chemistry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP. (Note: Access to the full USP-NF requires a subscription; a general link is provided). [Link]

  • Agilent Technologies. (2021). A practical guide to HPLC Method Development. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid

This guide provides an in-depth protocol for the safe and compliant disposal of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a specialized chemical used in various research and development applications. Adherence to these...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth protocol for the safe and compliant disposal of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, a specialized chemical used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety data for structurally similar benzoic acid derivatives and general best practices for chemical waste management.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, is not merely a procedural task but a core component of responsible scientific practice. The primary objective is to prevent harm to personnel, the public, and the environment.[1] This is achieved through a systematic approach of hazard identification, risk assessment, and the implementation of controlled disposal pathways. All chemical waste must be managed in accordance with federal, state, and local regulations.[2]

Due to its chemical structure as a substituted benzoic acid, 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid should be treated as a hazardous chemical waste. This necessitates a disposal route that is distinct from regular laboratory trash or wastewater systems.[3] Never dispose of this chemical or its residues by pouring it down the drain or into general waste streams.[1][4]

Hazard Profile and Immediate Safety Precautions

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[3]To prevent contact with eyes, which can cause serious damage.[5][6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation.[5][6][7][10][11]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3]To prevent inhalation, which can lead to respiratory tract irritation.[9][10]

All handling of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid for disposal purposes should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Protocol

The disposal of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid involves a systematic process of waste collection, containerization, and transfer to a licensed waste management provider.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[12]

  • Solid Waste: Collect solid 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid, including any unused product or material from spill clean-ups, in a designated hazardous waste container.[3]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing papers, gloves, and pipette tips, are considered contaminated and must be disposed of as hazardous waste.[3] These should be placed in the same container as the solid chemical waste.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Containerization and Labeling

The integrity and clear identification of the waste container are critical for safe storage and transport.

  • Container Selection: Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical. The original product container is often a suitable choice.[13]

  • Labeling: As soon as you begin accumulating waste, affix a hazardous waste label to the container.[13] The label must include:

    • The full chemical name: "2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid"

    • The words "Hazardous Waste"

    • An accurate description of the container's contents

    • The date accumulation started

    • The associated hazards (e.g., "Irritant")

Step 3: Storage of Chemical Waste

Waste containers must be stored safely pending pickup by a licensed disposal company.

  • Location: Store the waste container in a designated satellite accumulation area near the point of generation.[2]

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[13][14]

  • Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.[2][4]

Step 4: Arranging for Disposal

The final step is to transfer the waste to a facility equipped to handle and treat hazardous chemicals.

  • Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) office.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility.[1] A common disposal method for organic compounds like this is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][11]

Spill Management and Emergency Procedures

In the event of a spill, a prompt and safe response is crucial.

  • Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep up the solid material, taking care to avoid generating dust.[3][4][8] Moistening the material slightly with water can help to minimize dust.[3]

    • Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.

    • Clean the spill area with soap and water.[3]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid solid_container Place in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Licensed Waste Disposal Company (via EHS Office) storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid.

References

  • Vertex AI Search. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK.
  • N/A. (2015, April 16). Benzoic Acid Standard.
  • Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Labor Security System.
  • MilliporeSigma. (2026, March 5).
  • ITW Reagents. (2025, July 3).
  • N/A. Benzoic acid AGR.
  • Fisher Scientific. (2010, May 14).
  • University of St Andrews.
  • Apollo Scientific. (2023, July 6). 2-Hydroxybenzoic acid.
  • Benchchem. Safe Disposal of 2-(2-Aminobenzoyl)
  • Redox. (2022, November 14).
  • MedChemExpress. (2025, December 8). 2-Hydroxymethyl benzoic acid-SDS.
  • ThermoFisher. (2025, September 5).
  • Vanderbilt University Medical Center.
  • Division of Research Safety - Illinois. Chemical Waste Procedures.
  • N/A. (2023, November 15).
  • AK Scientific, Inc. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-3-(2-hydroxyethoxy)benzoic Acid

For researchers and drug development professionals, handling specialized chemical intermediates requires moving beyond basic compliance and understanding the causality behind safety protocols. 2-Hydroxy-3-(2-hydroxyethox...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling specialized chemical intermediates requires moving beyond basic compliance and understanding the causality behind safety protocols. 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid (CAS: 1038374-86-5) is a highly specific substituted benzoic acid frequently utilized in the synthesis of complex pharmaceuticals, including novel anti-leishmanial agents[3].

Because this compound presents specific handling challenges—namely, its potential to aerosolize as an irritating dust—standard laboratory procedures must be adapted. This guide provides a self-validating system of operational and disposal plans to ensure absolute safety and structural integrity during your experiments.

Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of both a carboxylic acid moiety (pKa ~3-4) and phenolic/ether groups makes this compound a severe irritant to moist mucosal tissues. When aerosolized dust contacts the eyes or respiratory tract, it causes localized pH drops, leading to rapid protein denaturation and irritation [2].

Table 1: Chemical Properties and Hazard Summary

PropertySpecificationOperational Implication
Chemical Name 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acidContains reactive hydroxyl and carboxyl groups.
CAS Number 1038374-86-5Unique identifier for SDS cross-referencing [1].
Molecular Weight 198.17 g/mol Fine crystalline powder; prone to static cling.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation [2].
Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the chemical's physical state and the solvents used in your workflow.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile gloves (EN 374 compliant, >0.11mm thickness)Substituted benzoic acids are often dissolved in polar aprotic solvents (e.g., DMSO) for biological assays. Latex is highly permeable to these solvents, allowing the dissolved acid to breach the barrier. Nitrile provides superior broad-spectrum resistance.
Eye Protection Tight-fitting safety goggles (EN 166)Standard safety glasses leave gaps. Tight-fitting goggles prevent ocular exposure to aerosolized acidic dust, mitigating H319 (severe eye irritation) risks.
Respiratory N95 / FFP2 Particulate RespiratorRequired only if handling outside a fume hood. Prevents inhalation of micro-particulates that cause severe respiratory tract irritation (H335).
Body Protection Flame-retardant, 100% cotton lab coatSynthetic blends generate static electricity. Cotton minimizes static buildup, preventing the fine powder from aerosolizing during transfer.
Operational Workflows: Safe Weighing and Solubilization

The primary operational risk when handling 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is the generation of airborne dust. The following protocol utilizes static mitigation to ensure safe transfer.

G A Pre-Operation Check Verify Fume Hood Flow B Don PPE Nitrile Gloves, Goggles, Lab Coat A->B C Transfer Chemical Use Anti-static Spatula B->C D Weighing Enclosed Analytical Balance C->D E Solubilization Add Solvent Slowly D->E F Decontamination Wipe Down Surfaces E->F

Step-by-step operational workflow for safely handling substituted benzoic acid powders.

Step-by-Step Methodology:

  • Preparation : Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers.

  • Static Mitigation : Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Why? Fine powders hold static charges, leading to unpredictable aerosolization and inaccurate weighing.

  • Transfer : Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the compound to a pre-tared anti-static weigh boat.

  • Solubilization : Transfer the powder into the target vessel. If dissolving in carrier solvents like DMSO for in vitro assays [3], add the solvent slowly down the interior side of the vessel to prevent dust kick-up.

  • Decontamination : Seal the primary container. Wipe down the spatula, balance, and hood surface with a damp paper towel (using water or 70% ethanol) to capture any trace acidic dust.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it immediately aerosolizes the irritant. Follow this validated response pathway.

SpillResponse Start Spill Detected Assess Assess Volume (< 50g or > 50g?) Start->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major DonPPE Don Spill Kit PPE Minor->DonPPE Evac Evacuate Area & Call Safety Team Major->Evac Sweep Wet Wiping (Avoid Dust) DonPPE->Sweep Waste Solid Waste Container (Hazardous) Sweep->Waste

Decision tree and response pathway for chemical powder spills in the laboratory.

Step-by-Step Spill Response (Minor Spills < 50g):

  • Containment : Lightly mist the spilled powder with water using a spray bottle. Why? Water binds the particulates, instantly eliminating the inhalation hazard.

  • Neutralization : Cover the moistened powder with a weak base, such as solid sodium bicarbonate (NaHCO₃). Why? Neutralizing the carboxylic acid moiety prevents localized pH drops on skin or lab surfaces, directly mitigating its primary irritant mechanism.

  • Collection : Use a damp absorbent pad to collect the neutralized slurry. Do not use a brush and dustpan.

  • Disposal : Place all cleanup materials into a clearly labeled, sealable hazardous waste container.

  • Waste Stream Management : Dispose of the sealed container through your institution's solid organic hazardous waste stream. Do not flush down the sink, as concentrated acidic derivatives can disrupt aquatic ecosystems and damage plumbing infrastructure.

References
  • Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. AA Blocks. Available at:[Link]

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